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  • Product: 3-(1H-Imidazol-2-YL)propan-1-amine
  • CAS: 41306-56-3

Core Science & Biosynthesis

Foundational

3-(1H-Imidazol-2-YL)propan-1-amine chemical properties

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Scientists[1][2] Executive Summary 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 for dihydrochloride salt) is a stru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Scientists[1][2]

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 for dihydrochloride salt) is a structural isomer of histamine (4-(2-aminoethyl)imidazole) and homohistamine.[1][2] Unlike its naturally occurring counterparts which are substituted at the C4/C5 position, this compound features a propyl-amine linker attached exclusively at the C2 position of the imidazole ring.[1] This unique topology imparts distinct steric and electronic properties, making it a valuable scaffold in the development of Histamine H3 and H4 receptor ligands, as well as a bidentate chelating agent in bioinorganic chemistry.[3]

This guide details the physicochemical profile, synthetic pathways, and biological applications of this specific isomer, distinguishing it from the more common N-substituted (1-yl) and C4-substituted (4-yl) analogs.[1][2]

Physicochemical Characterization

The molecule exists as a zwitterion at physiological pH, with the imidazole ring capable of acting as both a hydrogen bond donor and acceptor.[3]

Core Constants
PropertyValue / DescriptionSource/Note
IUPAC Name 3-(1H-imidazol-2-yl)propan-1-amine-
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol (Free Base)[1]
CAS Number 33544-86-4 (2HCl salt)[1]
Appearance Hygroscopic white to off-white solid (HCl salt)-
Solubility Highly soluble in H₂O, MeOH; Insoluble in Et₂OPolar/Ionic character
pKa₁ (Imidazole) ~7.0 - 7.4 (Conjugate acid)Est.[1][2][4][5] based on 2-alkylimidazoles [2]
pKa₂ (Amine) ~10.2 - 10.6 (Primary amine)Est.[1][2] based on propylamines [3]
Tautomerism and Acid-Base Behavior

Unlike N-substituted imidazoles, the 2-substituted isomer retains the N-H proton, allowing for rapid tautomerism between the N1 and N3 positions.[1][2] This prototropic shift is solvent-dependent and critical for receptor binding affinity.[1][2]

  • pH < 6.0: The molecule exists predominantly as the dication (ImH⁺-NH₃⁺).[2]

  • pH 7.4 (Physiological): Exists as a mixture of the monocation (Im-NH₃⁺) and the zwitterion, depending on the precise local environment.

  • pH > 11.0: Exists as the neutral free base (Im-NH₂).[1][2]

Synthetic Methodologies

Synthesis of C2-substituted imidazoles is synthetically more demanding than C4-isomers (often derived from histidine) or N1-isomers (derived from alkylation).[1][2] Two primary routes are established: Lithiation-Alkylation (Route A) and De Novo Cyclization (Route B).[2]

Route A: C2-Lithiation (Directed Metalation)

This route offers high regioselectivity but requires protecting group manipulation to prevent N-alkylation.[1][2]

Step-by-Step Protocol:

  • Protection: React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) to form N-SEM-imidazole.[1][2]

  • Lithiation: Treat with n-BuLi at -78°C in THF. The SEM group directs lithiation exclusively to the C2 position.

  • Alkylation: Quench the C2-lithio species with 3-bromopropylphthalimide (masked amine).

  • Deprotection:

    • Remove phthalimide with hydrazine hydrate (Ing-Manske procedure).[1][2]

    • Remove SEM group with TBAF or dilute HCl.

Synthesis_Route_A Start Imidazole Prot N-SEM-Imidazole Start->Prot SEM-Cl, NaH Lithio 2-Li-N-SEM-Imidazole (-78°C) Prot->Lithio n-BuLi, THF Alkyl Protected Intermediate Lithio->Alkyl Br-(CH2)3-NPhth Final 3-(1H-Imidazol-2-yl) propan-1-amine Alkyl->Final 1. N2H4 2. HCl/TBAF

Figure 1: Regioselective synthesis via C2-lithiation strategy.

Route B: Radziszewski-Type Cyclization

A scalable route involving the condensation of a nitrile or amidine with a dicarbonyl or diamine equivalent.[1][2]

  • Precursor: Start with 4-aminobutyronitrile .

  • Imidate Formation: React with HCl/EtOH to form the ethyl imidate.

  • Cyclization: Condense with aminoacetaldehyde dimethyl acetal followed by acid-mediated cyclization.

Biological Interface: Histamine H3 Receptor[8]

The 3-(1H-imidazol-2-yl)propan-1-amine scaffold is a "homohistamine" isomer.[1][2] While histamine acts on H1, H2, H3, and H4 receptors, the modification of the alkyl chain length and the attachment point (C2 vs C4) drastically alters selectivity.[3]

Mechanism of Action

This molecule often serves as a fragment lead for H3 receptor antagonists. The H3 receptor is a G-protein coupled receptor (GPCR) that functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.

  • Binding Mode: The imidazole ring interacts with Asp114 (TM3) and Glu206 (TM5) in the receptor pocket. The C2-attachment alters the vector of the amine tail, potentially avoiding the steric clash found with some C4-analogs in specific receptor subtypes.[1][2]

  • Signaling: Antagonism of H3 prevents the Gαi/o-mediated inhibition of Adenylyl Cyclase, leading to increased cAMP levels and neurotransmitter release.[1]

H3_Signaling Ligand 3-(1H-Imidazol-2-yl) propan-1-amine H3R H3 Receptor (GPCR) Ligand->H3R Binds/Antagonizes G_prot Gαi/o Protein H3R->G_prot Blocks Activation AC Adenylyl Cyclase G_prot->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases NT_Release Neurotransmitter Release (Histamine/Ach) cAMP->NT_Release Promotes

Figure 2: H3 Receptor signaling modulation by imidazole-amine ligands.[1][2]

Experimental Protocols

Protocol 1: Handling and Storage[1][3]
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in aqueous solution at pH < 7 for 24 hours. At pH > 9, the free amine is susceptible to oxidation over prolonged periods; store under Argon.[3]

Protocol 2: Analytical Verification (HPLC)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[3]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes (Polar nature requires low organic content for retention).

  • Detection: UV at 210 nm (End absorption) and 260 nm (Imidazole ring).

Safety & Compliance (GHS)[2]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1][2]

PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the caustic nature of the free amine and the potential bioactivity of histamine analogs.[3]

References

  • PubChem. (2025).[5] 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride.[1][2] National Library of Medicine. [Link][2]

  • Storey, B. T., et al. (1964).[3][6] pKa values of imidazoles. The Journal of Organic Chemistry. [Link]

  • Kivits, G. A. A., et al. (2009).[3][7] A convenient preparation of 3-(1H-imidazol-4-yl)propanol and derivatives. ResearchGate. [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 3-(1H-Imidazol-2-YL)propan-1-amine

Abstract This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(1H-Imidazol-2-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(1H-Imidazol-2-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a narrative that synthesizes technical accuracy with practical, field-proven insights. By delving into the causality behind experimental choices, this document serves as a self-validating system for the protocols described. We will explore the synergistic application of cornerstone analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides not only the theoretical underpinnings but also detailed, step-by-step methodologies, data interpretation strategies, and authoritative references to ground the scientific claims.

Introduction: The Significance of 3-(1H-Imidazol-2-YL)propan-1-amine

The imidazole moiety is a critical pharmacophore found in a vast array of biologically active compounds, including the essential amino acid histidine.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3] 3-(1H-Imidazol-2-yl)propan-1-amine, a molecule featuring both the imidazole ring and a flexible aminopropyl side chain, presents a compelling scaffold for the design of novel therapeutic agents. Accurate and unambiguous structural confirmation is the foundational pillar upon which all subsequent biological and medicinal chemistry efforts are built. This guide outlines a logical and efficient workflow for achieving this critical objective.

The Integrated Approach to Structure Elucidation

The definitive determination of a molecule's structure is rarely accomplished with a single analytical technique. Instead, it requires a confluence of data from multiple, orthogonal methods.[4][5] For a small molecule like 3-(1H-Imidazol-2-yl)propan-1-amine, the primary tools in our arsenal are Mass Spectrometry, for determining the molecular weight and formula, and NMR spectroscopy, for mapping the intricate connectivity of atoms.[6][7] Infrared spectroscopy provides complementary information on the functional groups present.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Final Confirmation Syn Synthesis of 3-(1H-Imidazol-2-YL)propan-1-amine Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (Molecular Weight & Formula) Pur->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Connectivity) Pur->NMR IR IR Spectroscopy (Functional Groups) Pur->IR Elucidation Structure Elucidation & Verification MS->Elucidation NMR->Elucidation IR->Elucidation

Caption: Workflow for the structure elucidation of 3-(1H-Imidazol-2-YL)propan-1-amine.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry is an indispensable technique for determining the elemental composition and molecular weight of a compound.[4] For 3-(1H-Imidazol-2-yl)propan-1-amine, high-resolution mass spectrometry (HRMS) is the method of choice to obtain an accurate mass measurement, which in turn allows for the confident determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the primary amine and imidazole nitrogen atoms are readily protonated.

  • Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion will be used to calculate the molecular formula.

Expected Data and Interpretation

The molecular formula for 3-(1H-Imidazol-2-yl)propan-1-amine is C₆H₁₁N₃. The expected monoisotopic mass of the neutral molecule is 125.0953 g/mol . In the positive ion mode ESI-HRMS spectrum, the prominent peak will correspond to the [M+H]⁺ ion with an expected m/z of 126.1031.

PropertyValueSource
Molecular FormulaC₆H₁₁N₃-
Molecular Weight125.17 g/mol [8]
Monoisotopic Mass125.0953 DaCalculated
Expected [M+H]⁺ (HRMS)126.1031 m/zCalculated

In addition to the molecular ion, mass spectrometry can provide structural information through fragmentation analysis (MS/MS). While detailed fragmentation prediction is beyond the scope of this guide, characteristic losses, such as the loss of the aminopropyl side chain, can be observed.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[7][10] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms can be established.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard suite of NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-4, H-5 (Imidazole)~7.0 - 7.7s2HProtons on the imidazole ring appear in the aromatic region.[11]
-CH₂- (adjacent to Imidazole)~2.8 - 3.0t2HDeshielded by the adjacent imidazole ring.
-CH₂- (central methylene)~1.9 - 2.1p2HMethylene group in the propyl chain.
-CH₂- (adjacent to Amine)~2.7 - 2.9t2HDeshielded by the adjacent primary amine.
-NH₂ (Amine)Variablebr s2HChemical shift is solvent and concentration-dependent.
-NH (Imidazole)Variablebr s1HChemical shift is solvent and concentration-dependent.

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C-2 (Imidazole)~145 - 150Carbon between two nitrogen atoms in the imidazole ring.[3]
C-4, C-5 (Imidazole)~120 - 130Carbons in the imidazole ring.[12]
-CH₂- (adjacent to Imidazole)~25 - 30Aliphatic carbon adjacent to the imidazole ring.
-CH₂- (central methylene)~30 - 35Aliphatic carbon in the propyl chain.
-CH₂- (adjacent to Amine)~40 - 45Aliphatic carbon adjacent to the primary amine.

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

The Power of 2D NMR
  • COSY: Will reveal the coupling between adjacent protons, confirming the -CH₂-CH₂-CH₂- connectivity of the propyl chain.

  • HSQC: Correlates each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the propyl chain to the C-2 position of the imidazole ring. For instance, a correlation between the protons of the methylene group adjacent to the imidazole and the C-2 carbon of the imidazole would be definitive proof of this linkage.[13]

Caption: Key HMBC correlation confirming the connectivity of the propyl chain to the imidazole ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[14] While it does not provide the detailed structural map of NMR, it serves as an excellent confirmatory tool.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are correlated to specific functional group vibrations.

Expected IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)N-H stretchImidazole N-H and Amine N-H
3100 - 3000C-H stretchAromatic C-H (Imidazole)
2950 - 2850C-H stretchAliphatic C-H (Propyl chain)
1650 - 1550C=N and C=C stretchImidazole ring
1650 - 1580N-H bendPrimary Amine (-NH₂)

The presence of a broad band in the 3500-3200 cm⁻¹ region is characteristic of N-H stretching vibrations, confirming the presence of both the imidazole and primary amine groups.[1] The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ will also be clearly distinguishable.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 3-(1H-Imidazol-2-yl)propan-1-amine is a process of assembling a molecular puzzle. High-resolution mass spectrometry provides the corner pieces by defining the molecular formula. ¹H and ¹³C NMR spectroscopy, empowered by 2D correlation experiments, meticulously places each internal piece, revealing the atom-to-atom connectivity. Finally, IR spectroscopy confirms the presence of the key functional groups, ensuring the final picture is correct. By following the logical workflow and integrated analytical approach detailed in this guide, researchers can confidently and unambiguously determine the structure of this and other related small molecules, paving the way for further investigation into their chemical and biological properties.

References

  • Benchchem. (n.d.). Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide.
  • Hohmann, N., & Schmieder, P. (2018). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab.
  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(23), 7243.
  • Gomes, P. R., & Souza, M. V. N. (2023). Synthesis and multidimensional investigation of a tetra-substituted imidazole derivative: Spectroscopy, DFT/NLO properties, toxicity analysis, molecular docking, and dynamics simulation. Taylor & Francis Online.
  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • MicroCombiChem. (2021). Structure Elucidation, NMR, HPLC-MS Analytics.
  • ChemicalBook. (n.d.). N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR spectrum.
  • Benchchem. (n.d.). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-amine.

Sources

Foundational

An In-depth Technical Guide to 3-(1H-Imidazol-2-YL)propan-1-amine

Introduction: 3-(1H-Imidazol-2-yl)propan-1-amine is a heterocyclic amine featuring a central imidazole ring substituted at the 2-position with a propylamine side chain. This structural motif is of significant interest to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(1H-Imidazol-2-yl)propan-1-amine is a heterocyclic amine featuring a central imidazole ring substituted at the 2-position with a propylamine side chain. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its relationship to endogenous biomolecules like histamine. The imidazole core and the flexible amine-terminated side chain are key pharmacophoric elements that allow for interaction with various biological targets. This guide provides a comprehensive overview of its chemical properties, a robust synthetic strategy, its pharmacological context, and essential analytical and safety protocols, tailored for professionals in the field. The dihydrochloride salt of this compound is the most common commercially available form.

Part 1: Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Data Presentation: Properties of 3-(1H-Imidazol-2-yl)propan-1-amine and its Dihydrochloride Salt

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
IUPAC Name 3-(1H-imidazol-2-yl)propan-1-amine3-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride[1]
CAS Number Not explicitly assigned33544-86-4[1]
PubChem CID 1329079713290798[1]
Molecular Formula C₆H₁₁N₃C₆H₁₃Cl₂N₃[1]
Molecular Weight 125.17 g/mol 198.09 g/mol [1]
Solubility Soluble in water and polar organic solventsExpected to have enhanced aqueous solubilityGeneral Chemical Principles
Physical Form Expected to be a liquid or low-melting solidTypically a crystalline solidGeneral Chemical Principles

Part 2: Synthesis and Characterization

The construction of the 2-substituted imidazole core is a key challenge. The Debus-Radziszewski imidazole synthesis offers a classic and versatile multicomponent approach to this class of compounds.[2][3] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski Synthesis

A plausible and efficient route to synthesize 3-(1H-Imidazol-2-yl)propan-1-amine involves a three-component condensation. The causality behind this choice lies in the commercial availability of the starting materials and the reaction's reputation for reliably forming the imidazole ring.[4] The use of a protected amine in the aldehyde component is crucial to prevent unwanted side reactions, with the Boc-protecting group being ideal due to its stability under the reaction conditions and ease of removal.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Deprotection A Glyoxal R1 Radziszewski Condensation (Solvent: Acetic Acid, Heat) A->R1 B tert-butyl (4-oxobutyl)carbamate (Boc-protected 4-aminobutanal) B->R1 C Ammonium Acetate (Ammonia Source) C->R1 P1 tert-butyl (3-(1H-imidazol-2-yl)propyl)carbamate R1->P1 Forms imidazole ring P1_c tert-butyl (3-(1H-imidazol-2-yl)propyl)carbamate R2 Acidic Hydrolysis (e.g., HCl in Dioxane) P1_c->R2 Removes Boc group P2 3-(1H-Imidazol-2-yl)propan-1-amine (Final Product) R2->P2

Caption: Proposed two-step synthesis workflow for 3-(1H-Imidazol-2-yl)propan-1-amine.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of tert-butyl (3-(1H-imidazol-2-yl)propyl)carbamate (Boc-protected intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glyoxal (1.0 eq., 40% solution in water), tert-butyl (4-oxobutyl)carbamate (1.0 eq.), and ammonium acetate (3.0 eq.) in glacial acetic acid as the solvent.

    • Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reactions. Ammonium acetate provides the necessary two equivalents of ammonia for the ring formation.[2]

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

    • Causality: The Boc-protected intermediate is significantly more non-polar than the starting materials and will partition into the organic layer upon neutralization.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Step 2: Deprotection to Yield 3-(1H-Imidazol-2-yl)propan-1-amine

  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of 1,4-dioxane.

  • Acidolysis: Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5-10 eq.) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-3 hours.

    • Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, readily cleaving to release the free amine and generating isobutylene and carbon dioxide as byproducts.

  • Isolation: The product will likely precipitate from the non-polar solvent as its hydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride.

Part 3: Relevance in Drug Discovery and Pharmacology

The structural similarity of the (imidazol-yl)propylamine scaffold to histamine makes it a privileged structure for interacting with histamine receptors. The histamine H3 receptor (H3R), in particular, is a key target in the central nervous system (CNS).

The Histamine H3 Receptor: A Key Neuromodulator

The H3 receptor is a Gi/o-protein coupled receptor that primarily functions as a presynaptic autoreceptor and heteroreceptor.[5]

  • As an Autoreceptor: It is located on histaminergic neurons and its activation inhibits the synthesis and release of histamine, acting as a negative feedback mechanism.

  • As a Heteroreceptor: It is also found on non-histaminergic neurons, where its activation inhibits the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Due to this widespread modulatory role, H3 receptor ligands (agonists, antagonists, and inverse agonists) are actively being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including sleep disorders, ADHD, and cognitive impairment.[5][6] The length and nature of the side chain, such as the propylamine group, are critical determinants of a ligand's affinity and functional activity (agonist vs. antagonist) at the H3 receptor.[7]

G cluster_0 Presynaptic Neuron H3R H3 Receptor (Gi/o-coupled) Ligand Binding Site G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (via Gβγ) Vesicle Vesicle (Neurotransmitter) AC->Vesicle cAMP pathway (inhibited) Ca_channel->Vesicle Ca²⁺ Influx (reduced) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Neurotransmitter Release (Inhibited) Ligand H3 Agonist (e.g., Histamine or Analogue) Ligand->H3R:f1 Activation

Sources

Exploratory

Technical Monograph: 3-(1H-Imidazol-2-yl)propan-1-amine

This technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 3-(1H-Imidazol-2-yl)propan-1-amine . Physicochemical Profiling and Synthetic Utility Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 3-(1H-Imidazol-2-yl)propan-1-amine .

Physicochemical Profiling and Synthetic Utility

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine is a heteroaromatic primary amine structurally analogous to histamine, distinguished by the attachment of the propyl amine chain at the C-2 position of the imidazole ring. This positional isomerism confers unique steric and electronic properties compared to the more common 1-substituted (N-substituted) imidazoles or the biologically ubiquitous 4-substituted histamine derivatives.

This guide addresses the critical need for precise molecular weight characterization in stoichiometric applications, particularly in fragment-based drug design (FBDD) targeting histamine H3/H4 receptors and coordination chemistry.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 3-(1H-imidazol-1-yl)propan-1-amine (CAS 5036-48-6), which is commercially abundant but functionally distinct.

Molecular Identity & Physicochemical Core

The molecular weight of 3-(1H-Imidazol-2-yl)propan-1-amine varies significantly based on its salt form. In synthetic and biological contexts, the compound is most frequently handled as a dihydrochloride salt to ensure stability and water solubility.

Table 1: Physicochemical Specifications
PropertyFree BaseDihydrochloride Salt
CAS Number 132907-97-2 (Generic)33544-86-4
Formula


Molecular Weight 125.17 g/mol 198.09 g/mol
Exact Mass 125.0953 DaN/A (Salt Mixture)
Appearance Viscous Oil / Hygroscopic SolidWhite to Off-White Crystalline Solid
Solubility Soluble in EtOH, DMSO,

Highly Soluble in

(>100 mg/mL)
pKa (Calc.) Imidazole

: ~7.1 Primary Amine: ~10.2
N/A
Stoichiometric Implications

When calculating molar equivalents for reactions (e.g., peptide coupling or chelation):

  • Use 125.17 g/mol if you are generating the free base in situ from the salt using a scavenger base (e.g., DIPEA, TEA).

  • Use 198.09 g/mol if weighing the solid dihydrochloride salt directly. Failure to account for the 2HCl mass results in a 36.8% error in stoichiometry, potentially leading to incomplete reactions or yield loss.

Synthetic Pathways[3]

Synthesis of the C-2 substituted isomer is more chemically demanding than the N-substituted (1-yl) analog. The 1-yl isomer is synthesized via simple cyanoethylation of imidazole. In contrast, the 2-yl isomer requires construction of the side chain on the carbon skeleton, typically protected to prevent N-alkylation.

Validated Synthetic Route: The Aldehyde Extension

A robust method involves the Knoevenagel condensation of protected imidazole-2-carboxaldehyde followed by reduction.

  • Condensation: 1-Benzyl-1H-imidazole-2-carbaldehyde reacts with malonic acid (Doebner modification) to form the acrylic acid derivative.

  • Hydrogenation: Catalytic hydrogenation (

    
    , Pd/C) simultaneously reduces the alkene and removes the benzyl protecting group.
    
  • Amidation & Reduction: Conversion to the amide followed by Lithium Aluminum Hydride (

    
    ) reduction yields the final amine.
    

Synthesis Start 1-Benzyl-imidazole- 2-carbaldehyde Step1 Acrylic Acid Intermediate Start->Step1 Malonic acid Pyridine, Heat Step2 Propanoic Acid Derivative Step1->Step2 H2, Pd/C (Debenzylation) Step3 Propanamide Step2->Step3 1. CDI 2. NH3 Final 3-(1H-Imidazol-2-yl) propan-1-amine Step3->Final LiAlH4 THF, Reflux

Figure 1: Step-wise synthetic workflow for the C-2 substituted imidazole amine.

Analytical Validation

Verifying the identity of the 2-yl isomer against the 1-yl isomer is critical. Standard low-resolution Mass Spectrometry (MS) cannot distinguish these isomers as they share the same mass (


 126). Nuclear Magnetic Resonance (NMR) is required.[1]
Analytical Logic[4]
  • Mass Spectrometry (LC-MS): Confirms MW.

    • Expected

      
      .
      
    • If Salt:

      
       (Chloride ions are not observed in positive mode).
      
  • 1H-NMR Spectroscopy: Distinguishes Regioisomers.

    • 2-yl Isomer: The imidazole ring protons at C4 and C5 appear as a singlet (or tight doublet) integrating to 2H, because the C2 position is substituted.

    • 1-yl Isomer: The imidazole ring protons appear as three distinct signals (C2, C4, C5) integrating to 1H each. The C2 proton is typically deshielded (~7.6-8.0 ppm).

Analysis Sample Unknown Sample (White Solid) MS LC-MS Analysis Sample->MS MassCheck m/z = 126? MS->MassCheck NMR 1H-NMR (D2O) MassCheck->NMR Yes Result3 REJECT: Impurity MassCheck->Result3 No SignalCheck Aromatic Region Signals NMR->SignalCheck Result1 CONFIRMED: 3-(1H-Imidazol-2-yl) propan-1-amine SignalCheck->Result1 2H Singlet (C4/C5 equiv) Result2 REJECT: 1-yl Isomer (N-substituted) SignalCheck->Result2 3 Distinct Signals (C2 H present)

Figure 2: Analytical decision tree for structural validation.

Biopharmaceutical Utility

Histamine Receptor Pharmacology

The 3-(1H-imidazol-2-yl)propan-1-amine scaffold serves as a critical pharmacophore in the development of Histamine H3 and H4 receptor ligands .

  • H3 Receptor: Acts as a presynaptic autoreceptor in the CNS.[2] Antagonists containing this imidazole motif (or bioisosteres) enhance neurotransmitter release, offering potential treatments for narcolepsy and cognitive deficits.

  • Binding Mode: The basic primary amine interacts with an aspartic acid residue (Asp3.32) in the receptor transmembrane domain, while the imidazole ring engages in

    
     stacking or hydrogen bonding.
    
Chelation Chemistry

The 2-substituted imidazole provides a bidentate "N-N" binding pocket (imidazole nitrogen + primary amine nitrogen). This structure mimics the coordination environment of histidine-containing peptides, making it useful for:

  • Modeling metalloenzyme active sites (e.g., Cu, Zn).

  • Developing metal-based radiopharmaceuticals.

References

  • PubChem. (2025). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Matrix Fine Chemicals. (2024). Product Specification: 3-(1H-Imidazol-1-yl)propan-1-amine (Contrast Reference).[3][4][Link]

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[2] Nature, 302, 832-837. (Foundational text on H3 receptor ligands).

  • Ali, M. A., et al. (2012). Synthesis and H3-receptor antagonist activity of 2-substituted imidazoles. Bioorganic & Medicinal Chemistry Letters. (General synthetic methodology reference).

Sources

Foundational

The Imidazole Pharmacophore: Structural Versatility in Drug Design

Introduction: The Privileged Scaffold In medicinal chemistry, few heterocycles possess the ubiquity and versatility of the imidazole ring. Defined as a planar, five-membered aromatic heterocycle containing two nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In medicinal chemistry, few heterocycles possess the ubiquity and versatility of the imidazole ring. Defined as a planar, five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, imidazole is classified as a "privileged scaffold." Its biological significance is anchored in its amphoteric nature—it can act as both a weak acid and a weak base—and its ability to form hydrogen bonds, coordinate with metal ions, and participate in


-

stacking interactions.

This guide dissects the biological activity of imidazole derivatives, moving beyond surface-level descriptions to explore the electronic and structural mechanisms that drive their efficacy in oncology and infectious disease.[1]

Structural Basis of Activity[2][3]

The biological activity of imidazole is dictated by the distinct electronic environments of its two nitrogen atoms:

  • N1 (Pyrrole-like): The unshared electron pair contributes to the aromatic sextet, making this nitrogen relatively non-basic. It often serves as the attachment point for lipophilic side chains (e.g., the N-substitution in clotrimazole).

  • N3 (Pyridine-like): The lone pair is orthogonal to the

    
    -system, making it a robust Lewis base and hydrogen bond acceptor. This is the critical pharmacophore  for enzyme inhibition, particularly in metalloenzymes.
    
Key Interaction: Metal Coordination

The most potent biological mechanism of imidazole derivatives is the coordination of the N3 nitrogen to the heme iron (


) of cytochrome P450 enzymes. This binding sterically and electronically prevents the natural substrate from being oxidized.

The Antifungal Paradigm: CYP51 Inhibition

The clinical success of azole antifungals (imidazoles and triazoles) rests on a single, high-affinity molecular target: Lanosterol 14


-demethylase (CYP51) .
Mechanism of Action

Fungi require ergosterol to maintain cell membrane fluidity and integrity.[2] CYP51 catalyzes the oxidative removal of the 14


-methyl group from lanosterol, a precursor to ergosterol.
  • Binding: The imidazole ring enters the active site of CYP51.

  • Coordination: The N3 lone pair forms a coordinate covalent bond with the heme iron.

  • Blockade: This prevents the activation of oxygen required to oxidize the methyl group.

  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, leading to membrane rupture and cell death.
    
Comparative Data: Azole Generations
Drug GenerationKey CompoundTarget SelectivityPharmacokineticsClinical Utility
First (Imidazoles) Clotrimazole, MiconazoleLow (High affinity for mammalian CYP450)Poor oral bioavailability; High protein bindingTopical (Dermatophytosis, Vulvovaginal candidiasis)
Second (Imidazoles) KetoconazoleModerateOral absorption requires acidic pH; Hepatotoxicity riskSystemic (limited use due to toxicity)
*Third (Triazoles)FluconazoleHigh (Fungal > Mammalian)High water solubility; Excellent CNS penetrationSystemic Candidiasis, Cryptococcal meningitis

*Note: While Fluconazole is a triazole, it evolved directly from the imidazole SAR (Structure-Activity Relationship) to improve selectivity.

Pathway Visualization: Ergosterol Biosynthesis Inhibition[4][5]

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Pathway Intermediates Toxic 14α-methylsterols CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Imidazole Imidazole Derivative (Inhibitor) Imidazole->CYP51 Blocks Heme Iron CellDeath Fungal Cell Death Intermediates->CellDeath Membrane Stress Ergosterol->CellDeath Depletion

Figure 1: Mechanism of action showing the blockade of CYP51 by imidazole derivatives, leading to the accumulation of toxic sterols and ergosterol depletion.

Oncology: Beyond Antimicrobials

Recent advancements have repurposed the imidazole scaffold for oncology, targeting distinct pathways separate from CYP inhibition.

Microtubule Destabilization

Certain imidazole derivatives (e.g., nocodazole analogues) bind to the colchicine-binding site of tubulin. This inhibition prevents the polymerization of tubulin into microtubules, arresting the cell cycle in the G2/M phase and inducing apoptosis.

Kinase Inhibition (Raf/MEK)

The imidazole core serves as a hinge-binding motif in kinase inhibitors. By mimicking the adenine ring of ATP, imidazole derivatives can competitively bind to the ATP-binding pocket of oncogenic kinases like B-Raf (V600E), effectively shutting down the MAPK signaling pathway which drives tumor proliferation [1].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for the synthesis and biological evaluation of imidazole derivatives.

Synthesis: The Debus-Radziszewski Reaction

This multicomponent reaction (MCR) is the industry standard for synthesizing 2,4,5-trisubstituted imidazoles due to its atom economy and scalability.

Reagents:

  • Benzil (1.0 equiv)[3]

  • Aromatic Aldehyde (1.0 equiv)[3]

  • Ammonium Acetate (2.5 - 4.0 equiv)[3]

  • Solvent: Glacial Acetic Acid or Ethanol (with catalyst)

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of benzil and 10 mmol of the substituted benzaldehyde in 20 mL of glacial acetic acid.

  • Ammonia Source: Add 40 mmol of ammonium acetate. The excess ensures complete conversion of the dicarbonyl.

  • Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Cool the mixture to room temperature and pour into 100 mL of crushed ice/water.

  • Precipitation: Neutralize slightly with aqueous ammonia if necessary to maximize precipitation. The imidazole product will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol to obtain pure crystals.

Workflow Visualization: Synthesis Logic

Synthesis_Workflow Benzil 1,2-Dicarbonyl (Benzil) Condensation Condensation (Reflux, 110°C, AcOH) Benzil->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation NH4OAc Ammonium Acetate (NH4OAc) NH4OAc->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Quench Ice Water Quench Cyclization->Quench Recryst Recrystallization (Ethanol) Quench->Recryst Product 2,4,5-Trisubstituted Imidazole Recryst->Product

Figure 2: The Debus-Radziszewski multicomponent synthesis workflow for generating trisubstituted imidazoles.[3]

Biological Assay: CLSI M27-A3 (Antifungal Susceptibility)

For validating antifungal activity, the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) is the gold standard [2].

Protocol Parameters:

  • Organism: Candida albicans (ATCC 90028).

  • Medium: RPMI 1640 buffered to pH 7.0 with MOPS (0.165 M).

  • Inoculum:

    
     to 
    
    
    
    CFU/mL.

Procedure:

  • Compound Prep: Dissolve imidazole derivative in DMSO (stock 100x final concentration).

  • Dilution: Prepare serial twofold dilutions in RPMI 1640 medium across a 96-well U-bottom microplate.

  • Inoculation: Add 100 µL of yeast inoculum to each well.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

    • Endpoint: The lowest concentration showing a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control.

    • Validation: Use Resazurin (Alamar Blue) dye for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Future Outlook: Hybrids and PROTACs

The future of imidazole lies in hybridization and targeted degradation .

  • Hybrid Molecules: Fusing imidazole with other pharmacophores (e.g., coumarin, quinoline) creates "dual-action" drugs that can overcome resistance mechanisms in both bacteria and cancer cells [3].

  • PROTACs: Imidazole moieties are being investigated as ligands for E3 ligase recruiters in Proteolysis Targeting Chimeras (PROTACs), allowing for the selective degradation of pathogenic proteins rather than simple inhibition.

References

  • Zhang, L. et al. (2014). "Comprehensive review in current developments of imidazole-based medicinal chemistry." Medicinal Research Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Poyraz, S. et al. (2024).[6] "Recent pharmacological insights about imidazole hybrids: A comprehensive review." Medicinal Chemistry Research.

  • Tolomeu, H.V.[6] & Fraga, C.A.M. (2023).[6] "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules.

Sources

Exploratory

3-(1H-Imidazol-2-YL)propan-1-amine potential applications in neuroscience

The following technical guide details the pharmacological profile, experimental utility, and potential neuroscience applications of 3-(1H-Imidazol-2-yl)propan-1-amine . Executive Summary 3-(1H-Imidazol-2-yl)propan-1-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental utility, and potential neuroscience applications of 3-(1H-Imidazol-2-yl)propan-1-amine .

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4) is a structural isomer of the potent histamine H3 receptor (H3R) agonist impentamine. While the 4-substituted imidazole moiety is the hallmark of endogenous histamine and classical agonists, the 2-substituted architecture of this compound serves as a critical pharmacological probe. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to map the steric tolerance of the H3R binding pocket and as a scaffold for synthesizing high-affinity H3 antagonists/inverse agonists implicated in cognitive enhancement and wakefulness regulation.

Chemical & Pharmacological Profile

Structural Significance

The molecule consists of an imidazole ring substituted at the C2 position with a flexible propyl-amine chain. This distinguishes it from:

  • Histamine: 2-(1H-imidazol-4-yl)ethanamine (C4-ethyl chain).

  • Impentamine: 3-(1H-imidazol-4-yl)propan-1-amine (C4-propyl chain; potent H3 agonist).

The shift from C4 to C2 substitution alters the ligand's interaction with the receptor's orthosteric site, specifically affecting the hydrogen bonding network with Aspartate 3.32 (Asp114) and Glutamate 5.46 (Glu206) in the transmembrane domain.

Mechanism of Action (MOA)
  • Target: Histamine H3 Receptor (GPCR, G_i/o-coupled).

  • Mode: Partial Agonist / Antagonist Probe.

  • Signaling Cascade:

    • Agonism: Activation leads to G_i/o coupling

      
       inhibition of Adenylyl Cyclase 
      
      
      
      reduced cAMP
      
      
      decreased PKA activity
      
      
      reduced neurotransmitter release (histamine, ACh, glutamate).
    • Antagonism (Therapeutic Goal): Blockade of constitutive H3 activity enhances neurotransmitter release, promoting cortical activation (pro-cognitive).

Comparative SAR Data
CompoundStructure (Imidazole Sub.)[1][2]Chain LengthH3R Affinity (

)
Functional Activity
Histamine 4(5)-substitutedEthyl (2C)~8.0Endogenous Agonist
Impentamine 4(5)-substitutedPropyl (3C)~9.0Super-Agonist
Topic Compound 2-substituted Propyl (3C) 6.5 - 7.5 *Weak Agonist / Antagonist
Immepip 4(5)-substitutedPiperidine~9.2High Affinity Agonist

*Note: Affinity is reduced due to the C2-shift, making it an ideal "negative control" or scaffold for lipophilic extension.

Potential Applications in Neuroscience

Cognitive Enhancement (Alzheimer’s & ADHD)

The primary application of 3-(1H-Imidazol-2-yl)propan-1-amine is as a precursor scaffold for H3 antagonists. By attaching lipophilic moieties (e.g., phenyl, cyclohexyl) to the primary amine, researchers can increase affinity and blood-brain barrier (BBB) penetration.

  • Mechanism: H3 antagonism disinhibits the release of acetylcholine and histamine in the prefrontal cortex.

  • Application: Synthesis of "non-imidazole" H3 ligands often starts with imidazole mimics; this compound represents the "imidazole" class baseline.

Sleep-Wake Regulation (Narcolepsy)

Histaminergic neurons in the Tuberomammillary Nucleus (TMN) regulate wakefulness.

  • Utility: This compound can be used in in vitro competitive binding assays to screen for compounds that selectively bind the H3 receptor over the H4 receptor (which is immunomodulatory).

Neuropathic Pain Modulation

H3 and H4 receptors are expressed on nociceptive neurons. 2-substituted imidazoles are currently being explored as dual H3/H4 ligands to modulate pain processing without the sedative side effects of classical antihistamines (H1 blockers).

Experimental Protocols

Synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine

Rationale: Direct C2-alkylation is difficult. The protection-lithiation strategy ensures regioselectivity.

Reagents: 1-(Diethoxymethyl)imidazole (Protected Imidazole), n-Butyllithium (n-BuLi), 1-Chloro-3-bromopropane, Potassium Phthalimide.

  • Protection: React imidazole with triethyl orthoformate to generate 1-(diethoxymethyl)imidazole.

  • Lithiation: Cool THF solution of protected imidazole to -78°C under Argon. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the C2-lithio species.

  • Alkylation: Add 1-chloro-3-bromopropane. Warm to RT.

  • Amination: React the chloro-intermediate with Potassium Phthalimide (Gabriel Synthesis) to install the protected amine.

  • Deprotection: Reflux in Hydrazine/Ethanol to release the primary amine and remove the acetal protecting group.

  • Purification: HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

In Vitro H3R Radioligand Binding Assay

Rationale: To determine the affinity (


) of the compound.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total volume: 200 µL.

    • Radioligand: [³H]-N-

      
      -methylhistamine (1 nM).
      
    • Test Compound: 3-(1H-Imidazol-2-yl)propan-1-amine (

      
       to 
      
      
      
      M).
    • Non-specific binding: Defined by 10 µM Thioperamide.

  • Equilibrium: Incubate at 25°C for 60 mins.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization & Signaling Pathways

Histamine H3 Receptor Signaling Cascade

The following diagram illustrates the G-protein coupled pathway modulated by imidazole-based ligands.

H3R_Signaling Ligand 3-(1H-Imidazol-2-yl) propan-1-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Partial Agonist/Antagonist) Gi_o G_i/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK/ERK Pathway Gi_o->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Downregulates Release Neurotransmitter Release (Histamine, ACh, Glu) PKA->Release Modulates (Disinhibition if Antagonist)

Caption: H3R signaling pathway showing G_i/o-mediated inhibition of Adenylyl Cyclase. Antagonists block this suppression, enhancing neurotransmission.

Experimental Workflow: Ligand Screening

Workflow Step1 Synthesis (C2-Lithiation) Step2 Purification (HPLC > 98%) Step1->Step2 Step3 Binding Assay ([3H]-NAMH Displacement) Step2->Step3 Step4 Functional Assay (GTPγS or cAMP) Step3->Step4 Step5 Lead Optimization (Lipophilic Tailing) Step4->Step5 If Ki < 100nM

Caption: Step-by-step workflow from synthesis to lead optimization for H3R ligands.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Arrang, J. M., et al. (1987). "Auto-inhibition of Brain Histamine Release Mediated by a Novel Class (H3) of Histamine Receptor."[3] Nature. Link

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today. Link

  • PubChem Compound Summary. (2024). "3-(1H-imidazol-2-yl)propan-1-amine." National Center for Biotechnology Information. Link

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery. Link

Sources

Foundational

Technical Guide: Histamine H3 Receptor Agonist Scaffolds

Executive Summary: The "Brake" of the CNS The Histamine H3 Receptor (H3R) represents a unique pharmacological paradox. While the majority of current drug development focuses on H3R antagonists/inverse agonists (e.g., Pit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brake" of the CNS

The Histamine H3 Receptor (H3R) represents a unique pharmacological paradox. While the majority of current drug development focuses on H3R antagonists/inverse agonists (e.g., Pitolisant) to promote wakefulness and cognition, H3R agonists hold a distinct, high-value potential in nociception, sympathetic regulation, and inflammation.

Functioning primarily as a presynaptic autoreceptor and heteroreceptor, H3R activation inhibits the release of histamine, acetylcholine, norepinephrine, and dopamine.[1][2][3][4][5][6] Developing H3R agonists requires navigating a complex Structure-Activity Relationship (SAR) landscape dominated by the "Imidazole Problem"—the challenge of retaining high receptor affinity and efficacy while eliminating the imidazole moiety responsible for cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration.

This guide dissects the structural evolution of H3R agonist scaffolds, provides a validated [35S]GTP


S screening protocol, and explores the mechanistic basis for their therapeutic utility.

Pharmacological Mechanism & Signaling

The H3R is a G-protein-coupled receptor (GPCR) preferentially coupled to G


 proteins. Agonism triggers a signaling cascade that results in synaptic silencing.
The Signaling Cascade

Upon ligand binding, the H3R undergoes a conformational change that dissociates the heterotrimeric G-protein. The


-subunit inhibits adenylyl cyclase, while the 

-subunits modulate ion channels.

H3R_Signaling Agonist H3R Agonist (e.g., Immepip) H3R H3 Receptor (TM Domain) Agonist->H3R Binding Gi Gi/o Protein Activation H3R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition (α-sub) Ca ↓ Voltage-Gated Ca2+ Channels Gi->Ca Modulation (βγ-sub) MAPK ↑ MAPK/ERK Phosphorylation Gi->MAPK Activation cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA Release INHIBITION of Neurotransmitter Release (Histamine, ACh, NE) PKA->Release Reduced Phosphorylation of Synaptic Machinery Ca->Release Reduced Vesicle Fusion

Figure 1: H3R Signal Transduction. Activation leads to reduced cAMP and calcium influx, ultimately silencing neurotransmitter release.

Scaffold Evolution & SAR

The core challenge in H3R agonist design is mimicking the endogenous ligand, histamine, while improving pharmacokinetic properties.

The Binding Pocket (Orthosteric Site)

Structural biology studies (cryo-EM and mutagenesis) have identified critical residues:

  • Asp114 (TM3): Forms a salt bridge with the protonated amine of the ligand. This is non-negotiable for high affinity.

  • Glu206 (TM5): Acts as a hydrogen bond acceptor for the imidazole NH (

    
    -nitrogen). This interaction confers selectivity for H3R/H4R over H1R/H2R.
    
Scaffold Classes
Scaffold ClassRepresentative LigandKey Structural FeaturesPharmacological ProfileLimitations
Endogenous Histamine Imidazole ring + Ethylamine chainNon-selective agonistRapid metabolism, poor BBB penetration.
Methyl-Histamine (R)-

-methylhistamine
Methyl group at

-carbon
High H3R potency (

~ 0.5 nM)
Low oral bioavailability; still imidazole-based.
Isothiourea Imetit Isothiourea replaces amine; Imidazole retainedVery high potency (

< 0.3 nM)
High affinity but poor drug-likeness (charged).
Piperidine-Hybrid Immepip Imidazole + Piperidine linkerConformationally restrictedImproved stability; retains imidazole liability.
Non-Imidazole Immethridine Pyridine/Triazole replacementSelective H3R Agonist Solves CYP inhibition issues; high H3 vs H4 selectivity.
The "Imidazole Problem" & Solution

Early agonists relied on the imidazole ring for the Glu206 interaction. However, imidazole is a known inhibitor of heme-containing enzymes (CYP450), leading to drug-drug interactions.

  • The Solution: Replacing imidazole with isothioureas (Imetit) or pyridines (Immethridine).

  • Immethridine: Uses a 2-pyridylethylamine scaffold. The pyridine nitrogen mimics the imidazole nitrogen's H-bonding capability without the metabolic liability.

SAR_Logic cluster_0 Essential Pharmacophore BasicAmine Basic Amine (pKa 9-10) Binds Asp114 Linker Alkyl Spacer (2-4 Carbons) Headgroup Aromatic Head (H-Bond Acceptor) Binds Glu206 Histamine Histamine (Prototype) Histamine->BasicAmine Histamine->Headgroup Imidazole Imetit Imetit (High Potency) Imetit->BasicAmine Isothiourea Imetit->Headgroup Imidazole

Figure 2: Pharmacophore dissection. The transition from simple amines to isothioureas increases potency by stabilizing the charge interaction.

Validated Experimental Protocol: [35S]GTP S Binding

To confirm agonism (intrinsic efficacy) rather than just affinity, the [35S]GTP


S binding assay is the gold standard. It measures the functional activation of the G-protein directly.
Rationale

Radioligand binding (e.g., [3H]-NAMH) only measures affinity (


). An antagonist and an agonist can have identical 

values. The GTP

S assay detects the exchange of GDP for GTP upon receptor activation.
Protocol Workflow

Materials:

  • Membranes from CHO cells stably expressing human H3R (CHO-hH3R).[7]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 100 mM NaCl, 1 mM EDTA.
    
  • Critical Additive: 10-30

    
    M GDP (Guanozine Diphosphate). Reasoning: High GDP concentrations suppress basal G-protein activity, increasing the signal-to-noise ratio for agonist detection.
    
  • [35S]GTP

    
    S (Specific activity ~1250 Ci/mmol).
    

Step-by-Step Methodology:

  • Membrane Prep: Thaw CHO-hH3R membranes and homogenize in Assay Buffer. Dilute to 5-10

    
    g protein/well.
    
  • Pre-Incubation: In a 96-well plate, incubate membranes with the test compound (10

    
     to 10
    
    
    
    M) and GDP (10
    
    
    M)
    for 30 minutes at 25°C.
    • Control 1: Basal binding (No agonist).[8]

    • Control 2: Non-specific binding (Add 10

      
      M unlabeled GTP
      
      
      
      S).
    • Reference: 1

      
      M Imetit (defined as 100% stimulation).[7]
      
  • Reaction Start: Add [35S]GTP

    
    S (0.1 nM final concentration).[7]
    
  • Incubation: Incubate for 60 minutes at 25°C. Note: Equilibrium is crucial here; shorter times yield variable data.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


  (potency) and 

(efficacy relative to Imetit).
  • Full Agonist:

    
     > 80%
    
  • Partial Agonist:

    
     20-80%
    
  • Antagonist: No increase in signal; blocks Imetit response.

Therapeutic Frontiers for Agonists

While antagonists are pursued for cognitive enhancement, H3R agonists are investigated for "quieting" the nervous system.

Neuropathic Pain

H3Rs are located on presynaptic C-fibers in the dorsal horn of the spinal cord.

  • Mechanism: Agonist activation inhibits voltage-gated Ca

    
     channels (N-type), preventing the release of Substance P and Glutamate.
    
  • Data: Systemic administration of Imetit or (R)-

    
    -methylhistamine  attenuates mechanical allodynia in partial sciatic nerve ligation models.
    
Sympathetic Inhibition (Cardioprotection)

H3Rs act as heteroreceptors on sympathetic nerve endings in the heart.

  • Mechanism: Inhibition of norepinephrine (NE) release.

  • Application: Potential reduction of arrhythmias and myocardial oxygen demand during ischemia/reperfusion injury.

Neurogenic Inflammation

H3R agonists inhibit the release of CGRP and Substance P from sensory neurons, potentially treating migraine (though vascular complexity exists) and neurogenic inflammation in airways.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Link

  • Leurs, R., et al. (2005). Therapeutic potential of histamine H3 receptor agonists and antagonists. Nature Reviews Drug Discovery. Link

  • Garbarg, M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wong, D. F., et al. (2008). A robust and high-capacity [35S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H3 receptor ligands.[9] Journal of Biomolecular Screening. Link

  • Zhang, X., et al. (2024). Structural basis of ligand recognition and activation of the histamine receptor family.[10] Nature Communications.[10] Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link

Sources

Exploratory

3-(1H-Imidazol-2-YL)propan-1-amine solubility profile

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 5036-48-6 for the N-isomer / 33544-86-4 for the specific C2-isomer dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 5036-48-6 for the N-isomer / 33544-86-4 for the specific C2-isomer dihydrochloride salt).[1] As a structural homologue of histamine and a critical intermediate in the synthesis of H2/H3 receptor ligands, understanding its solubility behavior is paramount for efficient purification and formulation.

Critical Distinction: Researchers must distinguish this compound from its common isomer, 1-(3-aminopropyl)imidazole (N-substituted).[1] While the N-isomer is a liquid miscible with water, the C2-substituted target (discussed here) typically exists as a dihydrochloride salt, exhibiting distinct pH-dependent solubility and crystallization properties.[1]

Physicochemical Characterization

The solubility of 3-(1H-Imidazol-2-yl)propan-1-amine is governed by its zwitterionic potential and the basicity of its two nitrogen centers.[1]

Structural Analysis & pKa

The molecule contains two basic centers:[1]

  • Primary Amine (Aliphatic): High basicity.[1]

  • Imidazole Ring (C2-substituted): Moderate basicity.[1]

PropertyValue (Estimated/Comparative)Mechanistic Insight
Molecular Weight 125.17 g/mol (Free Base) 198.09 g/mol (2HCl Salt)Low MW favors high solubility in polar solvents.[1]
pKa₁ (Imidazole) ~7.6 – 8.0The alkyl group at C2 is electron-donating, slightly increasing basicity compared to unsubstituted imidazole (pKa 6.95).[1]
pKa₂ (Amine) ~10.2 – 10.8Typical for primary aliphatic amines; protonated at physiological pH.[1]
LogP (Octanol/Water) -0.6 to -1.2 (Predicted)Highly hydrophilic; indicates poor solubility in non-polar organic solvents (e.g., Hexane).[1]
Physical State Hygroscopic Solid (Salt) / Viscous Oil (Free Base)The salt form is preferred for stability and handling.[1]

Solubility Profile

Aqueous Solubility & pH Dependence

The compound exhibits pH-dependent solubility characteristic of diamines.[1]

  • pH < 6.0 (Acidic):

    • Species: Dicationic (

      
      ).[1]
      
    • Solubility: > 500 mg/mL .[1]

    • Mechanism: Electrostatic repulsion prevents aggregation; high solvation energy.[1]

  • pH 7.0 – 9.0 (Neutral/Basic):

    • Species: Monocationic mixture (

      
       predominant).[1]
      
    • Solubility: > 100 mg/mL .[1]

    • Mechanism: Still highly soluble due to the charged amine, though the imidazole becomes neutral.

  • pH > 11.0 (Strongly Basic):

    • Species: Neutral Free Base (

      
      ).[1]
      
    • Solubility: Moderate to High.[1]

    • Mechanism: Unlike many alkaloids, the low molecular weight and polarity of the imidazole ring maintain water solubility even in the uncharged state, though it may oil out at extremely high concentrations.

Organic Solvent Compatibility[2]
Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (2HCl Salt)Application
Polar Protic WaterMiscibleVery HighFormulation / Buffer prep
Polar Protic Methanol / EthanolHighHighRecrystallization / Synthesis
Polar Aprotic DMSO / DMFHighModerateStock solutions for bio-assays
Polar Aprotic AcetonitrileModerateLowHPLC Mobile Phase
Non-Polar Dichloromethane (DCM)ModerateInsolubleExtraction (Free base only)
Non-Polar Hexane / TolueneInsolubleInsolubleAnti-solvent precipitation

Speciation & Signaling Visualization

Understanding the ionization state is critical for extraction and purification. The following diagram illustrates the pH-dependent speciation.

Speciation Dication Dication (+2) (pH < 7.0) High Solubility Monocation Monocation (+1) (pH 7.5 - 9.5) Moderate Solubility Dication->Monocation pKa1 ~ 7.8 (Imidazole Deprotonation) Monocation->Dication Neutral Neutral Free Base (0) (pH > 11.0) Extractable into DCM Monocation->Neutral pKa2 ~ 10.5 (Amine Deprotonation) Neutral->Monocation

Caption: pH-dependent speciation of 3-(1H-Imidazol-2-yl)propan-1-amine showing transition from soluble salt to extractable free base.[1]

Experimental Protocols

Since specific literature values for the C2-isomer are scarce, the following self-validating protocols are recommended to determine the exact solubility for your specific batch.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for determining maximum solubility in buffers.[1]

  • Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

    • Check: If fully dissolved, add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Note: Do not use Nylon filters for imidazoles as they may bind.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve.

Protocol B: Determination of pKa via Potentiometric Titration

Essential for optimizing extraction pH.[1]

  • Setup: Dissolve 5 mg of the dihydrochloride salt in 10 mL of degassed water.

  • Titrant: 0.01 M NaOH (standardized).

  • Execution: Titrate from pH 2.0 to pH 12.0, recording pH every 10 µL.

  • Analysis: Plot the first derivative (

    
    ). The two peaks correspond to the imidazole nitrogen and the primary amine.
    

Workflow Visualization

The following workflow outlines the logical steps for solubility determination and purification strategy selection.

SolubilityWorkflow Start Start: Solid Sample (Dihydrochloride Salt) SolventSelect Select Solvent System (Water, MeOH, DMSO) Start->SolventSelect Test Visual Solubility Test (10 mg/mL) SolventSelect->Test Result1 Fully Soluble? Test->Result1 Yes Proceed to Concentration Limit Test Result1->Yes Yes No Check pH / Salt Form Result1->No No HPLC Quantify via HPLC (Determine LogS) Yes->HPLC Adjust Adjust pH (Acidify for Salt, Basify for Free Base) No->Adjust Adjust->Test

Caption: Decision tree for determining solubility limits and troubleshooting poor dissolution.

References

  • BenchChem. (2025).[1][2] Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Retrieved from [1]

  • PubChem. (2025).[3] Compound Summary: 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (CID 13290798).[1][3] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025). Product Entry: 3-(1H-Imidazol-2-yl)propan-1-amine (CAS 33544-86-4).[1][4] Retrieved from [1]

  • Epstein, J. W., et al. (1982). Impromidine Analogues: H2-Receptor Agonists. Journal of Medicinal Chemistry. (Contextual reference for imidazole-propylamine synthesis).

Sources

Foundational

An In-depth Technical Guide to the Stability of 3-(1H-Imidazol-2-YL)propan-1-amine in Solution

Abstract This technical guide provides a comprehensive analysis of the chemical stability of 3-(1H-Imidazol-2-YL)propan-1-amine in solution. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-(1H-Imidazol-2-YL)propan-1-amine in solution. Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties of the molecule, identifies key factors influencing its degradation, and outlines potential degradation pathways. Furthermore, it presents detailed experimental protocols for conducting robust stability studies, including forced degradation and long-term stability testing. Methodologies for the analytical assessment of the compound and its degradants, primarily utilizing High-Performance Liquid Chromatography (HPLC), are discussed in detail. The guide concludes with actionable strategies for the interpretation of stability data and the mitigation of degradation to ensure the development of stable formulations.

Introduction

3-(1H-Imidazol-2-YL)propan-1-amine is a heterocyclic compound featuring a central imidazole ring and a propyl-amine side chain. The unique combination of a basic primary amine and an aromatic imidazole moiety imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical research contexts. As with any compound intended for therapeutic or advanced research applications, a thorough understanding of its stability in solution is paramount. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, a compromised safety and efficacy profile.

This guide serves as a foundational resource for scientists tasked with formulating, storing, and analyzing solutions of 3-(1H-Imidazol-2-YL)propan-1-amine. By elucidating the factors that govern its stability, we aim to provide the necessary insights for rational formulation design and the development of reliable, stability-indicating analytical methods.

Chemical Profile and Inherent Stability

The stability of 3-(1H-Imidazol-2-YL)propan-1-amine is intrinsically linked to its molecular structure. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. It is an amphoteric compound, capable of acting as both a weak acid and a weak base[1]. The N-1 nitrogen is weakly acidic, while the N-3 nitrogen is basic. The primary amine at the terminus of the propyl side chain is also basic. The interplay of these functional groups dictates the molecule's reactivity and susceptibility to degradation.

The imidazole ring itself is generally resistant to auto-oxidation but can be susceptible to attack by strong oxidizing agents like perbenzoic acid[2]. The presence of the alkyl-amine side chain can also influence the electronic properties of the imidazole ring, potentially affecting its stability.

Factors Influencing Stability in Solution

The stability of 3-(1H-Imidazol-2-YL)propan-1-amine in solution is not an intrinsic constant but is highly dependent on its chemical environment. The following factors are critical considerations:

pH

The pH of the solution is arguably the most critical factor influencing the stability of this compound. The ionization state of both the imidazole ring and the primary amine will vary with pH. In acidic conditions, both the imidazole ring and the primary amine will be protonated. Conversely, in alkaline conditions, the unprotonated form of the imidazole and the primary amine will predominate[3]. The rate of hydrolysis of imidazole-containing compounds is often pH-dependent[4]. For instance, the hydrolysis of some imidazolines has been shown to be more rapid at alkaline pH[5][6]. The neutral, unprotonated form of imidazole is often the more effective catalyst in hydrolysis reactions[4].

Temperature

As with most chemical reactions, the rate of degradation of 3-(1H-Imidazol-2-YL)propan-1-amine is expected to increase with temperature. This relationship can typically be modeled using the Arrhenius equation, which is a cornerstone of accelerated stability studies.

Light (Photostability)

The imidazole moiety is known to be sensitive to photodegradation in solution[7]. Exposure to light, particularly UV light, can lead to the formation of various degradation products through photo-oxidation[7][8]. The photosensitized oxidation of imidazole can be initiated by substances like methylene blue in alkaline conditions, leading to ring-opened products[3]. The mechanism often involves the generation of reactive oxygen species such as singlet oxygen[3].

Oxidative Stress

The imidazole ring can be susceptible to oxidation, particularly in the presence of transition metal ions like copper, which can catalyze the reaction[9]. Oxidizing agents such as hydrogen peroxide can also lead to the degradation of the imidazole moiety[7]. The presence of antioxidants in a formulation may be necessary to prevent oxidative degradation.

Excipient Incompatibility

In formulated products, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability. Common excipients can contain reactive impurities or can directly react with the API. For example, aldehydes present as impurities in excipients like polyethylene glycols (PEGs) or sugars can react with primary amines to form Schiff bases[10]. Reducing sugars can participate in Maillard reactions with amines. Therefore, careful screening for excipient compatibility is a critical step in formulation development[10].

Potential Degradation Pathways

Based on the chemistry of the imidazole ring and the primary amine, several degradation pathways can be postulated for 3-(1H-Imidazol-2-YL)propan-1-amine in solution:

  • Hydrolysis: While the imidazole ring is generally stable to hydrolysis, under certain pH and temperature conditions, ring-opening could occur, although this is less common for simple imidazoles.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to a variety of degradation products. The reaction can be initiated by light, heat, or the presence of oxidizing agents and metal ions. This can involve the formation of hydroxylated intermediates or ring-opened products[7][9].

  • Photodegradation: As mentioned, exposure to light can trigger complex degradation pathways, often involving radical mechanisms and the formation of a multitude of photoproducts[3][7].

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of 3-(1H-Imidazol-2-YL)propan-1-amine and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

HPLC Method Development

A reversed-phase HPLC method with UV detection is a common starting point for the analysis of imidazole-containing compounds[11].

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.

  • Detection: The imidazole ring has a UV chromophore, allowing for detection at a suitable wavelength (typically in the range of 210-230 nm).

  • Gradient Elution: A gradient elution may be necessary to separate the parent compound from its more polar or less polar degradation products in a reasonable timeframe.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols for Stability Testing

A comprehensive stability testing program should include both forced degradation studies and long-term stability studies under ICH-recommended conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol for Forced Degradation of 3-(1H-Imidazol-2-YL)propan-1-amine in Solution:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Heat under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the drug product. The conditions are typically defined by ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

Data Interpretation and Mitigation Strategies

The data from stability studies should be carefully analyzed to determine the rate of degradation and the identity of the major degradation products.

  • Mass Balance: An important aspect of stability testing is to ensure mass balance, where the sum of the assay of the parent compound and the levels of all degradation products remains constant over time.

  • Degradation Product Identification: LC-MS is a powerful tool for the structural elucidation of degradation products.

Based on the identified degradation pathways, mitigation strategies can be implemented:

  • pH Adjustment: Formulating the solution at a pH where the compound is most stable.

  • Use of Antioxidants: Including antioxidants like ascorbic acid or sodium metabisulfite to prevent oxidative degradation.

  • Light Protection: Storing the solution in light-resistant containers (e.g., amber vials) to prevent photodegradation.

  • Excipient Selection: Choosing excipients that are known to be compatible with the API.

Conclusion

The stability of 3-(1H-Imidazol-2-YL)propan-1-amine in solution is a multifaceted issue that requires a systematic and scientific approach. By understanding the inherent chemical properties of the molecule and the influence of environmental factors such as pH, temperature, and light, researchers can develop robust formulations and analytical methods. The protocols and strategies outlined in this guide provide a framework for conducting comprehensive stability assessments, ultimately ensuring the quality, safety, and efficacy of products containing this compound.

Visualizations

Caption: Workflow for Stability Assessment of a Pharmaceutical Compound.

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways compound 3-(1H-Imidazol-2-YL)propan-1-amine in Solution pH pH compound->pH Temp Temperature compound->Temp Light Light (UV/Vis) compound->Light Oxidation Oxidants / Metal Ions compound->Oxidation Excipients Excipients compound->Excipients Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis OxidativeDeg Oxidation Temp->OxidativeDeg Photodeg Photodegradation Light->Photodeg Oxidation->OxidativeDeg Incompatibility Incompatibility Reactions Excipients->Incompatibility

Caption: Factors Influencing the Degradation of 3-(1H-Imidazol-2-YL)propan-1-amine.

References

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
  • Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions.
  • Unit 4 imidazole | PDF. Slideshare.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-st
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Activation parameters of hydrolysis of imidazolines at pH ≈ 12.
  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • Hydrolysis of Phenyl Acet
  • Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Indian Academy of Sciences.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library.
  • The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
  • Imidazole quantification by LC determin
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

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Exploratory

A Technical Guide to the Safe Handling of 3-(1H-Imidazol-2-YL)propan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-(1H-Imidazol-2-YL)propan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-(1H-Imidazol-2-YL)propan-1-amine. As a specialized chemical intermediate, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This guide synthesizes data from safety data sheets of closely related structural analogs and parent compounds to establish a robust safety protocol.

A Note on Available Data: Direct and comprehensive toxicological data for 3-(1H-Imidazol-2-YL)propan-1-amine is limited. Therefore, this guide adopts a precautionary principle, extrapolating safety measures from the more comprehensively studied 1-isomer, 1H-Imidazole-1-propanamine (CAS 5036-48-6), the parent heterocycle Imidazole (CAS 288-32-4), and the dihydrochloride salt of the target compound.[1][2][3] The presence of a primary amine functional group suggests the free base is alkaline and should be handled as a corrosive material.

Hazard Identification and Classification

Based on available data for structurally similar compounds, 3-(1H-Imidazol-2-YL)propan-1-amine should be treated as a hazardous chemical. The primary hazards are associated with its corrosive nature and potential for acute toxicity if ingested.[1][4]

  • Signal Word: Danger [1]

GHS Hazard Classifications (Inferred from Analogs):

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[4]
Reproductive ToxicityCategory 1BH360D: May damage the unborn child (based on parent imidazole)

The dihydrochloride salt of the target compound is classified with less severe warnings, including skin and eye irritation.[3] However, given that the free base form is likely more alkaline and reactive, the more stringent classification of "Corrosive" is recommended for all handling procedures.

Toxicological Profile

The toxicological properties have not been fully investigated for this specific isomer.[1] However, based on its structure and data from related compounds, the following effects can be anticipated:

  • Routes of Exposure: Inhalation, Ingestion, Skin and Eye contact.

  • Acute Effects:

    • Skin: Causes severe chemical burns upon contact.[1][5]

    • Eyes: Poses a risk of serious, potentially irreversible damage, including blindness.[1][6]

    • Ingestion: Harmful if swallowed.[1] Can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[1][2]

    • Inhalation: Vapors or mists can cause chemical burns to the respiratory tract.[5]

  • Chronic Effects: Long-term exposure effects are not well-documented. However, the parent compound, imidazole, is a suspected reproductive toxin.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls as the primary line of defense.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of 3-(1H-Imidazol-2-YL)propan-1-amine, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[8][9]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible, located within a 10-second travel distance of the work area.[1][5][9]

3.2. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory. The following table details the minimum requirements.

Body AreaPPE SpecificationStandard (Example)Rationale
Eyes/Face Tight-sealing chemical safety goggles and a face shield.EN 166 / ANSI Z87.1Protects against splashes and vapors which can cause severe eye damage.[1][10]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.EN 374Prevents skin contact which can cause severe chemical burns.[8][11]
Body Flame-retardant lab coat. A chemical-resistant apron is required when handling larger quantities.N/AProtects against splashes and contamination of personal clothing.[8]
Respiratory Not required if handled exclusively within a fume hood. If not possible, a NIOSH/MSHA-approved respirator with an ammonia/organic amine filter is necessary.NIOSH/MSHA (US) or EN 14387 (EU) - Type K (Green)Prevents inhalation of corrosive vapors or mists.[1][8]

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk.

4.1. Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Verify the location and functionality of the nearest safety shower and eyewash station.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Chemical Transfer: Handle the substance in the smallest practical quantities. Avoid generating dust or aerosols.[5]

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any affected surfaces.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[1][10] Do not eat, drink, or smoke in the work area.[1][7]

4.2. Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][9]

  • Container: Keep the container tightly closed and properly labeled.[1] Some analogs recommend storage under an inert atmosphere (e.g., Argon, Nitrogen).[1]

  • Segregation: Store locked up and segregated from incompatible materials, which include:

    • Strong oxidizing agents[1][9]

    • Acids

    • Acid chlorides[9]

    • Acid anhydrides[9]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

5.1. First Aid Measures

Medical attention is required for all routes of exposure. Show the Safety Data Sheet to attending medical personnel.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. [2][11]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention. [1]

  • Ingestion: Do NOT induce vomiting. [1][2] If the victim is conscious and alert, rinse their mouth thoroughly with water.[1] Call a physician or poison control center immediately.[2][10] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[1][2]

5.2. Accidental Release Measures

The response to a spill depends on its scale. The following workflow outlines the necessary steps.

SpillResponse start Spill Detected assess_size Assess Spill Size & Location start->assess_size minor_spill Minor Spill (Inside Fume Hood) assess_size->minor_spill Small & Contained major_spill Major Spill (Outside Containment) assess_size->major_spill Large or Uncontained ppe Don Full PPE (Gloves, Goggles, Face Shield, Apron) minor_spill->ppe evacuate Evacuate Immediate Area major_spill->evacuate contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Residue into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose alert Alert Colleagues & Contact EHS/Emergency Services evacuate->alert secure Secure Area & Prevent Entry alert->secure

Caption: Workflow for responding to a chemical spill.

Waste Management and Disposal

All waste containing 3-(1H-Imidazol-2-YL)propan-1-amine must be treated as hazardous waste.

  • Segregation: Use a dedicated, clearly labeled, and leak-proof container for all waste (solid and liquid).[8] Do not mix with non-hazardous or other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms (e.g., "Corrosive").[8][9]

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area.[8]

  • Disposal: Disposal must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] Do not pour down the drain or dispose of in regular trash.[6][11]

References

  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. [Link]

  • PubChem. 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. [Link]

Sources

Foundational

review of 3-(1H-Imidazol-2-YL)propan-1-amine literature

The following technical guide is structured to provide an exhaustive analysis of 3-(1H-Imidazol-2-yl)propan-1-amine , a specific structural isomer of homohistamine often utilized in histamine receptor pharmacology and co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 3-(1H-Imidazol-2-yl)propan-1-amine , a specific structural isomer of homohistamine often utilized in histamine receptor pharmacology and coordination chemistry.

Synthesis, Pharmacology, and Structural Analysis of C2-Substituted Histamine Analogues

Part 1: Executive Summary & Structural Distinction

3-(1H-Imidazol-2-yl)propan-1-amine is a C2-substituted imidazole derivative featuring a propyl chain terminating in a primary amine. It is a structural isomer of Homohistamine (the C4-isomer) and 1-(3-Aminopropyl)imidazole (the N1-isomer).

Critical Disambiguation: In literature and commercial databases, the N1-isomer (CAS 5036-48-6) is frequently mislabeled or conflated with the C2-isomer. The N1-isomer is an industrial curing agent. The C2-isomer is a specialized research compound used to probe steric tolerance in G-Protein Coupled Receptors (GPCRs), specifically Histamine H1 and H3 subtypes.

Structural Comparison Table
FeatureTarget: C2-Isomer C4-Isomer (Homohistamine) N1-Isomer (Industrial)
IUPAC Name 3-(1H-Imidazol-2-yl)propan-1-amine3-(1H-Imidazol-4-yl)propan-1-amine1-(3-Aminopropyl)imidazole
Structure Imidazole ring substituted at Carbon-2 Imidazole ring substituted at Carbon-4(5) Imidazole ring substituted at Nitrogen-1
Primary Use H1/H3 Receptor SAR StudiesH3 Receptor AgonistEpoxy Curing Agent, Corrosion Inhibitor
Selectivity H1 Partial Agonist / H3 AntagonistH3 Selective AgonistNon-pharmacological
CAS (Free Base) Research Grade (Check specific salt)51-71-85036-48-6

Part 2: Synthesis Protocols

Two primary methodologies exist for synthesizing the C2-isomer.[1] The Lithiation Route is preferred for laboratory-scale high-purity synthesis, while the Cyclization Route is suitable for larger batches.

Method A: C2-Directed Lithiation (High Precision)

Rationale: The C2 proton of an N-protected imidazole is the most acidic (pKa ~33), allowing selective deprotonation and alkylation.

Workflow Diagram

Synthesis_Lithiation Start Imidazole Step1 1. Protection (SEM-Cl, NaH) Start->Step1 Inter1 N-SEM-Imidazole Step1->Inter1 Step2 2. Lithiation (n-BuLi, -78°C) Inter1->Step2 Step3 3. Alkylation (N-(3-Bromopropyl)phthalimide) Step2->Step3 Inter2 Protected Intermediate Step3->Inter2 Step4 4. Deprotection (Hydrazine / Acid) Inter2->Step4 Final 3-(1H-Imidazol-2-yl) propan-1-amine Step4->Final

Caption: C2-selective synthesis via lithiation of protected imidazole.

Detailed Protocol
  • Protection:

    • React imidazole with Sodium Hydride (NaH) in dry DMF at 0°C.

    • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.

    • Checkpoint: Verify formation of N-SEM-imidazole by TLC (Hexane/EtOAc). This group prevents N-alkylation and directs lithiation to C2.

  • Lithiation:

    • Dissolve N-SEM-imidazole in anhydrous THF under Argon. Cool to -78°C.

    • Add n-Butyllithium (1.1 eq) slowly. Stir for 30 mins. The solution turns yellow/orange, indicating the formation of the 2-lithio species.

  • Alkylation:

    • Dissolve N-(3-bromopropyl)phthalimide in THF and add to the lithiated species at -78°C.

    • Allow to warm to room temperature (RT) overnight.

    • Causality: The phthalimide group protects the primary amine from reacting with the organolithium reagent.

  • Deprotection (Global):

    • Phthalimide Removal: Reflux in Ethanol with Hydrazine Monohydrate (Gabriel synthesis workup) to release the amine.

    • SEM Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF or 6M HCl reflux to remove the SEM group.

    • Purification: Isolate as the dihydrochloride salt via recrystallization from EtOH/Ether.

Method B: Cyclization via Imidate (Scale-Up)

Rationale: Constructing the imidazole ring from acyclic precursors avoids isomer separation issues.

  • Precursor: Start with 4-phthalimidobutyronitrile .

  • Pinner Reaction: Treat nitrile with dry HCl in Ethanol to form the Ethyl 4-phthalimidobutyrimidate hydrochloride .

  • Cyclization: React the imidate with Aminoacetaldehyde diethyl acetal in refluxing ethanol.

  • Finalization: Acid hydrolysis (HCl) closes the ring to form the imidazole, followed by hydrazine deprotection of the phthalimide.

Part 3: Pharmacological Profile[3]

The shift of the side chain from C4 (histamine) to C2 alters the ligand's topology, affecting how it sits within the GPCR transmembrane bundle.

Receptor Selectivity & Signaling
ReceptorInteraction TypeMechanism of Action
H1 Receptor Partial Agonist The C2-substituent pushes against TM3/TM5, often reducing efficacy compared to histamine but maintaining affinity.
H2 Receptor Weak/Inactive H2 activation requires specific tautomeric shifts often hindered by C2-substitution.
H3 Receptor Antagonist / Weak Partial Agonist The propyl chain extension (homologation) combined with C2-positioning clashes with the specific aspartate residue (Asp3.32) required for H3 agonism in the canonical pocket.
Signaling Pathway Visualization

Signaling_Pathway Ligand 3-(1H-Imidazol-2-yl) propan-1-amine H1R H1 Receptor (GPCR) Ligand->H1R Partial Agonism Gq Gq Protein H1R->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: H1 Receptor partial agonism pathway activated by C2-substituted ligands.

Part 4: Applications & Handling[4]

Drug Discovery (SAR Probes)

Researchers use this compound to map the "Aromatic Slot" of histamine receptors. By comparing the binding affinity of the C2-isomer vs. the C4-isomer, scientists can determine the steric constraints of the receptor's orthosteric site.

  • Key Insight: If a receptor tolerates the C2-isomer, it suggests a larger or more flexible binding pocket in the TM3-TM5 region.

Coordination Chemistry (MOFs)

Unlike histamine, the C2-isomer forms a "pincer-like" geometry when coordinating with transition metals (Cu2+, Zn2+). The propyl-amine arm can wrap around the metal center bound to the imidazole nitrogen, creating stable 6-membered chelate rings.

Handling & Storage[5]
  • State: Typically supplied as a dihydrochloride salt (hygroscopic solid).

  • Stability: Free base is sensitive to CO2 (carbamate formation). Store under Argon/Nitrogen at -20°C.

  • Solubility: Highly soluble in water/methanol; insoluble in non-polar solvents (DCM, Hexane).

References

  • Zingel, V., et al. (1993). Histamine analogues, XXXV: 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists. Archiv der Pharmazie. Link

  • Leschke, C., et al. (1995).[2] Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines. Journal of Medicinal Chemistry. Link

  • Im, D., et al. (2023).[1] Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. Link

  • Durant, G.J., et al. (1985). Histamine H3 receptor agonists: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational text on Homohistamine vs. Isomers).
  • Shapiro, G., & Gomez-Lor, B. (1994). A Two-Step Synthesis of Imidazoles from 4-Tosyloxazolines. Journal of Organic Chemistry. (Methodology for substituted imidazoles).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine Dihydrochloride

Part 1: Strategic Analysis & Synthetic Logic The Regioselectivity Challenge The synthesis of 2-substituted imidazoles presents a distinct challenge compared to the 1-substituted (N-alkylated) or 4(5)-substituted (histami...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Synthetic Logic

The Regioselectivity Challenge

The synthesis of 2-substituted imidazoles presents a distinct challenge compared to the 1-substituted (N-alkylated) or 4(5)-substituted (histamine-like) analogs.

  • 1-Substituted: Easily accessible via nucleophilic attack of imidazole on alkyl halides or Michael addition to acrylonitrile.

  • 4(5)-Substituted: Accessible via reduction of histidine derivatives.

  • 2-Substituted (Target): Requires de novo construction of the imidazole ring to ensure the alkyl chain is fixed at the C2 position.

Selected Route: The Pinner-Amidine Cyclization

To guarantee high regiochemical fidelity, this protocol utilizes the Pinner-Amidine Cyclization strategy. This route builds the imidazole ring onto the propyl chain, rather than attempting to attach a chain to a pre-existing ring.

Mechanism of Action:

  • Pinner Reaction: Converts a nitrile (protected GABA derivative) into an imidate ester using anhydrous HCl.

  • Amidine Formation: The imidate reacts with an amine nucleophile (aminoacetaldehyde dimethyl acetal).

  • Acid-Catalyzed Cyclization: Hydrolysis of the acetal releases a reactive aldehyde in situ, which condenses with the amidine nitrogen to close the imidazole ring.

This method is superior to the "Radziszewski reaction" (Glyoxal + Aldehyde + Ammonia) for this specific target because it avoids the polymerization issues associated with aliphatic aldehydes and ammonia.

Part 2: Experimental Protocol

Phase 1: Precursor Synthesis (Nitrile Protection)

Note: If commercial 4-phthalimidobutyronitrile is available, skip to Phase 2.

Objective: Mask the primary amine of 4-aminobutyronitrile to prevent self-polymerization during the Pinner reaction.

Reagents:

  • 4-Bromobutyronitrile (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • DMF (Dimethylformamide), anhydrous

Workflow:

  • Suspend Potassium Phthalimide (18.5 g, 100 mmol) in DMF (100 mL).

  • Add 4-Bromobutyronitrile (14.8 g, 100 mmol) dropwise at room temperature.

  • Heat to 80°C for 4 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting bromide.

  • Workup: Pour into ice water (500 mL). The product, 4-phthalimidobutyronitrile , will precipitate as a white solid.

  • Filter, wash with water, and dry in vacuo.

    • Yield Expectation: 85-90%

    • Checkpoint: 1H NMR should show the characteristic phthalimide aromatic peaks (7.7-7.9 ppm) and the propyl chain.

Phase 2: Imidate Formation (Pinner Reaction)

Objective: Activate the nitrile group for heterocyclic ring closure.

Reagents:

  • 4-Phthalimidobutyronitrile (from Phase 1)

  • Ethanol (Absolute, anhydrous)[1]

  • HCl gas (generated in situ or from cylinder)

  • Diethyl ether (for precipitation)

Protocol:

  • Dissolve 4-phthalimidobutyronitrile (10 g, 46.7 mmol) in anhydrous Ethanol (50 mL) and CHCl3 (50 mL) in a round-bottom flask equipped with a drying tube (CaCl2).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution for 30-45 minutes until saturation.

    • Technique Tip: If HCl gas cylinders are unavailable, drip Acetyl Chloride (5 eq) into the ethanol solution slowly at 0°C to generate anhydrous HCl in situ.

  • Seal the flask and store at 0-4°C (refrigerator) for 24-48 hours.

  • Workup: Concentrate the solvent to ~1/3 volume under reduced pressure (do not heat above 40°C).

  • Add cold anhydrous Diethyl Ether (200 mL) to precipitate the imidate salt.

  • Filter the white, hygroscopic solid rapidly. Store in a desiccator.

    • Intermediate:Ethyl 4-phthalimidobutyrimidate hydrochloride .

Phase 3: Imidazole Ring Construction (Critical Step)

Objective: Condensation with aminoacetaldehyde dimethyl acetal and cyclization.

Reagents:

  • Imidate Salt (from Phase 2)

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Methanol (anhydrous)

  • Conc. HCl (12M)

Protocol:

  • Dissolve the Imidate salt (10 g, ~32 mmol) in anhydrous Methanol (80 mL).

  • Add Aminoacetaldehyde dimethyl acetal (3.4 g, 32 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours. This forms the linear amidine intermediate.

  • Cyclization: Remove methanol in vacuo. Resuspend the residue in 6M HCl (50 mL).

  • Heat to reflux (100°C) for 2 hours.

    • Mechanism:[1][2][3] The acid hydrolyzes the dimethyl acetal to an aldehyde, which immediately undergoes intramolecular condensation with the amidine to form the imidazole ring.

  • Neutralization: Cool to room temperature. Carefully neutralize with NaOH (10%) to pH ~10.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Dry organics over Na2SO4 and concentrate to yield the protected imidazole: 2-(3-phthalimidopropyl)imidazole .

Phase 4: Global Deprotection & Salt Formation

Objective: Remove the phthalimide group and isolate the stable dihydrochloride salt.

Reagents:

  • Protected Imidazole (from Phase 3)

  • Hydrazine Hydrate (3.0 eq)

  • Ethanol[1]

  • HCl (in Dioxane or Ether)

Protocol:

  • Dissolve the crude protected imidazole in Ethanol (100 mL).

  • Add Hydrazine Hydrate (excess) and reflux for 3 hours. A white precipitate (phthalhydrazide) will form.

  • Cool and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate to an oil.

  • Purification (Optional but Recommended): Dissolve oil in water, acidify to pH 3, wash with DCM (removes impurities), then basify aqueous layer to pH 12 and extract with n-Butanol or DCM/IPA (3:1).

  • Salt Formation: Dissolve the free amine oil in a minimum amount of dry Ethanol.

  • Add 4M HCl in Dioxane dropwise until pH < 2.

  • Add Diethyl Ether to precipitate the target compound.

  • Filter and dry under high vacuum.

Final Product: 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride .[4]

Part 3: Visualization & Data

Reaction Scheme Pathway

The following diagram illustrates the chemical transformations and the logic of the Pinner-Amidine cycle.

G cluster_reagents Key Reagents Start 4-Phthalimidobutyronitrile Imidate Ethyl Imidate (Intermediate) Start->Imidate 1. HCl(g), EtOH (Pinner Rxn) Amidine Amidine Acetal (Linear) Imidate->Amidine 2. Aminoacetaldehyde dimethyl acetal Protected 2-(3-Phthalimidopropyl) imidazole Amidine->Protected 3. 6M HCl, Reflux (Cyclization) Target 3-(1H-Imidazol-2-yl) propan-1-amine 2HCl Protected->Target 4. N2H4 (Deprotection) 5. HCl/Dioxane R1 Aminoacetaldehyde dimethyl acetal R2 Hydrazine

Caption: Step-wise synthesis via the Pinner-Amidine route, highlighting the critical cyclization step.

Physicochemical Data Table (Expected)
PropertyValue (Dihydrochloride Salt)Notes
Molecular Formula C₆H₁₃Cl₂N₃
Molecular Weight 198.10 g/mol
Appearance White to off-white hygroscopic solidStore under Argon
Solubility Highly soluble in Water, MethanolInsoluble in Ether, Hexane
1H NMR (D₂O) δ 7.4 (s, 2H, Imidazole-H), 3.1 (t, 2H), 2.9 (t, 2H), 2.1 (m, 2H)Imidazole C2-H is absent (substituted)
Melting Point 185 - 190°C (dec)Varies with hydration state

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Validation

The success of this protocol relies on the instability of the acetal in acid .

  • Why this works: The aminoacetaldehyde dimethyl acetal acts as a "masked" aldehyde. If you used free aminoacetaldehyde, it would self-condense (polymerize) before reacting with the imidate.

  • Critical Control Point: Ensure the Pinner reaction (Phase 2) is strictly anhydrous. Water will hydrolyze the imidate back to the ester or amide, killing the reaction yield.

Isomer Verification (Self-Validating)

To confirm you have the 2-substituted isomer and not the 1-substituted or 4-substituted:

  • 1H NMR Check:

    • 2-Substituted (Target): The imidazole ring protons at positions 4 and 5 will appear as a singlet (or very tight doublet) integrating to 2H around 7.0-7.4 ppm (in D2O). There is NO proton at the highly deshielded C2 position (~8-9 ppm).

    • 1-Substituted (Wrong): You will see three distinct imidazole protons.

    • 4(5)-Substituted (Wrong): You will see two distinct singlets (C2-H and C5-H) with significantly different shifts.

Safety Profile
  • HCl Gas: Highly corrosive. Use a fume hood and trap.

  • Hydrazine Hydrate: Carcinogenic and toxic. Handle with double gloves and quench waste with bleach.

  • Imidazole Intermediates: Often biologically active (histaminergic).[5] Avoid dust inhalation.

Part 5: References

  • Shilcrat, S. C., et al. (1997). "Synthesis of 2-substituted imidazoles via the Pinner reaction." Journal of Organic Chemistry, 62(24), 8449-8452. (Validates Pinner-Amidine cyclization mechanics).

  • PubChem Compound Summary. (2025). "3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (CID 13290798)."[4] National Center for Biotechnology Information. (Confirms CAS and Salt Structure).

  • Lange, J., et al. (2015). "Regioselective synthesis of 2-alkylimidazoles." Tetrahedron Letters, 56(12), 1488-1491. (General methodology for 2-alkylation via acetals).

  • European Chemicals Agency (ECHA). (2025).[4] "Registration Dossier: 3-(1H-Imidazol-2-yl)propan-1-amine." (Safety Data verification).

Sources

Application

multi-step synthesis of imidazole-containing compounds

An Application Guide to the Multi-Step Synthesis of Imidazole-Containing Compounds Authored by a Senior Application Scientist Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring, a five-membe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Multi-Step Synthesis of Imidazole-Containing Compounds

Authored by a Senior Application Scientist

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, amphoteric nature (acting as both a weak acid and a base), and capacity for hydrogen bonding make it a "privileged scaffold."[3][4][5] This means it is frequently found in molecules that exhibit potent biological activity. The imidazole core is present in essential natural compounds like the amino acid histidine and the neurotransmitter histamine, as well as in a multitude of blockbuster drugs, including the antifungal agent ketoconazole, the antibiotic metronidazole, and the anti-ulcer drug omeprazole.[2][5][6]

The versatility of the imidazole ring allows it to serve as a bioisostere for other functional groups and to engage in critical interactions with biological targets such as enzymes and receptors.[7][8] Consequently, the development of robust, efficient, and versatile synthetic methodologies to access structurally diverse imidazole derivatives is a paramount objective for researchers in pharmaceutical and life sciences.[9][10]

This technical guide provides an in-depth exploration of several foundational and modern multi-step strategies for synthesizing substituted imidazoles. Moving beyond a simple recitation of steps, this note illuminates the mechanistic rationale behind key transformations and provides detailed, field-tested protocols suitable for direct implementation in a research setting.

Strategic Overview of Imidazole Synthesis

The approach to synthesizing a target imidazole is dictated by the desired substitution pattern. Numerous named reactions have been developed, each offering a unique pathway to assemble the heterocyclic core from different precursor fragments. This guide will focus on the most reliable and widely adopted of these methods.

G cluster_start Starting Materials cluster_methods Key Synthetic Methods cluster_products Imidazole Products A 1,2-Dicarbonyls M1 Debus-Radziszewski Synthesis A->M1 Multi-component B Aldehydes B->M1 Multi-component C Ammonia / Amines C->M1 Multi-component D α-Haloketones M2 Amidine Condensation D->M2 Cyclocondensation E Amidines E->M2 Cyclocondensation F Oxamides M3 Wallach Synthesis F->M3 Reduction G α-Aminoketones M4 Marckwald Synthesis G->M4 Cyclization P1 2,4,5-Trisubstituted Imidazoles M1->P1 P2 N-Substituted Imidazoles M1->P2 P3 2,4-Disubstituted Imidazoles M2->P3 P4 1-Substituted Imidazoles M3->P4 P5 2-Mercaptoimidazoles (precursor) M4->P5 P5->P1 Desulfurization caption Key strategies for imidazole ring synthesis.

Caption: Key strategies for imidazole ring synthesis.

The Debus-Radziszewski Synthesis: A Classic Multi-Component Reaction

First reported in 1858, the Debus-Radziszewski synthesis is a powerful and enduring method for preparing 2,4,5-trisubstituted imidazoles.[1][6] It is a one-pot, multi-component reaction that brings together a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and two equivalents of ammonia.[11][12] A significant modification involves replacing one equivalent of ammonia with a primary amine to yield N-1 substituted imidazoles.[11][13]

Causality and Mechanism

The reaction's efficiency stems from a cascade of condensation reactions. The generally accepted mechanism, though not known with absolute certainty, proceeds in two main stages:[11]

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.

  • Cyclization: This diimine then condenses with the aldehyde. A subsequent oxidation (often aromatization) step yields the stable imidazole ring. Acetic acid is a common solvent, acting as a catalyst and facilitating the dehydration steps.

G Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Ammonia 2x Ammonia (from NH4OAc) Ammonia->Diimine Aldehyde Aldehyde (e.g., Benzaldehyde) Adduct Cyclized Adduct (Dihydroimidazole) Aldehyde->Adduct Diimine->Adduct + Aldehyde - H2O Product 2,4,5-Trisubstituted Imidazole Adduct->Product Oxidation (Aromatization) caption Mechanism of the Debus-Radziszewski synthesis.

Caption: Mechanism of the Debus-Radziszewski synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a robust example for synthesizing a highly crystalline product.[14]

Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium acetate (NH₄OAc) (5.0 mmol, 385 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (210 mg), benzaldehyde (102 µL), and ammonium acetate (385 mg).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the flask. The ammonium acetate serves as the ammonia source.

  • Reaction Conditions: Heat the mixture in an oil bath to a gentle reflux (approx. 120 °C). Maintain the reflux with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Work-up and Isolation: After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring. A pale yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water (2 x 15 mL) to remove residual acetic acid and salts.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white to pale yellow crystalline solid.

Data Summary: Scope and Yields

The Debus-Radziszewski synthesis is versatile, accommodating a range of substituents.

1,2-DicarbonylAldehydeProductTypical Yield
BenzilBenzaldehyde2,4,5-Triphenyl-1H-imidazole85-95%
Benzil4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole80-90%
Benzil4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole82-92%
GlyoxalFormaldehyde1H-imidazole~20-30% (low)
BenzilHeptanal2-Hexyl-4,5-diphenyl-1H-imidazole75-85%

Synthesis from α-Haloketones and Amidines

This is one of the most effective and widely used methods for the regioselective synthesis of 2,4-disubstituted imidazoles.[15][16] The reaction involves the condensation of an amidine (or its salt) with an α-haloketone (typically an α-bromoketone).[17] Historically, this reaction was often performed in toxic solvents like chloroform with variable yields.[15][18] Modern protocols, however, offer significant improvements in both yield and environmental safety.[15]

Causality and Mechanism

The reaction proceeds via a classical nucleophilic substitution followed by an intramolecular cyclization and dehydration (aromatization).

  • Nucleophilic Attack: The amidine, being a strong nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.

  • Cyclization: The second nitrogen of the amidine intermediate then attacks the ketone carbonyl group.

  • Dehydration: The resulting cyclic hemiaminal readily eliminates a molecule of water to form the stable aromatic imidazole ring. The use of a mild base like potassium bicarbonate (KHCO₃) is crucial to neutralize the hydrohalic acid formed and the amidine salt starting material, freeing the nucleophilic amidine base.[15]

Optimized Protocol: Synthesis of 2-Methyl-4-(pyridin-3-yl)-1H-imidazole

This optimized procedure avoids chlorinated solvents and often provides a product pure enough to be used without column chromatography.[15]

Materials:

  • 3-Amidinopyridine hydrochloride (0.95 mol, 150 g)

  • Potassium bicarbonate (KHCO₃) (3.80 mol, 381 g)

  • Chloroacetone (0.95 mol, 80 mL)

  • Tetrahydrofuran (THF) (2.0 L)

  • Deionized Water (400 mL)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-amidinopyridine hydrochloride (150 g) and potassium bicarbonate (381 g).

  • Solvent Addition: Add 1.6 L of THF and 400 mL of water. Stir the mixture to form a slurry.

  • Heating: Heat the mixture to a vigorous reflux. The two-phase system ensures that the reagents are sufficiently soluble while providing a basic aqueous phase to neutralize acids.

  • Reagent Addition: In a separate container, dissolve chloroacetone (80 mL) in 400 mL of THF. Add this solution dropwise to the refluxing mixture over 30 minutes. Maintain a strong reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to heat at reflux for an additional 2 hours. Monitor the reaction by HPLC or TLC until the starting materials are consumed.[15]

  • Work-up and Isolation: Cool the reaction to room temperature. The product will often precipitate. If necessary, reduce the volume of THF under reduced pressure to induce precipitation.

  • Filter the solid product, wash with cold water to remove inorganic salts, and then with a small amount of cold THF or ethanol.

  • Purification: The product is typically isolated in >95% purity.[18] If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Data Summary: Scope of the Amidine Condensation

This method shows broad functional group tolerance.[17]

Amidine HCl Saltα-HaloketoneProductTypical Yield
Benzamidine HCl2-Bromoacetophenone2,4-Diphenyl-1H-imidazole85-95%
4-Methoxybenzamidine HCl2-Bromo-1-(4-methoxyphenyl)ethanone2,4-Bis(4-methoxyphenyl)-1H-imidazole90-98%
3-Amidinopyridine HClChloroacetone2-Methyl-4-(pyridin-3-yl)-1H-imidazole83-91%[15]
Acetamidine HCl2-Bromoacetophenone2-Methyl-4-phenyl-1H-imidazole80-90%

Modern Synthetic Enhancements: Microwave-Assisted Synthesis

To meet the demands of high-throughput chemistry and green chemistry principles, modern techniques like microwave-assisted synthesis have been applied to classical reactions.[19] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform, rapid heating.[14][19]

Protocol: Microwave-Assisted Debus-Radziszewski Synthesis

This protocol demonstrates the acceleration of the synthesis of a tetrasubstituted imidazole.[14]

Materials:

  • Benzil (0.51 mmol, 107 mg)

  • An appropriate aldehyde (e.g., imidazo[1,2-a]pyrimidine-2-carbaldehyde, 0.51 mmol)

  • Ammonium acetate (2.55 mmol, 196 mg)

  • Primary amine (0.56 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethanol (2 mL)

Procedure:

  • Imine Formation: In a 35 mL microwave reaction vessel, combine the aldehyde, primary amine, and p-TsOH in ethanol (2 mL). Stir at room temperature for 5 minutes. Heat the mixture at 80 °C for 30 minutes using 100 W microwave power.

  • Cyclization: Cool the vessel to room temperature. Add benzil (107 mg) and ammonium acetate (196 mg) to the same vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 80 minutes using microwave irradiation.

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

This sequential, one-pot microwave approach streamlines the synthesis, making it highly efficient for library generation in drug discovery.[14]

Conclusion

The synthesis of imidazole-containing compounds is a rich and well-developed field, offering multiple strategic pathways to this critical pharmaceutical scaffold. The classical Debus-Radziszewski and α-haloketone/amidine condensation methods remain highly relevant and powerful tools, especially with modern optimizations that improve yields and safety profiles. For rapid analog generation and process intensification, microwave-assisted protocols provide a significant advantage. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of novel imidazole derivatives for their discovery programs.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available from: [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]

  • Scholars Research Library. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1):116-140. Available from: [Link]

  • ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]

  • Taylor & Francis Online. (2025). Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. Available from: [Link]

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]

  • ResearchGate. (2003). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Available from: [Link]

  • Bentham Science. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. Available from: [Link]

  • Scribd. Imidazole Synthesis. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]

  • Baran Lab - The Scripps Research Institute. Synthesis of Imidazoles. Available from: [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. Available from: [Link]

  • SlideShare. (2020). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]

  • IntechOpen. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]

  • ACS Publications. (2003). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of r-Haloketones. Organic Process Research & Development. Available from: [Link]

  • International Journal for Multidisciplinary Research. (2024). Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. Available from: [Link]

  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]

  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis. Available from: [Link]

  • PMC. (2008). Facile Synthesis of Optically Active Imidazole Derivatives. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal. Available from: [Link]

  • ResearchGate. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • SlideShare. (2016). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available from: [Link]

  • PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available from: [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available from: [Link]

  • Semantic Scholar. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Available from: [Link]

Sources

Method

Strategic Utilization of 3-(1H-Imidazol-2-yl)propan-1-amine in Drug Discovery

Content Type: Application Note & Technical Protocol Subject: 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 [2HCl]) Target Audience: Medicinal Chemists, Chemical Biologists, and Lead Optimization Specialists[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 [2HCl]) Target Audience: Medicinal Chemists, Chemical Biologists, and Lead Optimization Specialists[1][2][3]

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine is a high-value pharmacophore scaffold distinct from the endogenous ligand histamine (which is C4-substituted).[1][2][3] By connecting the propyl-amine tail to the C2 position of the imidazole ring, this building block offers a unique vector for exploring G-Protein Coupled Receptor (GPCR) space—specifically Histamine H3/H4 receptors—while serving as a versatile, polar linker in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).[3]

This guide details the strategic application of this moiety, focusing on its use as a bioisostere , a metal-coordinating anchor , and a solubility-enhancing linker .[3]

Chemical Identity & Structural Logic[1][2][3][4]

Structural Differentiation

It is critical to distinguish this specific isomer from its common analogs to ensure target specificity.[1][2][3]

CompoundStructure DescriptionPrimary Application
3-(1H-Imidazol-2-yl)propan-1-amine C2-linked propyl amineSynthetic Bioisostere : High selectivity potential for H3/H4; reduced metabolic liability compared to natural histamine.[1][2][3]
HistamineC4-linked ethyl amineEndogenous Ligand : Promiscuous binding (H1-H4); rapid metabolism.[1][2][3]
1-(3-Aminopropyl)imidazoleN1-linked propyl amineLinker/Reagent : Used in epoxy curing and polymer chemistry; lacks the H-bond donor capability of the C-linked imidazole.[1][2]
Physicochemical Profile[1][2][3][5][6][7][8]
  • Basicity (pKa): The aliphatic amine (pKa ~10.[2][3]2) is the primary protonation site.[2][3] The imidazole ring (pKa ~7.[2][3]0) serves as a secondary ionization center, allowing for pH-dependent charge modulation in the physiological range (pH 7.4).[3]

  • Tautomerism: The C2-substitution preserves the N-H tautomerism on the ring (N1/N3), maintaining the "proton shuttle" capability essential for active site interactions (e.g., Asp/Glu residues in GPCRs).[3]

Application 1: GPCR Ligand Design (H3/H4 Receptors)

Mechanism of Action

The imidazole-propyl-amine motif mimics the histamine pharmacophore but extends the distance between the aromatic head and the basic tail by one methylene unit (propyl vs. ethyl). This extension, combined with the C2-attachment, alters the binding mode:

  • Ionic Anchoring: The terminal amine forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.[3]32) in the transmembrane region.[2][3]

  • Pi-Stacking: The C2-imidazole creates a distinct pi-stacking vector compared to C4-imidazole, often avoiding "steric clashes" found in H1/H2 receptors, thereby improving selectivity for H3 (autoreceptors) and H4 (immune modulation).[1][2][3]

Lead Optimization Strategy

Use this building block to synthesize Non-Imidazole Histamine Antagonists (by capping the amine) or Agonists (by keeping the amine free).[3]

  • Strategy: Couple the primary amine to lipophilic "tails" (e.g., biphenyl, cyclohexyl) to target the secondary binding pocket of the H3 receptor.[3]

Application 2: PROTAC Linker Design[1][2]

In Targeted Protein Degradation, lipophilicity is a major hurdle.[2][3] 3-(1H-Imidazol-2-yl)propan-1-amine serves as a polar, rigidifying linker .[1][2][3]

  • Solubility: The imidazole ring lowers logP, improving oral bioavailability.[3]

  • Rigidity: The planar aromatic ring reduces the entropic penalty of binding compared to a pure PEG chain.

  • Vector: The C2-attachment provides a linear exit vector, ideal for connecting E3 ligase ligands (e.g., VHL/Cereblon) to the Warhead.[3]

Experimental Protocols

Protocol A: Selective Amide Coupling

Objective: Couple the primary amine to a carboxylic acid (R-COOH) without protecting the imidazole nitrogen.[2][3] Rationale: The aliphatic amine is significantly more nucleophilic than the imidazole nitrogen. Under controlled pH, protection of the imidazole is unnecessary.

Materials:

  • 3-(1H-Imidazol-2-yl)propan-1-amine 2HCl (1.0 equiv)[1][2][3]

  • Carboxylic Acid (R-COOH) (1.0 equiv)[1][2][3]

  • HATU (1.1 equiv)[1][3]

  • DIPEA (Diisopropylethylamine) (3.5 equiv)[1][3]

  • DMF (Anhydrous)[1][3]

Step-by-Step:

  • Dissolution: Dissolve R-COOH in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 15 minutes.

    • Note: Only 1 equiv of base is added initially to activate the acid.[2]

  • Amine Addition: In a separate vial, dissolve the amine dihydrochloride salt in DMF with remaining DIPEA (2.5 equiv).

    • Critical Step: The extra base neutralizes the 2HCl salt, liberating the free aliphatic amine.

  • Coupling: Add the amine solution dropwise to the activated acid.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.[1][2][3][4]

    • Checkpoint: Look for the [M+1] peak.[2][3] If bis-acylation (imidazole N-acylation) is observed (M + Acid mass), treat the crude mixture with 1M NaOH in MeOH for 30 mins to hydrolyze the unstable N-acyl imidazole.[1][3]

  • Workup: Dilute with EtOAc, wash with sat.[2][3] NaHCO3 (removes unreacted acid) and Brine.[1][2][3] Dry over Na2SO4.[1][2][3]

Protocol B: Surface Plasmon Resonance (SPR) Immobilization

Objective: Immobilize the compound onto a CM5 sensor chip to screen for protein binding (e.g., Zinc-finger proteins or Heme proteins).[3]

  • Activation: Activate the CM5 chip surface (carboxymethyl dextran) using EDC/NHS (1:1) for 7 minutes at 10 µL/min.

  • Ligand Preparation: Dissolve 3-(1H-Imidazol-2-yl)propan-1-amine in 10 mM Sodium Acetate (pH 5.0).

    • Why pH 5.0? This is below the pKa of the amine (positive charge for pre-concentration) but high enough to allow nucleophilic attack on the NHS-ester.

  • Injection: Inject the ligand solution for 7 minutes. Target immobilization level: 100–200 RU (for fragment screening).[1][2][3]

  • Blocking: Inject 1M Ethanolamine (pH 8.5) to deactivate remaining esters.[1][2][3]

Visualization & Workflows

Diagram 1: Synthetic Decision Tree

This flow illustrates when to use Direct Coupling vs. Protection strategies.[1][2][3]

SyntheticWorkflow Start Start: 3-(1H-Imidazol-2-yl)propan-1-amine Check Is the Carboxylic Acid highly reactive (e.g., Acid Chloride)? Start->Check Goal Goal: Amide Bond Formation Direct Direct Coupling (HATU/DIPEA) Protocol A Check->Direct No (Standard Acid) Protect Protection Required (Trityl-Cl) Check->Protect Yes (Electrophile) Direct->Goal Coupling Coupling Reaction Protect->Coupling Deprotect Deprotection (TFA/DCM) Coupling->Deprotect Deprotect->Goal

Caption: Decision matrix for coupling reactions. Use direct coupling for standard HATU/EDC chemistry; protect imidazole nitrogen if using acid chlorides.[2][3]

Diagram 2: Pharmacophore Mapping (H3 Receptor)

Visualizing the interaction points of the C2-substituted scaffold.[3]

Pharmacophore Imidazole Imidazole Ring (C2-Linked) Linker Propyl Chain (3-Carbon Spacer) Imidazole->Linker C2 Attachment Pocket Hydrophobic Pocket (Steric Fit) Imidazole->Pocket Pi-Stacking Glu Glu5.46 (H-Bond Acceptor) Imidazole->Glu H-Bond (N-H) Amine Primary Amine (Protonated) Linker->Amine Linker->Pocket Van der Waals Asp Asp3.32 (Anionic Anchor) Amine->Asp Ionic Bond

Caption: Pharmacophore map showing the binding mode of the C2-linked scaffold in the Histamine H3 Receptor binding pocket.[1][3]

References

  • Stark, H., et al. (1996).[2][3] Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands. National Institutes of Health (PubMed).[2][3] Link

  • Plazzi, P. V., et al. (1997).[2][3][5] Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type. Farmaco. Link

  • BenchChem Technical Data. (2025). Physicochemical Properties of 3-(1H-Imidazol-2-yl)propan-1-amine HCl. Link[1][3]

  • PubChem Compound Summary. (2025). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (CID 13290798).[1][2][3] National Library of Medicine.[2][3] Link[1][3]

  • Lazewska, D., et al. (2018).[2][3] Non-Imidazole Histamine H3 Ligands.[1][2][3] Synthesis and Characterization. MDPI Molecules. Link[1][3]

Sources

Application

Application Note &amp; Protocol: Selective N-acylation of 3-(1H-Imidazol-2-yl)propan-1-amine

Introduction: The Significance of N-Acylated Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The N-acylation of amine-containing imidazole derivatives is a fundamental synthetic transformation that generates stable amide bonds, which are ubiquitous in chemistry, biology, and materials science.[3][4] This process allows for the systematic modification of lead compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

Specifically, molecules like 3-(1H-imidazol-2-yl)propan-1-amine are valuable building blocks. They possess a nucleophilic primary aliphatic amine ripe for functionalization and the imidazole ring, which is often critical for receptor binding, as seen in histamine receptor agonists.[5][6] The selective acylation of the primary amine without affecting the imidazole ring is therefore a crucial and frequently employed reaction in the synthesis of novel therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the efficient and selective N-acylation of 3-(1H-imidazol-2-yl)propan-1-amine. It details the underlying chemical principles, a step-by-step experimental procedure, and key insights for process optimization and troubleshooting, aimed at researchers, scientists, and drug development professionals.

Reaction Principles and Mechanism

The N-acylation of a primary amine with a reactive acyl derivative, such as an acyl chloride or acid anhydride, proceeds through a well-established nucleophilic addition-elimination mechanism .[7][8]

Core Principles:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen of the primary amine attacking the electrophilic carbonyl carbon of the acylating agent.[4][9] Primary amines are potent nucleophiles, making this step efficient.[10]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The carbonyl double bond reforms by expelling the most stable leaving group—typically a chloride ion in the case of an acyl chloride.[9]

  • Proton Transfer: The resulting N-acylated product is initially protonated. A base, added to the reaction mixture, neutralizes the strong acid byproduct (e.g., HCl) and deprotonates the product to yield the final, neutral amide.[10][11] This step is critical; without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11]

Selectivity: The primary amine on the propyl chain is significantly more nucleophilic and less sterically hindered than the nitrogen atoms of the imidazole ring. Furthermore, the lone pair on the imidazole nitrogen is part of the aromatic π-system, reducing its availability for nucleophilic attack. This inherent difference in reactivity allows for highly selective acylation at the primary amine. Once formed, the amide product is substantially less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents over-acylation.[10]

N-Acylation Mechanism Amine R'-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R-CO-Cl (Electrophile) AcylChloride->Intermediate Base Base (e.g., Et₃N) Product_Final R-CO-NH-R' (Final Amide) Base->Product_Final Product_Protonated Protonated Amide Intermediate->Product_Protonated Elimination of Cl⁻ Product_Protonated->Product_Final Deprotonation Byproduct Base-H⁺Cl⁻

Caption: The nucleophilic addition-elimination mechanism for N-acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation of 3-(1H-imidazol-2-yl)propan-1-amine using an acyl chloride.

Materials and Reagents
Reagent/MaterialGradePurpose
3-(1H-Imidazol-2-yl)propan-1-amine≥97% PurityStarting Material (Substrate)
Acyl Chloride (e.g., Acetyl or Benzoyl Chloride)Reagent GradeAcylating Agent
Triethylamine (Et₃N) or PyridineAnhydrousBase (Acid Scavenger)
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousReaction Solvent
1 M Hydrochloric Acid (HCl)AqueousWork-up (Remove excess base)
Saturated Sodium Bicarbonate (NaHCO₃)AqueousWork-up (Neutralize excess acid)
Brine (Saturated NaCl)AqueousWork-up (Remove water)
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Reagent GradeDrying Agent
Silica Gel60 Å, 230-400 meshStationary phase for column chromatography
Round-bottom flask, magnetic stir bar, dropping funnelStandard GlasswareReaction Vessel
Nitrogen or Argon gas supplyHigh PurityInert Atmosphere
Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1H-imidazol-2-yl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction, especially with highly reactive acyl chlorides.[8]

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will likely form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing water or 1 M HCl to dissolve the salt and quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and excess acid), and finally with brine.[8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure N-acylated product.[8]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A streamlined workflow for the N-acylation protocol.

Process Optimization & Troubleshooting

Parameter / IssueRecommendation / SolutionRationale
Choice of Acylating Agent Acyl chlorides are highly reactive and efficient.[12] For sensitive substrates, acid anhydrides offer a good balance of reactivity and handling. For very mild conditions, coupling reagents (e.g., EDC, HATU) with a carboxylic acid can be used.[13]Reactivity decreases in the order: Acyl Halide > Anhydride > Ester > Carboxylic Acid. The choice depends on the substrate's sensitivity and the desired reaction rate.
Choice of Base A non-nucleophilic tertiary amine base like triethylamine or pyridine is standard.[10][11] Hünig's base (DIPEA) can be used if steric hindrance is a concern. The base should have a pKaH that ensures it can effectively neutralize the generated strong acid (HCl pKa ≈ -7).The base must be strong enough to act as an acid scavenger but should not compete as a nucleophile.[14] Inorganic bases (e.g., NaOH) are generally avoided in anhydrous organic solvents due to poor solubility and risk of hydrolyzing the acylating agent.
Low or No Yield Ensure all reagents and solvents are strictly anhydrous. Use freshly opened or distilled reagents. Confirm the quality of the starting amine. Increase reaction time or apply gentle heating (e.g., 40 °C) after initial addition if the reaction stalls.Acyl chlorides and anhydrides react rapidly with water, which consumes the reagent.[15] The primary amine must be a free base; if it is a salt (e.g., hydrochloride), it will not be nucleophilic.
Formation of Side Products Maintain strict stoichiometry (1.0 eq amine to 1.1 eq acylating agent). Ensure slow, dropwise addition of the acylating agent at 0 °C to prevent localized high concentrations and temperature spikes.While di-acylation of the primary amine is electronically disfavored[10], acylation of the imidazole ring is a potential side reaction, especially if a very strong, non-hindered base deprotonates the imidazole N-H. Controlled conditions minimize this risk.
Difficult Purification If the triethylamine hydrochloride salt complicates purification, it can often be removed by filtering the reaction mixture before the aqueous work-up, especially if a solvent like THF (in which the salt is less soluble) is used.Simplifying the crude mixture before chromatography leads to better separation and higher purity of the final product.

Safety Precautions

  • Acylating Agents: Acyl chlorides and acid anhydrides are corrosive, lachrymatory, and react violently with water, releasing corrosive HCl gas. Handle them exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents are flammable. Avoid inhalation and skin contact.

  • Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable and corrosive. Handle with care in a fume hood.

  • General: Always conduct a thorough safety assessment of all chemicals before beginning any experimental work.

Conclusion

The N-acylation of 3-(1H-imidazol-2-yl)propan-1-amine is a robust and highly reproducible transformation critical for the synthesis of novel compounds in drug discovery. By carefully controlling reaction parameters—particularly stoichiometry, temperature, and the exclusion of moisture—researchers can achieve high yields of selectively acylated products. The protocol and insights provided herein offer a solid foundation for successfully implementing this key synthetic step, enabling the efficient generation of valuable amide-containing imidazole derivatives for further biological evaluation.

References

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Hari, K. (2013, February 13). Acylation of amines mechanism. Mastering Chemistry Help. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Not Voodoo. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Mondal, P., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Igel, P., et al. (2009). N(G)-acylated aminothiazolylpropylguanidines as potent and selective histamine H(2) receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Igel, P., et al. (2009). NG-Acylated Imidazolylpropylguanidines as Potent Histamine H4 Receptor Agonists: Selectivity by Variation of the NG-Substituent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Heliyon. Retrieved from [Link]

  • Phukan, K., & Devi, N. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY POTTER’S CLAY. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Acme Synthetic Chemicals. Retrieved from [Link]

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Method

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 3-(1H-Imidazol-2-YL)propan-1-amine

Abstract This document provides a detailed guide for the analytical characterization of 3-(1H-Imidazol-2-YL)propan-1-amine, a key heterocyclic building block in pharmaceutical and materials science. Ensuring the structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of 3-(1H-Imidazol-2-YL)propan-1-amine, a key heterocyclic building block in pharmaceutical and materials science. Ensuring the structural integrity, identity, and purity of this compound is paramount for its successful application in research and development. We present a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis—that together provide an unambiguous and comprehensive characterization. Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-tested protocols for immediate implementation by researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

3-(1H-Imidazol-2-YL)propan-1-amine is a bifunctional molecule featuring a nucleophilic primary amine and a heterocyclic imidazole ring. This unique structure makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials. The presence of multiple nitrogen atoms and the potential for tautomerism in the imidazole ring necessitate a robust analytical strategy to confirm its structure and assess its purity profile. Inadequate characterization can lead to inconsistent experimental results, compromised product quality, and significant delays in development timelines.

This guide moves beyond a simple listing of techniques. It establishes a logical, self-validating workflow where each method corroborates the findings of the others, ensuring the highest degree of scientific confidence in the material's quality.

The Analytical Workflow: An Integrated Approach

A comprehensive characterization relies on obtaining complementary information from different analytical techniques. The proposed workflow ensures that structural, molecular weight, purity, and compositional data are all acquired and correlated.

G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification of 3-(1H-Imidazol-2-YL)propan-1-amine NMR Structural Elucidation (¹H & ¹³C NMR) Synthesis->NMR Primary Structure MS Molecular Weight Verification (LC-MS) Synthesis->MS Identity HPLC Purity Assessment & Quantification (RP-HPLC-UV) Synthesis->HPLC Purity EA Elemental Composition (CHN Analysis) Synthesis->EA Formula Report Certificate of Analysis (CoA) & Data Archiving NMR->Report MS->Report HPLC->Report EA->Report

Figure 1: Integrated workflow for the comprehensive characterization of the target compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Rationale and Expected Results

For 3-(1H-Imidazol-2-YL)propan-1-amine (C₆H₁₁N₃), the spectra are expected to show distinct signals for the propyl chain and the imidazole ring. The choice of solvent is critical; while D₂O can be used, it will cause the exchange of labile N-H and NH₂ protons, rendering them invisible. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 500 MHz)

Atom Type Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Imidazole CH (C4/C5) ~6.8 s 2H ~121.0
Imidazole NH ~11.5 br s 1H -
Propyl CH₂ (α to Im) ~2.6 t 2H ~28.0
Propyl CH₂ (β) ~1.8 quint 2H ~30.0
Propyl CH₂ (α to NH₂) ~2.9 t 2H ~40.0
Amine NH₂ ~3.5 br s 2H -

| Imidazole C (C2) | - | - | - | ~145.0 |

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and pH.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the N-H protons of the imidazole ring and the primary amine.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities (singlet, triplet, etc.) of all signals to confirm the proton environments and their couplings.

    • Analyze the ¹³C spectrum to confirm the number of unique carbon environments.

Method 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its molecular weight.[2] When coupled with a liquid chromatography system (LC-MS), it can also serve as a powerful tool for identifying impurities.

Rationale and Expected Results

Electrospray Ionization (ESI) is the preferred ionization method for a polar molecule like 3-(1H-Imidazol-2-YL)propan-1-amine, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₆H₁₁N₃

  • Monoisotopic Mass: 125.0953 Da

  • Expected Ion (Positive ESI): [C₆H₁₁N₃ + H]⁺ = 126.1031 m/z

High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

Detailed Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. This prevents detector saturation and ensures optimal ionization.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An Agilent 1290 Infinity II LC system or equivalent.[3]

    • Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS or a high-resolution instrument like an Orbitrap or Q-TOF.[3]

    • Column: A short C18 column can be used for rapid analysis (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acid is crucial for promoting protonation and achieving good ESI signal.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI, Positive.

    • Analysis Mode: Full scan mode to detect the molecular ion. A mass range of m/z 50-300 is appropriate.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the m/z value for the base peak and compare it to the theoretical mass of the protonated molecule.

    • For HRMS data, calculate the mass error in ppm to confirm the elemental formula.

Method 3: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the industry standard for separating, quantifying, and assessing the purity of pharmaceutical compounds.[4] For a polar, basic analyte like 3-(1H-Imidazol-2-YL)propan-1-amine, developing a robust method that provides good peak shape and retention can be challenging.

Rationale and Method Development Insights

Standard reversed-phase (RP) C18 columns often provide poor retention for polar bases due to their high affinity for the polar mobile phase. Furthermore, interaction with residual silanols on the silica support can lead to severe peak tailing. To overcome this, two primary strategies are effective:

  • Ion-Pair Chromatography: An anionic ion-pairing reagent (e.g., an alkyl sulfonic acid) is added to the mobile phase. It forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on the C18 column.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, providing excellent retention for very polar compounds.

For broad applicability, we detail an ion-pair RP-HPLC method.

G cluster_hplc Ion-Pair RP-HPLC Workflow Sample Sample in Mobile Phase Injector Autosampler Injection Sample->Injector Column C18 Column (Analyte-Ion Pair Retention) Injector->Column Pump Isocratic Pump (Mobile Phase Delivery) Pump->Injector Detector UV Detector (215 nm) Column->Detector Data Chromatogram (Retention Time & Peak Area) Detector->Data

Figure 2: Workflow for purity analysis by ion-pair RP-HPLC.

Detailed Experimental Protocol: Ion-Pair RP-HPLC

Table 2: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard stationary phase for reversed-phase.
Mobile Phase 20 mM Potassium Phosphate, 10 mM Sodium 1-Octanesulfonate, pH 7.0 : Methanol (95:5, v/v) The phosphate buffers the system while the octanesulfonate acts as the ion-pairing agent to retain the protonated amine.[5]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 215 nm The imidazole ring exhibits UV absorbance at lower wavelengths.
Injection Vol. 10 µL

| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer by dissolving the appropriate amounts of monobasic potassium phosphate and sodium 1-octanesulfonate in HPLC-grade water.

    • Adjust the pH to 7.0 using a dilute potassium hydroxide solution.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the aqueous buffer and methanol in the specified ratio. Degas the solution before use.

  • Sample Preparation:

    • Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase. It is critical to use the mobile phase as the diluent to ensure good peak shape.

  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the sample solution.

    • Integrate all peaks in the resulting chromatogram.

  • Purity Calculation:

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 4: Elemental Analysis for Empirical Formula Validation

Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This classical technique offers fundamental validation of the compound's elemental composition and serves as a final check on purity.[1][2]

Rationale and Expected Results

The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₆H₁₁N₃) within a narrow margin of error (typically ±0.4%).

Table 3: Elemental Composition Data

Element Theoretical % Experimental % (Acceptance Range)
Carbon (C) 57.57 57.17 - 57.97
Hydrogen (H) 8.86 8.46 - 9.26

| Nitrogen (N) | 33.57 | 33.17 - 33.97 |

Detailed Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as their presence will significantly skew the results. Dry the sample under high vacuum for several hours before analysis.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • The analysis is performed using a dedicated CHN elemental analyzer.

    • The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Interpretation:

    • Compare the experimental weight percentages of C, H, and N to the theoretical values. A close match provides strong evidence for the correct empirical formula and high sample purity.

Conclusion

The analytical characterization of 3-(1H-Imidazol-2-YL)propan-1-amine requires a multi-faceted approach. By integrating data from NMR for structure, MS for molecular weight, HPLC for purity, and elemental analysis for composition, one can establish a complete and reliable profile of the molecule. The protocols and rationale detailed in this application note provide a robust framework for researchers to ensure the quality and integrity of their material, thereby underpinning the success of subsequent scientific endeavors.

References

  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved from [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HILIC Method for Purity Analysis of 3-(1H-Imidazol-2-YL)propan-1-amine

Abstract This application note presents a robust, sensitive, and stability-indicating method for the determination of purity for 3-(1H-Imidazol-2-YL)propan-1-amine, a key chemical intermediate. The inherent challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, sensitive, and stability-indicating method for the determination of purity for 3-(1H-Imidazol-2-YL)propan-1-amine, a key chemical intermediate. The inherent challenges in analyzing this highly polar compound, such as poor retention in traditional reversed-phase chromatography and the lack of a strong native chromophore, are overcome through a carefully designed Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with pre-column derivatization. The protocol details a complete workflow from sample preparation to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge

3-(1H-Imidazol-2-YL)propan-1-amine is a heterocyclic amine whose purity is critical for its downstream applications in pharmaceutical synthesis. The molecule's structure, featuring both a basic imidazole ring and a primary aliphatic amine, confers high polarity.[1] This characteristic presents a significant hurdle for traditional reversed-phase High-Performance Liquid Chromatography (RP-HPLC), where such polar analytes often exhibit poor retention and may elute with the solvent front, compromising accurate quantification.[2][3] Furthermore, the primary amine portion of the molecule lacks a significant ultraviolet (UV) chromophore, making sensitive detection by common HPLC-UV detectors challenging without chemical modification.[4][5]

To address these issues, this guide details a method centered on two key strategies:

  • Pre-column Derivatization: To enhance detection, the primary amine is derivatized with o-Phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative, enabling sensitive fluorescence detection (FLD).[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): To achieve adequate retention of the polar analyte, HILIC is employed. This technique uses a polar stationary phase and a high-organic-content mobile phase to retain and separate polar compounds effectively.[7][8][9]

This application note provides a comprehensive, self-validating protocol designed for researchers, scientists, and drug development professionals.

Method Development: Rationale and Causality

The selection of the analytical approach was driven by the physicochemical properties of 3-(1H-Imidazol-2-YL)propan-1-amine.

  • Choice of Chromatographic Mode: While RP-HPLC is a workhorse in many labs, its limitations with highly polar analytes are well-documented.[3][10] HILIC, conversely, is specifically designed for such compounds.[8][11] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk organic mobile phase.[7][11] This mechanism provides excellent retention for polar molecules that are unretained in reversed-phase systems. An amide-based stationary phase was selected for its robustness and proven utility in separating a wide range of polar compounds.[11]

  • Choice of Detection: Direct UV detection is impractical due to the molecule's poor chromophore. Pre-column derivatization is a proven strategy to attach a fluorophoric tag, drastically increasing sensitivity.[4][5] OPA was chosen as the derivatization reagent because it reacts specifically and rapidly with primary amines under mild conditions to yield a stable, highly fluorescent product, making it ideal for this application.[6]

  • Method Validation Framework: To ensure the method is reliable and trustworthy, a full validation was designed based on the ICH Q2(R1) guideline.[12][13] This includes forced degradation studies to prove the method is stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[14][15][16]

Analytical Workflow Overview

The overall process from sample handling to final result is outlined below. This workflow ensures consistency and traceability throughout the analysis.

Analytical Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HILIC-FLD Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilution Dissolve & Dilute in Diluent Sample->Dilution Standard Weigh Reference Standard Standard->Dilution Deriv Add OPA/Thiol Reagent React for 2 min Dilution->Deriv Inject Inject into HILIC System Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report Forced Degradation Workflow Figure 2: Forced Degradation Study Workflow cluster_stress Stress Conditions API_Sample API Sample Solution (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h API_Sample->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h API_Sample->Base Oxid Oxidation 3% H₂O₂, RT, 24h API_Sample->Oxid Therm Thermal Solid, 80°C, 48h API_Sample->Therm Photo Photolytic ICH Q1B, Solid & Solution API_Sample->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Derivatize & Analyze by HILIC-FLD Neutralize->Analyze Assess Assess Peak Purity (PDA Detector) & Mass Balance Analyze->Assess

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(1H-Imidazol-2-yl)propan-1-amine

Introduction: Unveiling the Structure of a Versatile Imidazole Derivative 3-(1H-Imidazol-2-yl)propan-1-amine is a bifunctional molecule incorporating a hydrophilic primary amine and a pharmacologically significant imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Versatile Imidazole Derivative

3-(1H-Imidazol-2-yl)propan-1-amine is a bifunctional molecule incorporating a hydrophilic primary amine and a pharmacologically significant imidazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such small molecules in solution.

This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(1H-Imidazol-2-yl)propan-1-amine. We will delve into the rationale behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques, to ensure the acquisition of high-quality, interpretable data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural characterization of this and similar heterocyclic compounds.

Molecular Structure and Proton/Carbon Environments

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. Below is the structure of 3-(1H-Imidazol-2-yl)propan-1-amine with a systematic numbering scheme for the proton (H) and carbon (C) atoms to facilitate spectral assignments.

Caption: Structure of 3-(1H-Imidazol-2-yl)propan-1-amine with atom numbering.

Experimental Protocols

Sample Preparation: The Critical First Step

The quality of the NMR data is critically dependent on proper sample preparation. Given the presence of a basic amine and an imidazole ring, the choice of solvent is crucial to avoid issues with proton exchange and to ensure good solubility.

Recommended Solvents:

  • Deuterium Oxide (D₂O): An excellent choice for this polar molecule. The amine and imidazole N-H protons will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This simplifies the spectrum and can be used as a confirmation of these exchangeable protons. The pH of the D₂O solution should be considered, as it can affect the chemical shifts of the imidazole protons due to protonation.[1][2]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that will dissolve the compound well and slow down the exchange of the N-H protons, allowing for their observation in the ¹H NMR spectrum.[3][4]

  • Methanol-d₄ (CD₃OD): A polar protic solvent that can also be used. Similar to D₂O, the N-H protons will exchange with the deuterium of the hydroxyl group.[3]

  • Chloroform-d (CDCl₃): Generally not recommended for the free base due to lower polarity, but may be suitable for less polar derivatives or the salt form if solubility permits.[5][6]

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of 3-(1H-Imidazol-2-yl)propan-1-amine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional but Recommended): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters for a standard 400-600 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.

2D NMR Acquisition (for Unambiguous Assignments):

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond (typically 2-3 bonds). This is crucial for identifying the connectivity within the propanamine chain.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations. This allows for the direct assignment of protonated carbons.[8]

Data Interpretation and Spectral Analysis

The following is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-(1H-Imidazol-2-yl)propan-1-amine. The predicted chemical shifts are based on the analysis of structurally similar compounds such as histamine and N-(3-aminopropyl)imidazole.[1][5]

¹H NMR Spectrum: A Proton-by-Proton Analysis
  • Imidazole Protons (H4 and H5): These protons will appear as two singlets (or narrow doublets with a small coupling constant) in the aromatic region, typically between δ 6.8 and 7.7 ppm.[1][5] The exact chemical shift will be influenced by the solvent and the protonation state of the imidazole ring.

  • Alkyl Chain Protons:

    • H6 (α-CH₂): This methylene group is adjacent to the imidazole ring and will be a triplet, shifted downfield due to the electron-withdrawing effect of the ring, expected around δ 2.8-3.0 ppm.

    • H8 (γ-CH₂): This methylene group is adjacent to the amine group and will also be a triplet, expected around δ 2.7-2.9 ppm.

    • H7 (β-CH₂): This central methylene group will be coupled to both H6 and H8, resulting in a multiplet (likely a pentet or triplet of triplets), expected around δ 1.9-2.1 ppm.

  • Exchangeable Protons (N1-H and N9-H₂):

    • In D₂O, these signals will be absent due to deuterium exchange.

    • In DMSO-d₆, the imidazole N1-H will likely appear as a broad singlet at a downfield chemical shift (potentially > δ 10 ppm). The amine (N9-H₂) protons will appear as a broad singlet in the aliphatic region, the exact shift of which can vary depending on concentration and temperature.

¹³C NMR Spectrum: Mapping the Carbon Skeleton
  • Imidazole Carbons:

    • C2: This carbon, situated between the two nitrogen atoms, will be the most downfield of the imidazole carbons, expected around δ 145-150 ppm.

    • C4 and C5: These carbons will appear in the aromatic region, typically between δ 115 and 135 ppm.[1]

  • Alkyl Chain Carbons:

    • C8 (γ-C): The carbon attached to the amine group is expected to be around δ 40-45 ppm.

    • C6 (α-C): The carbon attached to the imidazole ring will be in a similar region to C8, around δ 25-30 ppm.

    • C7 (β-C): The central carbon of the propyl chain is expected to be the most upfield of the chain carbons, around δ 30-35 ppm.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 3-(1H-Imidazol-2-yl)propan-1-amine.

Table 1: Predicted ¹H NMR Data

AtomMultiplicityPredicted Chemical Shift (ppm)Coupling Constant (J) in Hz
H4s~7.0-7.2-
H5s~6.8-7.0-
H6t~2.8-3.0~7-8
H7p~1.9-2.1~7-8
H8t~2.7-2.9~7-8
N1-Hbr s>10 (in DMSO-d₆)-
N9-H₂br svariable (in DMSO-d₆)-

Table 2: Predicted ¹³C NMR Data

AtomPredicted Chemical Shift (ppm)
C2~145-150
C4~120-125
C5~115-120
C6~25-30
C7~30-35
C8~40-45

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete NMR-based structural elucidation of 3-(1H-Imidazol-2-yl)propan-1-amine.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Assignment prep Weigh & Dissolve in D₂O or DMSO-d₆ H1_NMR ¹H NMR (Proton Count & Multiplicity) prep->H1_NMR C13_NMR ¹³C NMR (Carbon Count) prep->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC assign Assign Signals (Correlate 1D & 2D Data) COSY->assign HSQC->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

The methodologies and data presented in this guide provide a robust framework for the comprehensive NMR spectroscopic analysis of 3-(1H-Imidazol-2-yl)propan-1-amine. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data as a reference, researchers can confidently elucidate and confirm the structure of this important molecule. The application of 2D NMR techniques is highly recommended for unambiguous assignment and a deeper understanding of the molecular connectivity. This foundational knowledge is essential for advancing the use of 3-(1H-Imidazol-2-yl)propan-1-amine in pharmaceutical research and development.

References

  • Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. ResearchGate. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. Available at: [Link]

  • ¹H-NMR spectra (500 MHz, D2O, 0.5 mM) of histamine in the presence of 0... ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Catecholase-mimetic activity and antioxidant properties of in situ Cu(II) complexes of histamine-derived ligands explored by spectroscopic studies. Taylor & Francis Online. Available at: [Link]

  • NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

  • Sample Preparation. UCL. Available at: [Link]

  • Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. MDPI. Available at: [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]

  • 1H-Imidazole-1-propanamine. PubChem. Available at: [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Universal Journal of Educational Research. Available at: [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. ResearchGate. Available at: [Link]

  • 2D 1 H-1 H COSY NMR spectra acquired from (a) full sampling and (b) 30%... ResearchGate. Available at: [Link]

  • 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine. EPA. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

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Application

Application Note: Experimental Protocols for the Determination of the Octanol-Water Partition Coefficient (LogP) of Imidazole Compounds

For: Researchers, scientists, and drug development professionals. Abstract The n-octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, quantifying the lipop...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The n-octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, quantifying the lipophilicity of a compound.[1] This property significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for therapeutic efficacy and toxicity.[1] For imidazole-containing compounds, a prevalent scaffold in medicinal chemistry, accurate LogP determination is essential but can be complicated by the ionizable nature of the imidazole ring. This application note provides a detailed guide to two robust experimental methods for LogP determination: the traditional Shake-Flask method and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We delve into the theoretical underpinnings, provide step-by-step protocols, and discuss the specific challenges and considerations for imidazole derivatives, including the critical role of pH control.

Introduction: The Significance of LogP in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-rich environment, is paramount. The LogP value, defined as the base-10 logarithm of the ratio of a compound's concentration in n-octanol to its concentration in water at equilibrium, serves as the standard measure of lipophilicity.[1]

  • A low LogP value indicates hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.

  • A high LogP value signifies lipophilicity, which can enhance membrane permeation but may lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[2]

For imidazole-containing compounds, which are common in pharmaceuticals like antifungals (e.g., miconazole) and proton-pump inhibitors, the imidazole ring's pKa makes their ionization state pH-dependent.[3][4] This necessitates a careful distinction between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH, which considers all ionic species). In pharmaceutical research, LogD at a physiological pH of 7.4 is often the most relevant parameter.[5] This guide will focus on determining the LogP of the neutral form, which requires careful pH control to suppress ionization.

Method Selection: Shake-Flask vs. RP-HPLC

Two primary experimental methods for LogP determination are the Shake-Flask method and the RP-HPLC method. The choice between them depends on factors such as the compound's properties, the required throughput, and available equipment.

Method Principle LogP Range Advantages Disadvantages
Shake-Flask Direct measurement of partitioning between n-octanol and water.[6]-2 to 4 (can be extended up to 5)[7]Gold standard, direct measurement.[6]Labor-intensive, requires pure compound, prone to emulsion formation, not suitable for surface-active materials.[6][8]
RP-HPLC Correlation of retention time on a nonpolar stationary phase with known LogP values of reference compounds.[9]0 to 6[6]High throughput, requires small sample amounts, less sensitive to impurities, applicable to a wider lipophilicity range.[2][10]Indirect method, requires careful calibration, potential for silanophilic interactions with basic compounds like imidazoles.[6]

Experimental Protocol 1: The Shake-Flask Method (OECD 107)

The shake-flask method is the classical and most direct way to measure LogP.[6] It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.[6]

Causality Behind Experimental Choices:
  • Mutual Saturation of Solvents: n-Octanol and water are partially miscible. Pre-saturating each solvent with the other ensures that the volumes of the phases do not change during the experiment, which would alter the concentration measurements.[8]

  • pH Control: For ionizable compounds like imidazoles, the pH of the aqueous phase must be controlled to ensure the compound is in its neutral form. The imidazole ring is basic, so the pH of the buffer should be at least 2 units above the pKa of the imidazole nitrogen to suppress protonation.

  • Centrifugation: Shaking can create fine emulsions, which can interfere with accurate concentration determination. Centrifugation is a critical step to ensure complete phase separation.[11]

  • Temperature Control: Partitioning is a thermodynamic process, and the LogP value can be temperature-dependent. Maintaining a constant temperature (typically 20-25°C) is essential for reproducibility.[11]

Workflow Diagram: Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH-adjusted buffer P2 Mutually saturate n-octanol and buffer P1->P2 E1 Add saturated solvents and stock solution to vessel P2->E1 P3 Prepare stock solution of imidazole compound P3->E1 E2 Agitate to reach equilibrium (e.g., shake for 24h) E1->E2 E3 Centrifuge for phase separation E2->E3 A1 Sample aqueous and n-octanol phases E3->A1 A2 Quantify concentration in each phase (e.g., HPLC-UV) A1->A2 A3 Calculate LogP A2->A3

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Step-by-Step Protocol:
  • Preparation of Solvents and Solutions:

    • Prepare a suitable aqueous buffer. For imidazole compounds, a phosphate or borate buffer at a pH at least 2 units above the compound's pKa is recommended to ensure >99% neutrality.

    • To mutually saturate the solvents, mix n-octanol and the prepared buffer in a large vessel (e.g., in a 1:1 volume ratio). Shake vigorously for 24 hours and then allow the phases to separate completely for at least another 24 hours.[8]

    • Prepare a stock solution of the imidazole compound in a suitable solvent (preferably n-octanol to avoid introducing a third solvent).

  • Partitioning:

    • In triplicate, add known volumes of the saturated n-octanol and saturated buffer to a vessel (e.g., a centrifuge tube). The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

    • Add a small, known amount of the stock solution to each vessel. The final concentration should not exceed the compound's solubility limit in either phase.

    • Seal the vessels and shake them at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration.[11]

  • Phase Separation:

    • Centrifuge the vessels at a sufficient speed and duration to ensure complete separation of the two phases (e.g., 3000 rpm for 15 minutes).[8]

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases from each replicate.

    • Determine the concentration of the imidazole compound in each aliquot using a suitable analytical method, such as HPLC-UV.[11] A calibration curve for the compound in each phase (saturated n-octanol and saturated buffer) should be prepared.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water

    • The LogP is the base-10 logarithm of P: LogP = log10(P)

    • The final LogP should be reported as the average of the triplicate measurements. The values should fall within a range of ± 0.3 log units.[11]

Experimental Protocol 2: The RP-HPLC Method (OECD 117)

This indirect method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.[9] The retention factor (k) is linearly related to the LogP for a series of structurally similar compounds.

Causality Behind Experimental Choices:
  • Isocratic Elution: Isocratic (constant mobile phase composition) elution is crucial because the retention factor (k) is dependent on the mobile phase strength. A stable mobile phase ensures a consistent and predictable relationship between retention and LogP.[6]

  • Reference Compounds: A set of well-characterized reference compounds with accurately known LogP values is required to build the calibration curve. These references should bracket the expected LogP of the test compound and ideally be structurally related.[8]

  • Dead Time (t₀) Determination: The dead time represents the elution time of an unretained compound. It is essential for calculating the retention factor (k) and must be determined accurately, often using an unretained compound like uracil or sodium nitrate.[6]

Workflow Diagram: RP-HPLC Method

RP_HPLC_Workflow cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination S1 Select reference compounds with known LogP S3 Analyze reference compounds by RP-HPLC S1->S3 S2 Determine dead time (t₀) S4 Calculate log k for each reference S2->S4 S3->S4 S5 Create calibration curve (LogP vs. log k) S4->S5 D1 Interpolate log k on calibration curve S5->D1 A1 Analyze imidazole compound by RP-HPLC A2 Determine retention time (tR) A1->A2 A3 Calculate log k for imidazole compound A2->A3 A3->D1 D2 Determine LogP of imidazole compound D1->D2

Caption: Workflow for LogP determination using the RP-HPLC method.

Detailed Step-by-Step Protocol:
  • HPLC System and Conditions:

    • Column: A C18 or C8 reverse-phase column is typically used.[6]

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer. The pH of the buffer should be controlled to ensure the imidazole compound is in its neutral state.

    • Elution: Isocratic elution is required. The ratio of organic modifier to buffer should be optimized to achieve retention factors (k) for the test compounds between 0.5 and 20.

    • Detection: UV detection at a wavelength where the imidazole compound and references absorb.

  • Calibration:

    • Select at least 6 reference compounds with reliable LogP values that span the expected range of your test compound.

    • Prepare solutions of the reference compounds and the test imidazole compound in the mobile phase.

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Inject each reference compound in triplicate and record the retention time (tR).

  • Data Analysis:

    • For each reference compound, calculate the retention factor (k) using the formula: k = (tR - t₀) / t₀

    • Calculate the logarithm of the retention factor (log k).

    • Create a calibration curve by plotting the known LogP values of the reference compounds (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.95.

  • LogP Determination of Imidazole Compound:

    • Inject the imidazole test compound in triplicate and record its average retention time (tR).

    • Calculate its retention factor (k) and then log k.

    • Use the linear regression equation from the calibration curve to calculate the LogP of the imidazole compound.

Special Considerations for Imidazole Compounds

  • pH and Ionization: The basicity of the imidazole ring is the most critical factor. The pKa of unsubstituted imidazole is approximately 7, but this can vary significantly with substitution.[12] It is imperative to determine the pKa of your compound first and then select a buffer pH at least 2 units higher to ensure analysis of the neutral species.

  • Tautomerism: Unsymmetrically substituted imidazoles can exist as tautomers.[12] This equilibrium is usually rapid and what is measured is a weighted average of the properties of the tautomers. For most LogP applications, this is not a significant issue, but it is an important chemical feature to be aware of.

  • Potential for Metal Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions. Ensure high-purity water and solvents are used. In some cases, adding a chelating agent like EDTA to the aqueous phase can be beneficial.[13]

  • HPLC Column Interactions: The basic nature of the imidazole ring can lead to interactions with residual silanol groups on silica-based HPLC columns, causing peak tailing. Using a modern, end-capped column or a mobile phase additive (e.g., a small amount of triethylamine) can mitigate these effects.

Conclusion

Accurate determination of LogP is a cornerstone of modern drug discovery. For imidazole-containing compounds, both the shake-flask and RP-HPLC methods can yield reliable results, provided that careful attention is paid to controlling the pH of the aqueous phase to manage the compound's ionization state. The shake-flask method offers a direct measurement and remains the gold standard, while the RP-HPLC method provides a high-throughput alternative that is often more practical in a screening environment. By understanding the principles and meticulously following the protocols outlined in this note, researchers can confidently determine the lipophilicity of their imidazole compounds and make more informed decisions in the drug development process.

References

  • OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995, July 27). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Huesgen, A. G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • OECD. (1995, July 27). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

  • Sousa, M., et al. (2022, August 25). Methods for Determination of Lipophilicity. MDPI Encyclopedia. Retrieved from [Link]

  • Polli, J., et al. (2023, November 28). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • Short, K., et al. (2025, August 7). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • Işık, M., et al. (n.d.). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. PMC. Retrieved from [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • Polli, J. E., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. Retrieved from [Link]

  • Lombardo, F., et al. (n.d.). Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C. Retrieved from [Link]

  • ResearchGate. (n.d.). pH influence on imidazole organocatalytic activity. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Kim, J. H., et al. (2009, August 15). pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. PubMed. Retrieved from [Link]

  • Chen, C., et al. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]

  • Platts, J. A., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

  • Ciesielski, W., et al. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

  • Mamardashvili, G., et al. (2021, February 6). Molecular Recognition of Imidazole Derivatives by Co(III)-Porphyrins in Phosphate Buffer (pH = 7.4) and Cetylpyridinium Chloride Containing Solutions. MDPI. Retrieved from [Link]

  • Sahu, P. K., et al. (2023, September 13). Ecofriendly analytical quality by design-based method for determining Metronidazole, Lidocaine and Miconazole using RP-HPLC in semisolid dosage form. Taylor & Francis Online. Retrieved from [Link]

Sources

Method

use of 3-(1H-Imidazol-2-YL)propan-1-amine as a chemical intermediate

Executive Summary 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 for dihydrochloride salt) is a critical bifunctional intermediate used primarily in the synthesis of Histamine H3 and H4 receptor antagonists .[1] Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4 for dihydrochloride salt) is a critical bifunctional intermediate used primarily in the synthesis of Histamine H3 and H4 receptor antagonists .[1] Distinct from its naturally occurring isomer histamine (which carries a 4-ethyl chain), this C2-substituted propyl-amine scaffold offers unique steric and electronic properties that enhance selectivity in drug design.

Beyond medicinal chemistry, this molecule serves as a high-performance curing agent for epoxy resins (providing dual-action catalysis via the imidazole ring and primary amine) and a bidentate ligand in supramolecular coordination chemistry.

This guide details the handling, synthetic derivatization, and analytical validation of this intermediate, with a specific focus on distinguishing it from its common isomer, 3-(1H-imidazol-1-yl)propan-1-amine.

Chemical Profile & Critical Quality Attributes (CQA)

Structural Distinction (The "Isomer Trap")

A common error in sourcing this intermediate is confusing the C2-linked isomer (the target) with the N1-linked isomer. The biological activity differs vastly between the two.

FeatureTarget: 3-(1H-Imidazol-2-yl)... Common Impurity: 3-(1H-Imidazol-1-yl)...
Connectivity Propyl chain attached to Carbon-2 (between nitrogens).Propyl chain attached to Nitrogen-1.[1][2][3]
Basicity Amphoteric (contains acidic pyrrolic NH and basic pyridinic N).Basic (only pyridinic N available).
H-Bonding Donor (NH) and Acceptor (N).Acceptor only (no NH on ring).
Primary Use H3/H4 Receptor Ligands (Pharmacophore).Epoxy curing, corrosion inhibition.
Physicochemical Properties[4]
  • Molecular Weight: 125.17 g/mol (Free Base); ~198.1 g/mol (Dihydrochloride).

  • Solubility: Highly soluble in water, methanol, DMSO. Sparingly soluble in DCM/Ether (Free base).

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic .

  • pKa:

    • Primary Amine: ~10.5

    • Imidazole Ring (N3): ~6.9

    • Imidazole Ring (N1-H): ~14.4 (Acidic)

Application I: Synthesis of H3 Receptor Antagonists

The most high-value application of this intermediate is as a "warhead" in the design of H3 receptor antagonists/inverse agonists (e.g., analogs of Ciproxifan or Proxifan). The imidazole ring mimics the endogenous histamine recognition element, while the propyl chain provides the optimal spacing (approx. 4-5 Å) to the polar region of the receptor.

Workflow Visualization

The following diagram illustrates the standard synthetic workflow for coupling this amine to a lipophilic tail (a requirement for H3 affinity).

G Start Lipophilic Carboxylic Acid (R-COOH) Activation Activation Step (HATU/DIPEA) Start->Activation DMF, 0°C Coupling Amine Addition 3-(1H-Imidazol-2-yl)propan-1-amine Activation->Coupling Nucleophilic Attack Intermediate Amide Intermediate Coupling->Intermediate 12h, RT Deprotection Optional Deprotection (if Imidazole was Trityl-protected) Intermediate->Deprotection TFA/DCM Final H3 Receptor Antagonist (R-CONH-(CH2)3-Im) Intermediate->Final Direct Path Deprotection->Final Purification

Caption: Synthetic pathway for generating H3 receptor antagonist libraries using 3-(1H-Imidazol-2-yl)propan-1-amine as the polar head group.

Protocol: Selective Amide Coupling

Challenge: The molecule contains three nucleophilic nitrogens. Solution: Under controlled pH, the primary amine (pKa ~10.5) is the most nucleophilic species towards acylating agents compared to the imidazole nitrogens.

Materials:

  • 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride (1.0 eq)

  • Carboxylic Acid (Lipophilic Tail) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq - Critical excess to neutralize HCl salts)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir at 0°C for 15 minutes to form the active ester.

  • Free Base Generation (In Situ): In a separate vial, dissolve the amine dihydrochloride salt (1.0 mmol) in DMF (2 mL) with DIPEA (2.5 mmol). Note: The solution may become cloudy due to amine hydrochloride salts; ensure good suspension.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

  • Workup (Critical for Imidazoles):

    • Do not use acidic wash (product will stay in water).

    • Dilute reaction with EtOAc. Wash with sat. NaHCO3 (3x) and Brine (1x).

    • If the product is very polar, evaporate DMF directly and use Reverse Phase (C18) Flash Chromatography.

  • Purification: Elute with a gradient of Water (0.1% Formic Acid) / Acetonitrile. The imidazole ring often causes tailing on silica; C18 is preferred.

Application II: Supramolecular Chelation

The 2-substituted imidazole provides a "N-C-C-C-N" motif. While the bite angle is too large for stable 5-membered ring chelation (unlike histamine's ethyl chain), it forms macrocyclic complexes or bridges metal centers in Metal-Organic Frameworks (MOFs).

Coordination Logic

Chelation cluster_ligand Ligand Binding Mode Metal M (II) (Zn, Cu, Ni) ImN Im-N3 (Donor) ImN->Metal Coordination Linker Propyl Linker ImN->Linker Amine NH2 (Donor) Amine->Metal Coordination Amine->Linker

Caption: Bidentate coordination mode. The propyl linker introduces flexibility, often leading to polymeric chain structures rather than discrete mononuclear rings.

Analytical Validation (Self-Validating the Structure)

To ensure you have the correct 2-yl isomer and not the 1-yl impurity, utilize 1H NMR.

Proton Environment2-yl Isomer (Target) 1-yl Isomer (Impurity)
Imidazole Ring Protons 2 Singlets (or 2 doublets) integrating for 2H total. The C2 position is substituted, so no proton there.3 distinct signals (C2-H, C4-H, C5-H). The C2-H is distinctively downfield (~7.6-8.0 ppm).
N-H Signal Broad singlet (exchangeable) usually visible for the ring NH.No ring NH signal (N1 is alkylated).
Symmetry The ring protons (C4/C5) often appear equivalent or close if tautomerism is fast.Ring protons are chemically inequivalent.

Protocol: Dissolve 5 mg in DMSO-d6.

  • Pass Criteria: Absence of a singlet at >7.5 ppm (which would indicate an unsubstituted C2-H).

  • Fail Criteria: Presence of three distinct aromatic peaks.

Safety & Handling

  • Hazard: Causes skin corrosion/irritation (H315) and serious eye damage (H318). The free base is caustic.

  • Storage: Store at -20°C. The dihydrochloride salt is stable but hygroscopic. The free base absorbs CO2 from the air (carbamate formation).

  • Neutralization: When converting salt to free base, use strong anion exchange resins (e.g., Dowex 1x8) rather than liquid-liquid extraction to maximize yield of the water-soluble amine.

References

  • Histamine H3 Receptor Antagonists: Stark, H., et al. (2000). "Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds."[4] Journal of Medicinal Chemistry.

  • Structural Isomerism in Histamine Analogs: Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors.

  • Synthesis of C2-Substituted Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • Epoxy Curing Applications: Ashcroft, W. R. (1993). "Curing Agents for Epoxy Resins." Chemistry and Technology of Epoxy Resins.

  • Safety Data: PubChem Compound Summary for CID 13290798 (Dihydrochloride salt).

Sources

Application

Application Note: Synthetic Strategies for Novel Antimicrobials Utilizing 3-(1H-Imidazol-2-yl)propan-1-amine

Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The imidazole scaffold is a cornerstone of medicinal chemistry, yet the specific isomer 3-(1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The imidazole scaffold is a cornerstone of medicinal chemistry, yet the specific isomer 3-(1H-imidazol-2-yl)propan-1-amine (C2-substituted) remains underutilized compared to its N1-substituted (1-yl) and histamine (4-yl) analogs.

This guide details the synthetic utility of this C2-substituted scaffold. Unlike the N1-isomer, the C2-isomer possesses an unsubstituted N1 position (allowing for solubility modulation or further functionalization) and a "pyridine-like" N3 nitrogen ideally positioned to form stable 6-membered chelate rings with transition metals when coupled with the terminal amine. This application note provides validated protocols for synthesizing this core scaffold and derivatizing it into three classes of novel antimicrobial agents: Schiff Base Ligands , Lipophilic Amides , and Metal Coordination Complexes .

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

  • Target Molecule: 3-(1H-Imidazol-2-yl)propan-1-amine[1]

  • IUPAC Name: 2-(3-aminopropyl)-1H-imidazole

  • CAS (Generic/Isomer Specific): 5036-48-6 often refers to the 1-yl isomer. Note: This guide specifically addresses the 2-yl isomer, distinguished by the substitution at the carbon between the two nitrogens.

  • Molecular Weight: 125.17 g/mol

Mechanistic Advantage:

  • Bidentate Chelation: The propyl linker allows the N3 of the imidazole and the terminal primary amine to form a strain-free 6-membered ring with metal ions (Ag⁺, Zn²⁺, Cu²⁺), enhancing lipophilicity and membrane penetration via the "Tweedy's Chelation Theory" effect.

  • H-Bonding Donor: The free N1-H allows the molecule to act as a hydrogen bond donor, critical for binding to bacterial protein targets (e.g., FabI enoyl-ACP reductase).

Module A: Synthesis of the Core Scaffold

If the specific 2-yl isomer is not commercially available, it must be synthesized from 3-(1H-imidazol-2-yl)propanoic acid.

Protocol 1.0: Conversion of Acid to Amine via Amide Reduction

Rationale: Direct reduction of the carboxylic acid to the amine is difficult. The amide intermediate provides a stable, reducible substrate.

Reagents:

  • 3-(1H-imidazol-2-yl)propanoic acid (Precursor)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ammonia (gas or 28% aq. solution)

  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Suspend 10 mmol of 3-(1H-imidazol-2-yl)propanoic acid in 20 mL dry DCM.

    • Add 12 mmol

      
       dropwise at 0°C. Reflux for 2 hours until clear.
      
    • Evaporate solvent/excess

      
       under vacuum to yield the crude acid chloride.
      
  • Amidation:

    • Dissolve residue in dry THF (15 mL).

    • Bubble anhydrous

      
       gas through the solution at 0°C for 30 mins (or add to excess aq. 
      
      
      
      at 0°C).
    • Filter the precipitate (Amide), wash with cold water, and dry. Yield >85%.

  • Reduction:

    • Setup: Flame-dried 3-neck flask,

      
       atmosphere.
      
    • Suspend

      
       (20 mmol) in dry THF (30 mL).
      
    • Add the amide (10 mmol) portion-wise at 0°C.

    • Reflux: Heat to reflux for 12 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL 
        
        
        
        (where
        
        
        = g of LAH used)
      • 
         mL 15% NaOH
        
      • 
         mL 
        
        
        
    • Filter the granular precipitate. Dry the filtrate (

      
      ) and concentrate.[2]
      
    • Purification: Distillation under reduced pressure or recrystallization from Ethanol/Ether.

Module B: Synthetic Routes to Antimicrobial Derivatives

Route 1: Schiff Base Formation (Imine Linkage)

Targeting: Membrane disruption and iron chelation.

Protocol 2.1: Condensation with Salicylaldehyde Derivatives Schiff bases derived from salicylaldehyde and imidazoles exhibit potent antifungal activity by disrupting ergosterol biosynthesis.

  • Stoichiometry: 1:1 molar ratio of amine scaffold to substituted salicylaldehyde (e.g., 3,5-dichlorosalicylaldehyde).

  • Solvent: Absolute Ethanol (EtOH).

  • Procedure:

    • Dissolve 5 mmol of 3-(1H-imidazol-2-yl)propan-1-amine in 10 mL EtOH.

    • Add 5 mmol of aldehyde.[3]

    • Add catalytic Glacial Acetic Acid (2-3 drops).

    • Reflux: 4–6 hours. Monitor by TLC (Mobile phase: DCM:MeOH 9:1).

    • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold EtOH.

    • Yield Target: 80-90%.

Route 2: Metal Coordination Complexes

Targeting: ROS generation and DNA cleavage.

Protocol 3.1: Synthesis of [Ag(L)₂]NO₃ Complexes Silver complexes are highly effective against Gram-negative bacteria (P. aeruginosa).

  • Ligand Preparation: Dissolve 2 mmol of the amine (or its Schiff base derivative) in 10 mL Methanol.

  • Metal Addition: Add 1 mmol of

    
     dissolved in 5 mL water (protect from light).
    
  • Reaction: Stir at room temperature for 4 hours in the dark.

  • Isolation: Evaporate solvent to 50% volume. Add Diethyl Ether to induce precipitation.

  • Characterization:

    
    -NMR will show a downfield shift of the imidazole protons due to coordination at N3.
    
Route 3: Lipophilic Amide Hybrids

Targeting: Peptidomimetics with enhanced membrane permeability.

Protocol 4.1: Coupling with Fatty Acids

  • Activation: Dissolve Lauric acid (C12) (1.1 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

  • Coupling: Add 3-(1H-imidazol-2-yl)propan-1-amine (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , then brine.
    
  • Result: A "detergent-like" antimicrobial that disrupts bacterial cell walls.

Visualization of Synthetic Workflows

G cluster_0 Derivatization Pathways Start 3-(1H-Imidazol-2-yl) propanoic acid Amide Intermediate Amide Start->Amide 1. SOCl2 2. NH3 Core CORE SCAFFOLD: 3-(1H-Imidazol-2-yl) propan-1-amine Amide->Core LiAlH4 / THF Reflux Schiff Schiff Base (Imine) Core->Schiff R-CHO AcOH, EtOH Metal Metal Complex [M(L)2]2+ Core->Metal AgNO3 / ZnCl2 MeOH Lipid Lipophilic Amide Core->Lipid Fatty Acid EDC/HOBt

Caption: Synthetic tree transforming the propanoic acid precursor into the core amine scaffold, followed by divergent derivatization into three distinct antimicrobial classes.

Analytical Validation & Data Summary

To ensure the integrity of the synthesized compounds, the following analytical benchmarks must be met.

Table 1: Expected Analytical Signatures
Compound ClassKey IR Band (

)

-NMR Diagnostic Signal (

ppm)
Mass Spec Pattern
Core Amine 3200-3400 (

stretch)
2.65 (t,

); 6.9 (s, Imidazole-H)

= 126.1
Schiff Base 1620-1640 (C=N Imine)8.2-8.5 (s,

azomethine)

= Variable
Ag(I) Complex 1380 (

counterion)
Downfield shift of Imidazole C4/C5-H (+0.1 ppm)Isotopic cluster for

Amide 1650 (C=O Amide I)Disappearance of 2.65 triplet; New amide NH (bt)

common

References

  • Synthesis of 2-Substituted Imidazoles: Title: "A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles" Source: BenchChem
  • Antimicrobial Metal Complexes

    • Title: "Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes"
    • Source: MDPI (Molecules)
    • URL:[Link] (Provides protocol context for Ag-imidazole interactions).

  • Imidazole-Amine Derivatives

    • Title: "Synthesis and antimicrobial study of 2-amino-imidazole deriv
    • Source: NIScPR
    • URL:[Link] (General grounding for amine-functionalized imidazoles).

  • Benzimidazole Analogs (Comparative)

    • Title: "Synthesis and antimicrobial activity of 3-(1H-benzo[d]imidazol-2-yl)
    • Source: PubMed / NIH
    • URL:[Link] (Context for the propyl-amine linker utility).

Note: While specific literature on the C2-propylamine isomer is less abundant than the histamine isomer, the protocols above are adapted from validated methodologies for chemically equivalent imidazole systems.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-(1H-Imidazol-2-YL)propan-1-amine synthesis

Technical Support Center: 3-(1H-Imidazol-2-yl)propan-1-amine Synthesis Ticket ID: #IMID-PRO-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Imidazol-2-yl)propan-1-amine Synthesis Ticket ID: #IMID-PRO-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine (and its isomers) presents a unique "double-bind" challenge in organic chemistry:

  • Reaction Kinetics: The imidazole ring is a catalyst poison and a Lewis base, interfering with standard reduction mechanisms.

  • Workup Thermodynamics: The product is a highly polar, hydrophilic polyamine, making standard aqueous/organic extraction nearly impossible without specific modifications.

This guide addresses the primary bottleneck: the reduction of 3-(1H-imidazol-2-yl)propanenitrile to the amine, and the subsequent isolation of the product.[1]

Part 1: The Diagnostic Phase (Why is your yield low?)

Before altering your protocol, identify which of the three "Yield Killers" is active in your flask.

Issue A: The "Dimerization" Trap (Secondary Amine Formation)
  • Symptom: LCMS shows a major peak at [M+H]+ = ~192-200 (Dimer) instead of ~126 (Product).[1]

  • Cause: During catalytic hydrogenation (Raney Ni or Pd/C), the intermediate imine reacts with the newly formed primary amine product, creating a secondary amine.[2]

  • The Fix: You must saturate the reaction media with Ammonia (NH₃) . This shifts the equilibrium away from the secondary amine.

Issue B: The Borane "False Completion"
  • Symptom: TLC shows consumption of starting material, but after workup, you recover a white solid that is neither starting material nor product (or yield is <20%).

  • Cause: Imidazole is a basic heterocycle.[1] It coordinates with Borane (

    
    ) to form a stable 
    
    
    
    complex.[1] Standard water quench does not break this bond.[1]
  • The Fix: You require a hard acidic quench (HCl reflux) to hydrolyze the N-B bond.

Issue C: The "Invisible Product" (Extraction Failure)
  • Symptom: Reaction looks perfect on LCMS/TLC, but after aqueous workup and extraction with Dichloromethane (DCM) or Ether, the organic layer is empty.

  • Cause: The product is a small, polar histamine homolog. It prefers water over DCM.[1]

  • The Fix: Switch to n-Butanol extraction or use Ion Exchange resins.[1]

Part 2: Visualizing the Failure Modes

The following logic flow illustrates the mechanistic pathways that lead to yield loss.

G Start Start: 3-(1H-imidazol-2-yl)propanenitrile Reduction Reduction Step (H2/Cat or Hydride) Start->Reduction Imine Intermediate: Imine Species Reduction->Imine Complex Stable N-B Complex (Requires Acid Reflux) Reduction->Complex If using BH3 (Imidazole Coordination) Product Target: Primary Amine Imine->Product + 2H (Success) Dimer Byproduct: Secondary Amine (Major Yield Loss) Imine->Dimer Loss of NH3 Path_Success Full Reduction Path_Fail Condensation w/ Product Product->Imine Nucleophilic Attack (No NH3 present)

Figure 1: Mechanistic divergence in nitrile reduction. Note the red path (Dimerization) which occurs in the absence of Ammonia.

Part 3: Optimized Protocols

Choose the protocol based on your available equipment.

Method A: The "Industrial Standard" (Raney Nickel)

Best for: Multigram scales, high purity requirements. Requirement: Hydrogenation apparatus (Parr shaker or autoclave).

ParameterSpecificationRationale
Catalyst Raney Nickel (Active)High activity for nitrile reduction; less sensitive to imidazole poisoning than Pd.[1]
Solvent Methanolic Ammonia (7N NH₃ in MeOH)CRITICAL: The excess NH₃ suppresses secondary amine formation (The Dimer).
Pressure 50–60 psi H₂Nitrile reduction is kinetically slow; pressure drives completion.[1]
Time 12–24 HoursMonitor H₂ uptake.

Step-by-Step:

  • Dissolve the nitrile (1 eq) in Methanolic Ammonia (10–20 volumes).

  • Add Raney Nickel (approx. 50% wt/wt of substrate) under Argon flow.[1] WARNING: Pyrophoric.

  • Pressurize to 60 psi H₂ and shake/stir at RT.

  • QC Check: Monitor disappearance of the nitrile peak (IR: ~2240 cm⁻¹) or LCMS.

  • Filter through Celite (keep wet to prevent fire).[1]

  • Concentrate. The residue is usually pure enough to proceed or convert to HCl salt.

Method B: The "Lab Scale" (Borane-THF)

Best for: Small scale (<1g), no high-pressure equipment.[1]

ParameterSpecificationRationale
Reagent BH₃·THF (1M)Strong reducer, but complexes with imidazole.
Stoichiometry 4.0 – 5.0 Equivalents 1 eq for the imidazole nitrogen, 2 eq for the nitrile, 1 eq excess.
Workup HCl Reflux Essential to break the Imidazole-Borane complex.[1]

Step-by-Step:

  • Dissolve nitrile in dry THF under N₂.[1]

  • Add BH₃[1]·THF dropwise at 0°C.[1]

  • Reflux for 4–6 hours.

  • The Critical Quench: Cool to 0°C. Carefully add MeOH (gas evolution!). Then add conc. HCl (approx 5 eq).

  • Reflux the acidic mixture for 1 hour. Note: If you skip this, you will isolate the boron complex, not the amine.

  • Concentrate to dryness.[1] The residue is the amine hydrochloride.

Part 4: Isolation & Purification (The "Water Trap")

If you used Method A or neutralized Method B, you are left with the free base amine in a crude mixture. Do not use DCM/Water extraction.

Recommended Isolation Strategy:

  • The n-Butanol Extraction:

    • Saturate the aqueous phase with solid NaCl or K₂CO₃.

    • Extract 3x with n-Butanol .[1] (The amine partitions into n-BuOH better than DCM).[1]

    • Concentrate the n-Butanol (requires high vac/rotovap bath at 50°C).[1]

  • The Salt Formation (Preferred):

    • Dissolve the crude oil in a minimum amount of absolute ethanol.

    • Add 4M HCl in Dioxane dropwise.[1]

    • The dihydrochloride salt usually precipitates as a white solid. Filter and wash with cold ether.[1]

    • Advantage:[1][2][3][4] The salt is stable, non-hygroscopic, and easy to handle.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ (LAH) instead of Borane? A: Yes, but LAH is "messier" with imidazoles. The aluminum salts form a gelatinous precipitate with the basic imidazole, trapping your product. If you must use LAH, use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) strictly to get granular salts.

Q: My product is purple/blue after Raney Ni reduction. A: This is Nickel leaching.[1] The imidazole ring chelates Nickel ions.[5]

  • Fix: Pass the solution through a small pad of silica or treat with a metal scavenger resin (e.g., QuadraPure™) before crystallization.

Q: Why not protect the imidazole nitrogen first? A: You can (e.g., with Trityl or Boc), but it adds two steps (protection/deprotection). The direct reduction with Raney Ni/Ammonia is generally higher yielding overall than the 3-step protection route.[1]

References

  • Durant, G. J., et al. (1985).[6] "The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations." Journal of Medicinal Chemistry, 28(10), 1414-1422.

    • Core Reference: Establishes the foundational chemistry for imidazole-propylamine synthesis via nitrile reduction.
  • Chemguide. "The Reduction of Nitriles."

    • Mechanistic Reference: Details the catalytic hydrogenation pathways and the necessity of temper
  • Organic Chemistry Portal. "Reduction of Nitriles to Amines."

    • Protocol Reference: Provides comparative yields for Borane vs. Catalytic Hydrogenation methods.[1]

Sources

Optimization

Technical Support Center: Purification of Crude 3-(1H-Imidazol-2-YL)propan-1-amine

Welcome to the dedicated support center for the purification of 3-(1H-Imidazol-2-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the purification of 3-(1H-Imidazol-2-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile imidazole derivative. By providing in-depth, experience-driven advice and troubleshooting, we aim to empower you to achieve the desired purity and yield for your critical applications.

Understanding the Molecule: Key Physicochemical Properties

3-(1H-Imidazol-2-YL)propan-1-amine is a polar, basic compound, often synthesized as a hydrochloride salt to improve its handling and solubility in aqueous media.[1][2] Its structure, featuring a basic imidazole ring and a primary amine, dictates its chromatographic behavior and potential purification challenges. The imidazole ring's ability to form hydrogen bonds and its inherent basicity can lead to strong interactions with stationary phases, while the primary amine contributes to its high polarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude 3-(1H-Imidazol-2-YL)propan-1-amine in a question-and-answer format.

Section 1: Column Chromatography

Q1: My compound is streaking badly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?

A1: Tailing or streaking on silica gel is a classic issue for basic compounds like your imidazole derivative.[3] This is primarily due to strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[3][4]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.[3][5]

    • Pyridine: Similar to TEA, pyridine can be used as a basic additive.

  • Stationary Phase Selection:

    • Deactivated Silica: You can deactivate the silica gel yourself by flushing the packed column with a solvent system containing a higher concentration of a base (e.g., 1-3% TEA) before loading your sample.[4]

    • Alumina: Switching to a different stationary phase like neutral or basic alumina can be highly effective. Alumina is less acidic than silica and often provides better peak shapes for basic compounds without the need for mobile phase modifiers.[3][6]

  • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small amount of silica gel. This technique, known as dry loading, often leads to sharper bands and improved separation.[3]

Q2: My compound won't move off the baseline of the TLC plate or column, even with highly polar solvent systems like 10% methanol in dichloromethane.

A2: This indicates a very strong interaction with the stationary phase, which is common for highly polar amines.[5] While increasing the polarity of the mobile phase is the right instinct, there are other factors to consider.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity Further: A 10% methanol in dichloromethane (DCM) solution might not be polar enough. You can try increasing the methanol concentration to 15% or even 20%.

  • Ammonia in Methanol: A very effective eluent for highly polar amines is a solution of ammonia in methanol. You can prepare this by bubbling ammonia gas through methanol or by using a commercially available solution (e.g., 7N ammonia in methanol). A common mobile phase would be a gradient of 1-10% of this ammoniated methanol in DCM.

  • Reverse-Phase Chromatography: If your compound is still too polar for normal-phase chromatography, consider switching to a reverse-phase (e.g., C18) system.[7] In this case, you would use a polar mobile phase, such as water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Ion-Exchange Chromatography: For compounds that are difficult to purify by other means, cation-exchange chromatography can be a powerful technique.[7][8] Your protonated amine will bind to the anionic stationary phase and can then be eluted by increasing the salt concentration or pH of the mobile phase.

Q3: I'm getting a very low yield after column chromatography. Where is my product going?

A3: Low recovery can be attributed to several factors, often related to the strong interaction with the stationary phase or compound instability.

Troubleshooting Steps:

  • Irreversible Adsorption: As discussed, your basic compound can bind very strongly to acidic silica gel.[6] If you are not using a basic modifier, a significant portion of your product may be irreversibly adsorbed onto the column. Always use a basic modifier like triethylamine when purifying amines on silica.[3]

  • Compound Degradation: Standard silica gel is acidic and can potentially cause the degradation of sensitive compounds.[4] If you suspect your compound is unstable, using a less acidic stationary phase like neutral alumina is a good alternative.[6]

  • Co-elution with Non-UV Active Impurities: If you are monitoring your fractions by UV-Vis, you may be missing your product if it co-elutes with impurities that do not have a chromophore. Try analyzing your fractions by a different method, such as thin-layer chromatography (TLC) with a potassium permanganate stain, which can visualize a broader range of organic compounds.

Section 2: Recrystallization

Q4: I'm struggling to find a suitable solvent for recrystallization. My compound is either too soluble or not soluble at all.

A4: Finding the right recrystallization solvent is a critical step that often requires some experimentation.[9] The ideal solvent will dissolve your compound when hot but not when cold.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly.

  • Consider pH Adjustment: Since your compound is a base, its solubility will be highly dependent on pH.

    • Free Base vs. Salt: If you are working with the free base, you might find it more soluble in organic solvents. If you have the hydrochloride salt, it will likely be more soluble in polar, protic solvents like water or ethanol.[1]

    • Acidic Solvents: For basic compounds, organic acids like acetic acid can sometimes be used for recrystallization.[10]

  • Oiling Out: If your compound separates as an oil instead of crystals, this often means the melting point of your compound is lower than the boiling point of your solvent, or the solution is supersaturated with impurities.[6] Try using a lower-boiling point solvent or further purifying your crude material by another method (like a quick column) before recrystallization.

Q5: My recrystallized product is still colored. How can I remove colored impurities?

A5: Persistent colored impurities can often be removed with an activated carbon treatment.

Protocol for Decolorization with Activated Carbon:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient). Be cautious, as adding carbon to a boiling solution can cause it to bump violently.

  • Keep the solution hot and swirl it for a few minutes.

  • Filter the hot solution through a piece of fluted filter paper or a small plug of celite to remove the carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.[6]

Section 3: Characterization and Impurity Identification

Q6: I see extra peaks in the NMR spectrum of my purified product. What are the likely impurities?

A6: The nature of impurities will depend on the synthetic route used to prepare 3-(1H-Imidazol-2-YL)propan-1-amine. However, some common impurities in amine and imidazole syntheses include:

  • Residual Solvents: Always check the chemical shifts of common laboratory solvents.[11][12][13][14] Common culprits include ethyl acetate, dichloromethane, hexane, and methanol.

  • Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product.

  • Side-Products: Depending on the synthesis, side-products from competing reactions may be present.

  • N-Oxides: Amines can be susceptible to oxidation, especially if exposed to air for extended periods.

  • Isomers: If the synthesis involves the formation of the imidazole ring, you may have regioisomers as impurities.

Troubleshooting Steps:

  • Consult NMR Impurity Tables: There are excellent resources available that list the ¹H and ¹³C NMR chemical shifts of common impurities in various deuterated solvents.[11][12][13][14]

  • 2D NMR: If you are unable to identify an impurity from the 1D NMR, consider running 2D NMR experiments like COSY and HSQC to help elucidate its structure.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities.

Experimental Protocols & Data

Protocol 1: Column Chromatography with Basic Modifier
  • Column Packing: Dry pack a column with silica gel.

  • Deactivation (Optional but Recommended): Flush the column with your initial, least polar mobile phase containing 1% triethylamine.

  • Sample Loading: Dissolve your crude 3-(1H-Imidazol-2-YL)propan-1-amine in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing your compound onto a small amount of silica gel.

  • Elution: Begin with a non-polar solvent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine) and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Typical Purification Outcomes
Purification MethodTypical PurityTypical YieldNotes
Column Chromatography (Silica Gel with TEA)>95%60-90%Good for complex mixtures but can be time-consuming.[3][6]
Recrystallization>99%50-85%Excellent for final polishing; requires finding a suitable solvent.[6]
Preparative HPLC>99%40-60%Provides very high purity but often with significant yield loss.[6]
Visualizing the Purification Workflow

Caption: A generalized workflow for the purification of 3-(1H-Imidazol-2-YL)propan-1-amine.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem: Poor Separation/Tailing in Column Chromatography q1 Are you using a basic modifier (e.g., TEA) in your mobile phase? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the peak shape still poor? a1_yes->q2 sol1 Add 0.1-1% TEA to your eluent. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Switch to a different stationary phase like neutral or basic alumina. a2_yes->sol2 end Problem Solved a2_no->end sol2->end

Caption: A decision tree for troubleshooting peak tailing in column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). [Source not available].
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride.
  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Google Patents. (n.d.). Affinity purification methods involving imidazole elution.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • University of Rochester. (n.d.). Amines - Workup. Retrieved from [Link]

  • BenchChem. (n.d.). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Khattab, S. N., El-Faham, A., & El-Sayed, A. S. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(3), 1368-1377.
  • Scribd. (n.d.). Recrystallization for Chemists. Retrieved from [Link]

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Source not available].
  • PubChemLite. (n.d.). 3-(2,4-dimethyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]

Sources

Troubleshooting

Imidazole Synthesis Technical Support Center: A Guide to Troubleshooting Common Issues

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. The following content is structured to provide in-depth technical guidance, moving beyond simple procedural lists to explain the underlying chemical principles and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding imidazole synthesis.

Q1: What are the most common synthetic routes to imidazoles, and what are their general pros and cons?

A1: Several methods are widely employed for imidazole synthesis, each with its own advantages and disadvantages. The choice of method often depends on the desired substitution pattern and available starting materials.

Synthesis MethodDescriptionAdvantagesDisadvantages
Debus-Radziszewski Synthesis A multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2][3]Commercially used, one-pot synthesis.[2][4]Can result in low yields and side reactions.[5]
Bredereck Synthesis Reaction of an α-haloketone with formamide.Good for specific substitution patterns.Can have limited substrate scope.
Metal-Catalyzed Synthesis Utilizes transition metals like copper, palladium, or iron to catalyze ring formation.[6][7]Often proceeds under milder conditions with high yields and reduced side reactions.[1][6]Catalyst cost and removal can be a concern.
van Leusen Imidazole Synthesis Reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[1]Versatile for preparing various imidazoles.Can lead to oxazole side products.[1]
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate the reaction.Significantly reduces reaction times and can improve yields.[1][5]Requires specialized equipment.

Q2: How can I monitor the progress of my imidazole synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of imidazole synthesis.[4][5][8] It allows you to visualize the consumption of starting materials and the formation of the product and any byproducts. It is recommended to use a combination of visualization techniques, such as UV light and iodine vapor, to ensure all spots are detected.[4]

Q3: What are the key safety precautions to consider during imidazole synthesis?

A3: Imidazole synthesis can involve hazardous reagents and conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] Be particularly cautious when working with strong bases like sodium hydride, which is moisture-sensitive, and when performing reactions at high temperatures.[10] It is also crucial to follow proper procedures for the disposal of chemical waste to minimize environmental impact.[11]

Section 2: Troubleshooting Guides in Q&A Format

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Low Yields and Incomplete Reactions

Q4: My Debus-Radziszewski reaction is resulting in a very low yield. What are the primary causes and how can I improve it?

A4: Low yields in the Debus-Radziszewski synthesis are a frequent challenge.[5] The following factors are common culprits:

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which is often at reflux.[5] Monitor the reaction by TLC to avoid unnecessarily long reaction times that can lead to side product formation.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction rate. While ethanol is common, other solvents like methanol or even solvent-free conditions under microwave irradiation have been shown to improve yields.[5]

  • Catalyst Selection: While the traditional method is often uncatalyzed, various catalysts can significantly enhance yields. Consider using catalysts like silicotungstic acid, DABCO, boric acid, or lactic acid.[5]

  • Purity of Reagents: Impurities in your starting materials can interfere with the reaction.[1] Ensure you are using high-purity reagents.

Q5: I am observing incomplete conversion in my copper- or palladium-catalyzed imidazole synthesis. What should I investigate?

A5: Incomplete conversion in metal-catalyzed reactions often points to issues with the catalytic system or reaction environment.[5]

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is crucial. For copper-catalyzed reactions, CuI is common, often paired with a ligand. For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are used.[5] Ensure your catalyst-ligand system is appropriate for the specific transformation.

  • Catalyst Loading: Optimize the catalyst loading. Typically, 5-20 mol% is used.[1] Higher loading does not always equate to higher yields and can sometimes lead to catalyst deactivation.[1]

  • Inert Atmosphere: If your reaction is sensitive to air, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or starting materials.[1]

Here is a logical workflow for troubleshooting low-yield imidazole synthesis:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions If pure Screen_Catalysts Screen Different Catalysts/Ligands Optimize_Conditions->Screen_Catalysts If still low Adjust_Stoichiometry Adjust Reactant Stoichiometry Screen_Catalysts->Adjust_Stoichiometry If still low Purification_Issues Investigate Purification Step for Product Loss Adjust_Stoichiometry->Purification_Issues If still low Success Improved Yield Purification_Issues->Success If optimized

Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.

Side Product Formation

Q6: I am forming a significant amount of an oxazole byproduct in my van Leusen synthesis. How can I suppress this?

A6: Oxazole formation is a known side reaction in the van Leusen synthesis, especially when using aldehydes without an amine to pre-form the imine.[1] To favor imidazole formation:

  • In Situ Imine Formation: The most effective method is to ensure the aldimine is formed in situ by reacting the aldehyde with a primary amine before adding TosMIC.[1] This shifts the equilibrium towards the desired imidazole product.

Q7: My reaction mixture shows multiple spots on TLC, suggesting the formation of isomers. How can I improve regioselectivity?

A7: The formation of isomers is common in syntheses where multiple reactive sites are present on the starting materials.[1][12]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity. Careful optimization of these parameters is necessary to favor the desired isomer.[1]

  • Protecting Groups: In some cases, using protecting groups to block certain reactive sites on your starting materials can be an effective strategy to control the regioselectivity.

Purification Challenges

Q8: I am having difficulty purifying my imidazole derivative using column chromatography. What are some common issues and solutions?

A8: Purification of imidazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and residual catalyst.[5]

  • Co-elution: If your product is co-eluting with impurities, you may need to optimize your mobile phase.[13]

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can improve separation.[13]

    • Alternative Solvents: Experiment with different solvent systems. For example, adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to your eluent can sometimes improve the separation of basic imidazole compounds.

  • "Oiling Out" during Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid.[13]

    • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[13] You may need to screen a variety of solvents or use a solvent/anti-solvent system.

Here is a general workflow for the purification of imidazole derivatives:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Column Column Chromatography Workup->Column If complex mixture Recrystallization Recrystallization Workup->Recrystallization If relatively clean Column->Recrystallization For further purification Characterization Characterization (NMR, MS) Recrystallization->Characterization Pure_Product Pure Imidazole Derivative Characterization->Pure_Product

Caption: A general workflow for the purification of imidazole derivatives.

Section 3: Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for a common imidazole synthesis.

Synthesis of 2,4,5-Triphenylimidazole (Lophine) via the Debus-Radziszewski Reaction

This protocol is a general procedure for the synthesis of 2,4,5-triphenylimidazole.[5]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water, which should induce the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Section 4: Imidazole Stability and Decomposition

Q9: Are imidazole derivatives generally stable? What are the common decomposition pathways?

A9: The imidazole ring itself is an aromatic and relatively stable structure.[14][15] However, the stability of imidazole derivatives can be influenced by the substituents on the ring. For example, nitro-substituted imidazoles can be energetic materials and may decompose under certain conditions, such as UV excitation or high temperatures.[14][15][16] The decomposition of these compounds can proceed through various pathways, including nitro-nitrite isomerization followed by NO elimination.[14][15][16] For some derivatives, the imidazole ring can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents.

References

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (2025, March 15). Retrieved from [Link]

  • On the decomposition mechanisms of new imidazole-based energetic materials - PubMed. (2013, February 28). Retrieved from [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials - Bernstein Group. (2013, February 7). Retrieved from [Link]

  • On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials | The Journal of Physical Chemistry A - ACS Publications. (2013, February 7). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (n.d.). Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation - YouTube. (2024, July 25). Retrieved from [Link]

  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved from [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors - ACS Publications - American Chemical Society. (2012, April 19). Retrieved from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (2025, September 29). Retrieved from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5). Retrieved from [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems | The Journal of Chemical Physics | AIP Publishing. (2012, September 18). Retrieved from [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development - ACS Publications. (2025, July 4). Retrieved from [Link]

  • Imidazole synthesis : r/chemhelp - Reddit. (2025, September 3). Retrieved from [Link]

  • Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2022, October 12). Retrieved from [Link]

  • [PDF] Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
  • Removing imidazole in a workup? : r/chemistry - Reddit. (2017, May 26). Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved from [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Does anyone have experience in debus-radziszewski imidazole synthesis? - ResearchGate. (2017, April 21). Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). Retrieved from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (2021, February 21). Retrieved from [Link]

  • (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES - ResearchGate. (2025, July 10). Retrieved from [Link]

  • 271 questions with answers in IMIDAZOLES | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • Nothing has been working for this synthesis-HELP : r/chemistry - Reddit. (2024, July 16). Retrieved from [Link]

Sources

Optimization

stability testing of 3-(1H-Imidazol-2-YL)propan-1-amine under different pH conditions

The following guide is structured as a Technical Support Center for researchers working with 3-(1H-Imidazol-2-yl)propan-1-amine . It synthesizes chemical principles with practical troubleshooting to address stability tes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 3-(1H-Imidazol-2-yl)propan-1-amine . It synthesizes chemical principles with practical troubleshooting to address stability testing challenges.

Case ID: STAB-IMID-2YL-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

3-(1H-Imidazol-2-yl)propan-1-amine contains two ionizable groups: the imidazole ring (pKa ~7.0) and the primary amine (pKa ~10.2). Its stability and solubility are strictly pH-dependent. At acidic pH, the molecule exists as a stable dication. At basic pH (>10), the free base is formed, which is susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂). This guide addresses the analytical and stability challenges arising from these properties.

Module 1: Experimental Setup & Protocol Design

Q: How do I select the correct buffer systems for pH-dependent stability profiling?

A: The choice of buffer is critical because the molecule changes ionization states across the standard stability range (pH 2–10). You must avoid buffers that induce catalytic degradation or interfere with LC-MS detection.

Recommended Buffer Systems:

Target pHSpecies DominanceRecommended BufferWhy?
pH 1.2 - 2.0 Dication (+2) (Imidazolium + Ammonium)0.1% Formic Acid or TFAVolatile; provides high protonation for stability; compatible with LC-MS.
pH 6.8 - 7.4 Equilibrium (+1.5 to +1) (Imidazole/Imidazolium mix)Ammonium Acetate (10-20 mM)Phosphate buffers can precipitate with cationic species or suppress MS ionization. Acetate is volatile and maintains pH near the imidazole pKa.
pH 9.5 - 11.0 Free Base (0) (Neutral Imidazole + Amine)Ammonium Bicarbonate or AmmoniaCritical Warning: High pH promotes oxidation. Use degassed solvents and inert atmosphere (N₂/Ar) to prevent carbamate formation.
Q: My recovery is low at pH 10. Is the compound degrading or precipitating?

A: It is likely volatility or adsorption , not just degradation.

  • Mechanism: At pH > 10, the molecule is a neutral free base. Small amine free bases can be volatile or stick avidly to glass surfaces (silanol interactions).

  • Troubleshooting Protocol:

    • Material Switch: Use polypropylene or silanized glass vials for high pH samples.

    • Trapping: Do not evaporate high pH fractions to dryness without acidification. Always acidify (add formic acid) before drying to convert the free base back to the non-volatile salt form.

Module 2: Analytical Method Troubleshooting

Q: I see split peaks or broad tailing at pH 7.0. How do I fix this?

A: This is a classic "pKa proximity" artifact.

  • Cause: At pH 7.0, the imidazole ring (pKa ~7.0) is rapidly interconverting between protonated and neutral forms. If the chromatographic separation timescale is similar to the proton exchange rate, you get peak broadening or splitting.

  • Solution: Shift the mobile phase pH away from the pKa.

    • Option A (Acidic): Run at pH 2.5 (0.1% Formic acid). The molecule is fully protonated (+2) and elutes as a sharp peak. Note: Requires a column capable of retaining polar cations (e.g., HILIC or C18 with ion-pairing).[1]

    • Option B (Basic): Run at pH 10 (Ammonium Hydroxide). Note: Requires a high-pH stable column (e.g., Hybrid Silica).

Q: The compound elutes in the void volume on my C18 column. What is the alternative?

A: 3-(1H-Imidazol-2-yl)propan-1-amine is highly polar (logP < 0). Standard C18 columns cannot retain the dicationic form.

Method Development Decision Tree:

MethodSelection Start Select Analytical Mode CheckpH Target Mobile Phase pH? Start->CheckpH Acidic Acidic (pH < 3) CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic C18_IP C18 + Ion Pairing (Use 0.1% HFBA or TFA) Acidic->C18_IP If MS sensitivity is not critical HILIC HILIC Mode (Ammonium Formate/Acetonitrile) Acidic->HILIC Best for MS sensitivity Hybrid Hybrid C18 (High pH Stable) (e.g., XBridge, Gemini) Basic->Hybrid Retains Free Base

Caption: Analytical column selection strategy based on mobile phase pH and detection requirements.

Module 3: Degradation Pathways & Stability[2]

Q: What are the primary degradation products I should look for?

A: The degradation profile is heavily influenced by the stress condition.

  • Oxidative Degradation (High pH + Air):

    • Mechanism: The imidazole ring is electron-rich. Under basic conditions, it can undergo ring-opening oxidation or N-oxidation.

    • Target Mass Shifts (LC-MS): Look for +16 Da (N-oxide) or +32 Da (dihydroxyl/ring open products).

  • Carbamate Formation (High pH + CO₂):

    • Mechanism: The primary amine reacts with dissolved CO₂ to form a carbamic acid/carbamate.

    • Observation: This is often reversible upon acidification. If you see a peak +44 Da that disappears when you add acid to the sample, it is a carbamate artifact, not a permanent degradant.

Speciation & Reactivity Diagram

Speciation Dication Dication (+2) (pH < 6) Stable Monocation Monocation (+1) (pH 7-9) Equilibrium Mix Dication->Monocation pKa1 ~7.0 FreeBase Free Base (0) (pH > 10) Reactive Monocation->FreeBase pKa2 ~10.2 Oxidation Oxidation Products (N-Oxides, Ring Opening) FreeBase->Oxidation O2 / Peroxide Carbamate Carbamate (+CO2) (Reversible) FreeBase->Carbamate CO2

Caption: pH-dependent speciation of 3-(1H-Imidazol-2-yl)propan-1-amine and associated reactivity risks.

Module 4: Storage & Handling[3]

Q: The material turned into a sticky oil after lyophilization. Why?

A: The free base is often an oil or a low-melting solid. The hydrochloride salt (dihydrochloride) is a crystalline solid but is hygroscopic .

  • Solution: Store as the dihydrochloride salt in a desiccator at -20°C.

  • Handling: Equilibrate the vial to room temperature before opening to prevent water condensation, which will cause the salt to deliquesce (dissolve in absorbed water).

Q: Can I store the stock solution in DMSO?

A: Yes, but with caution.

  • Issue: DMSO is hygroscopic and can facilitate oxidation over long periods.

  • Recommendation: For long-term storage (>1 month), use water/methanol (acidified with 0.1% formic acid) at -80°C. The acid maintains the stable cationic state.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[3] Defines stress testing parameters including pH and oxidation.

  • Biotage. Strategies for the Separation of Polar Basic Compounds. (2020). Discusses HILIC and ion-pairing strategies for hydrophilic amines.

  • PubChem. Compound Summary for CID 13290797: 3-(1H-Imidazol-2-yl)propan-1-amine.[4] (Accessed 2024). Provides chemical structure and computed physicochemical properties.[5][4][6]

  • Journal of Chromatography A.Separation of hydrophilic amines by HILIC. (General Reference for Module 2).

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 3-(1H-Imidazol-2-yl)propan-1-amine

Case ID: 3-IPA-STAB-001 Status: Active Specialist: Senior Application Scientist Last Updated: February 19, 2026 Executive Summary & Molecule Profile Subject: 3-(1H-Imidazol-2-yl)propan-1-amine (and its dihydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-IPA-STAB-001 Status: Active Specialist: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary & Molecule Profile

Subject: 3-(1H-Imidazol-2-yl)propan-1-amine (and its dihydrochloride salt) Primary Application: Histamine H3 receptor ligand synthesis, epoxy curing agents, and corrosion inhibition. Chemical Nature: Bifunctional heterocyclic amine containing a basic imidazole ring (pKa ~7.0) and a primary aliphatic amine (pKa ~10.5).

This guide addresses the intrinsic instability of the imidazole ring toward radical oxidation and the primary amine's susceptibility to aldehyde condensation and oxidative deamination. While the dihydrochloride salt (CAS 33544-86-4) exhibits superior solid-state stability, the free base and solution-state forms are highly reactive [1, 5].

Troubleshooting Guide (Q&A)

Issue 1: Sample Discoloration (Yellowing/Browning)

Q: My white powder has turned yellow/brown after storage. Is it still usable? A: This indicates oxidative degradation or photo-oxidation . The imidazole ring is electron-rich and susceptible to radical attack, leading to the formation of highly conjugated "aza-fulvene" type intermediates or ring-opened amides, which are chromophores (colored) [1, 11].

  • Diagnosis: Check LC-MS for [M+16] (N-oxide/C-hydroxylation) or [M+14] (Carbonyl formation) peaks.

  • Action: If discoloration is slight (<5% impurity by HPLC), repurify via recrystallization. If deep brown, the degradation is likely autocatalytic; discard the sample.

Issue 2: "Ghost" Peaks in HPLC

Q: I see a new peak in my chromatogram that disappears when I acidify the sample. A: This is likely a Carbamate adduct . Primary amines react reversibly with atmospheric CO₂ to form carbamic acids (


).
  • Mechanism:

    
    .
    
  • Solution: Degas all solvents and keep the sample at acidic pH (pH < 4) during analysis to decarboxylate the impurity back to the parent amine [2].

Issue 3: Loss of Potency in Formulation

Q: The compound is degrading in my formulation containing lactose/dextrose. A: You are observing the Maillard Reaction . The primary amine group of your molecule condenses with the reducing sugar (aldehyde form) to create a Schiff base, which then rearranges into stable Amadori products.

  • Prevention: Avoid reducing sugars. Use non-reducing fillers like mannitol or trehalose.

Deep Dive: Degradation Pathways

Pathway A: Radical-Mediated Oxidation (The "Ring" Pathway)

The imidazole ring is the primary site of oxidative stress, particularly in solution. Hydroxyl radicals (


) or peroxides attack the C4/C5 double bond or the nitrogen lone pairs.
  • Initiation: Radical attack (

    
    ) at the C4 or C5 position of the imidazole ring.
    
  • Propagation: Formation of a hydroxy-imidazole radical, followed by oxygen addition.

  • Termination: Elimination of water to form imidazolones (2-substituted-imidazol-4-one) or ring opening to form oxamides [1, 13].

Pathway B: Oxidative Deamination (The "Tail" Pathway)

The propyl-amine chain is susceptible to oxidation at the


-carbon (adjacent to the amine).
  • Mechanism: Hydrogen abstraction at the

    
    -carbon leads to an imine intermediate.
    
  • Hydrolysis: The imine hydrolyzes to release ammonia and form 3-(1H-imidazol-2-yl)propanal .

  • Further Oxidation: The aldehyde oxidizes rapidly to 3-(1H-imidazol-2-yl)propanoic acid [2, 3].

Pathway C: Schiff Base Formation (Excipient Interaction)

In the presence of aldehydes (e.g., formaldehyde impurities in PEG, or reducing sugars), the primary amine acts as a nucleophile.

  • Reaction:

    
    .
    
  • Critical Note: This reaction is reversible under aqueous acid conditions but becomes permanent if the Schiff base is reduced or rearranges [6, 14].

Visualizing the Pathways

The following diagram maps the critical degradation nodes for 3-(1H-Imidazol-2-yl)propan-1-amine.

DegradationPathways Parent 3-(1H-Imidazol-2-yl) propan-1-amine RadicalAttack Radical Attack (•OH) (Peroxides/Light) Parent->RadicalAttack Oxidative Stress AlphaAbstract α-C Hydrogen Abstraction Parent->AlphaAbstract Metal Ions/Heat SchiffBase Schiff Base (Imine Adduct) Parent->SchiffBase + R-CHO (-H2O) Imidazolone Imidazolone (Ring Oxidation) RadicalAttack->Imidazolone +[O] RingOpen Ring Opening (Oxamides/Ureas) Imidazolone->RingOpen Hydrolysis ImineInter Imine Intermediate AlphaAbstract->ImineInter Aldehyde 3-(1H-imidazol-2-yl) propanal ImineInter->Aldehyde Hydrolysis (-NH3) Carboxylic 3-(1H-imidazol-2-yl) propanoic acid Aldehyde->Carboxylic Oxidation AldehydeImpurity Aldehyde Impurity (Excipient/Solvent) AldehydeImpurity->SchiffBase

Figure 1: Mechanistic degradation map showing ring oxidation (left), oxidative deamination (center), and excipient interaction (right).

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Validate analytical methods and identify potential degradants.[1]

Stress ConditionReagent/ConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl24h @ 60°C< 5%Salt formation (Stable)
Base Hydrolysis 0.1 N NaOH4-24h @ 60°C5-15%Amine oxidation / Ring opening
Oxidation 3%

1-4h @ RT10-30%N-oxide, Imidazolone
Photolysis UV / Fluorescent1.2M Lux hoursVariableRing photo-oxidation
Thermal 60°C (Solid State)7 Days< 2%Dimerization / Maillard (if impure)

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the sample in water/methanol (50:50).

  • Stressing: Aliquot 1 mL into amber vials. Add 1 mL of stress reagent (HCl, NaOH, or

    
    ).
    
  • Incubation: Heat in a thermomixer according to the table above.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately after the time point. Quench peroxide with sodium metabisulfite.

  • Analysis: Dilute to 0.1 mg/mL and analyze via HPLC-UV (210 nm for amine/amide bonds, 260 nm for imidazole ring).

Protocol B: LC-MS Compatibility Check

Objective: Distinguish between real degradants and instrument artifacts.

  • Column: C18 Reverse Phase (high pH stable columns preferred, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10) - Basic pH suppresses protonation, improving retention of the basic amine.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec: ESI Positive Mode. Look for:

    • M+16: N-oxide or Hydroxyl adduct.

    • M+32: Di-oxidation (likely ring opening precursors).

    • M-17: Loss of

      
       (Deamination product).
      

References

  • Huang, Y., et al. (2019).[2] "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences. Link

  • Patsnap Eureka. (2025).[3] "Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents." Link

  • MDPI. (2025). "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." Processes. Link

  • BenchChem. (2025).[4] "An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride." Link

  • PubChem. (2025).[3] "3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride Compound Summary." Link

  • Arkivoc. (2009). "Synthesis of ionic liquid-supported Schiff bases." Link

  • EPA. (2025).[3][5][6] "CompTox Chemicals Dashboard: 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine." Link

  • Felber, T., et al. (2019). "OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry." The Journal of Physical Chemistry A. Link[7]

  • RSC Publishing.[8] (2023).[1][3][9] "Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals." Physical Chemistry Chemical Physics. Link

  • Sigma-Aldrich. (2025). "3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine Product Page." Link

  • Vertex AI Search. (2019). "Forced degradation and impurity profiling."[1] Asian Journal of Research in Chemistry. Link

  • MDPI. (2021). "Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts." Catalysts. Link

  • MDPI. (2020). "2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane." Molecules. Link

  • IKM. (2021). "Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis." Malaysian Journal of Chemistry. Link

Sources

Optimization

Technical Support Center: Base Selection for Alkylation of 3-(1H-Imidazol-2-YL)propan-1-amine

Welcome to the technical support center for the alkylation of 3-(1H-imidazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-(1H-imidazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a structured format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of alkylation on 3-(1H-imidazol-2-yl)propan-1-amine, and why is this reaction challenging?

Answer: The molecule 3-(1H-imidazol-2-yl)propan-1-amine possesses three distinct nitrogen atoms that can act as nucleophiles, presenting a significant regioselectivity challenge. The outcome of the alkylation reaction is highly dependent on the reaction conditions, particularly the choice of base.

The potential sites for alkylation are:

  • The Primary Aliphatic Amine (N-amine): The terminal -NH₂ group on the propyl chain.

  • The Imidazole Ring Nitrogens (N-1 and N-3): The imidazole ring exists in two tautomeric forms, making the N-1 and N-3 positions equivalent in the unsubstituted ring.[1] Deprotonation of the N-H results in an imidazolide anion where the negative charge is delocalized across both ring nitrogens, meaning either can be alkylated.[2]

The primary challenge lies in directing the alkylating agent to the desired nitrogen atom while preventing reactions at the other sites, as well as avoiding over-alkylation, especially at the primary amine.[3]

Figure 1. Potential sites for alkylation on the target molecule.

Q2: Which proton is the most acidic, and how does this influence base selection?

Answer: Understanding the acidity (pKa) of the different N-H protons is fundamental to selecting the correct base for selective deprotonation and subsequent alkylation. The molecule has two types of protons to consider: the N-H proton on the imidazole ring and the N-H protons of the primary amine.

Proton LocationFunctional GroupApproximate pKaImplication for Base Selection
Imidazole RingImidazole N-H~14.5[1][4]Requires a strong base like NaH, KH, or t-BuOK for complete deprotonation.
Propyl ChainPrimary Amine (R-NH₂)~38-40[5][6]Extremely weak acid; not deprotonated under typical alkylation conditions. Acts as a nucleophile in its neutral form.
Imidazole Ring (conjugate acid)Imidazolium (R₂N-H⁺)~7.0[1][7]This reflects the basicity of the sp² nitrogen. A base must be strong enough to neutralize the H-X acid formed during alkylation to prevent protonation and deactivation of the nucleophiles.

Causality Behind Base Selection:

  • To selectively alkylate the imidazole ring , you must deprotonate the N-H proton. This requires a base whose conjugate acid has a pKa significantly higher than 14.5. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the imidazole to form the imidazolide anion and H₂ gas.[8]

  • To selectively alkylate the primary amine , you should avoid strong bases that would deprotonate the imidazole. The primary amine is generally more nucleophilic than the neutral imidazole ring. The key is to use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) that serves only to scavenge the acid (H-X) produced during the reaction.[9][10] This prevents the formation of ammonium salts, which would halt the reaction.

Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction is producing a mixture of products alkylated on both the primary amine and the imidazole ring. How can I achieve selectivity?

Answer: This is the most common problem. Achieving regioselectivity requires a strategy based on either (A) exploiting the intrinsic reactivity differences under controlled conditions or (B) using protecting groups.

Strategy A: Control via Base and Reaction Conditions

  • For Selective Primary Amine (N-amine) Alkylation:

    • Problem: The imidazole ring is also reacting.

    • Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[9][11] These bases are strong enough to neutralize the generated acid but not strong enough to deprotonate the imidazole ring significantly. The primary amine, being a stronger nucleophile than the neutral imidazole, will react preferentially. Cesium bases are often particularly effective in promoting mono-alkylation of primary amines.[12]

  • For Selective Imidazole Ring (N-1/N-3) Alkylation:

    • Problem: The primary amine is also reacting.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[13] Add the base at 0 °C to deprotonate the imidazole ring completely, forming the sodium imidazolide salt. Then, add the alkylating agent. The resulting imidazolide anion is a much stronger nucleophile than the primary amine, directing the alkylation to the ring.

Strategy B: Orthogonal Protection Strategy (Recommended for Highest Selectivity)

This is the most robust method for avoiding mixtures.

  • To Alkylate the Primary Amine:

    • Protect the Imidazole: Protect the imidazole N-H with a suitable protecting group, such as a tosyl (Ts) or trityl (Trt) group.[14][15]

    • Alkylate the Amine: Perform the alkylation using a standard base like K₂CO₃.

    • Deprotect: Remove the protecting group under appropriate conditions (e.g., acid hydrolysis for Trt, reductive or strong acid/base conditions for Ts).[14]

  • To Alkylate the Imidazole Ring:

    • Protect the Primary Amine: Protect the amine, for example, as a Boc-carbamate (using Boc₂O) or via a Gabriel synthesis (using phthalic anhydride).[8]

    • Alkylate the Imidazole: Use a strong base (NaH) to deprotonate the imidazole and add the alkylating agent.

    • Deprotect: Remove the amine protecting group (e.g., TFA for Boc).

Selective_Alkylation_Workflow cluster_0 Goal: Alkylate Primary Amine cluster_1 Goal: Alkylate Imidazole Ring A1 Start: 3-(1H-Imidazol-2-YL) propan-1-amine A2 Protect Imidazole N-H (e.g., Trityl chloride) A1->A2 A3 Alkylate Primary Amine (R-X, K2CO3, DMF) A2->A3 A4 Deprotect Imidazole (e.g., mild acid) A3->A4 A5 Final Product: N-alkylated Amine A4->A5 B1 Start: 3-(1H-Imidazol-2-YL) propan-1-amine B2 Protect Primary Amine (e.g., Boc2O) B1->B2 B3 Alkylate Imidazole Ring (NaH, then R-X, THF) B2->B3 B4 Deprotect Primary Amine (e.g., TFA) B3->B4 B5 Final Product: N-alkylated Imidazole B4->B5

Figure 2. Recommended workflows using protecting groups for selective alkylation.

Q4: I am observing di-alkylation of the primary amine. How can I favor mono-alkylation?

Answer: Over-alkylation is a classic problem because the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[3]

Troubleshooting Steps:

  • Control Stoichiometry: Use the primary amine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.05-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration, favoring reaction with the more abundant primary amine.

  • Use Cesium Bases: Cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) have been shown to be highly effective in promoting mono-N-alkylation while suppressing the second alkylation step.[9][12]

  • Steric Hindrance: If possible, using a bulkier alkylating agent can sterically disfavor the second alkylation on the more hindered secondary amine.

  • Competitive Deprotonation Strategy: In some advanced methods, amine hydrohalide salts are used with a carefully chosen base. The base is selected to be just strong enough to deprotonate the primary ammonium salt, while the product secondary amine remains protonated and unreactive.[16]

Q5: My reaction is slow or not going to completion. How can I improve the rate and yield?

Answer: Low conversion can be attributed to several factors related to reaction conditions and reagent reactivity.[17]

Troubleshooting Steps:

  • Solvent Choice: Ensure your solvent is appropriate. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for S_N2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile. If solubility is an issue, ensure all components are dissolved at the reaction temperature.[10]

  • Increase Temperature: Many alkylations require heating. Gradually increase the temperature (e.g., from room temperature to 60-100 °C) and monitor the reaction by TLC or LC-MS. A microwave reactor can sometimes dramatically accelerate slow reactions.[11][17]

  • Reactivity of the Alkylating Agent: The leaving group is critical. The general reactivity order is R-I > R-OTs > R-Br > R-Cl. If you are using an alkyl bromide or chloride and the reaction is sluggish, consider switching to the iodide. Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[11][17]

  • Base Strength and Solubility: Ensure the base is strong enough for the intended transformation and has some solubility in the reaction medium. For instance, K₂CO₃ is poorly soluble in many organic solvents, and vigorous stirring at elevated temperatures is necessary.[11] Using a more soluble base like cesium carbonate can sometimes improve results.

Experimental Protocols

Protocol 1: Selective Alkylation of the Imidazole Ring

This protocol assumes the primary amine has been protected (e.g., as a Boc-carbamate).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected 3-(1H-imidazol-2-yl)propan-1-amine (1.0 eq.).

  • Solvent Addition: Add anhydrous THF or DMF (to a concentration of ~0.1-0.5 M). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (R-X, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-60 °C) if necessary. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

Protocol 2: Selective Alkylation of the Primary Amine

This protocol assumes the imidazole N-H has been protected (e.g., as a Trityl ether).

  • Reaction Setup: To a round-bottom flask, add the N-Trityl protected 3-(1H-imidazol-2-yl)propan-1-amine (1.0 eq.), the alkylating agent (R-X, 1.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile (to a concentration of ~0.1-0.5 M).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: Remove the trityl group using mild acidic conditions (e.g., dilute HCl or acetic acid).[14]

References

  • Wikipedia. Imidazole. [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Bulletin of the Chemical Society of Japan. [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. [Link]

  • Kirk, A. G., & Coburn, C. A. (1993). An easily introduced and removed protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 58(16), 4177-4180. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 736. [Link]

  • Grimmett, M. R. (1979). N-Alkylation of imidazoles (Thesis, University of Otago). [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep. [Link]

  • Reddit. (2020). What is an amine? How do the pKas of Nitrogen bound protons differ? r/OrganicChemistry. [Link]

  • Google Patents. (1992).
  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [Link]

  • Williams, R. pKa Data Compiled. Organic Chemistry Data. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-248. [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(6), 1107-1110. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. [Link]

  • Quora. Why is the pKa value of protonated hydroxylamine (6.0) so much lower than the pKavalue of a protonated primary amine such as protonated methylamine (10.7)? [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link]

  • Elsevier. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • Fisher Scientific. Amination. [Link]

  • Defense Technical Information Center. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Michigan State University. Amine Reactivity. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-(1H-Imidazol-2-yl)propan-1-amine Derivatives

This guide provides an in-depth technical comparison of 3-(1H-Imidazol-2-yl)propan-1-amine and its derivatives, focusing on their biological activity, structure-activity relationships (SAR), and experimental utility. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(1H-Imidazol-2-yl)propan-1-amine and its derivatives, focusing on their biological activity, structure-activity relationships (SAR), and experimental utility.

Executive Summary & Molecule Profile

3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 33544-86-4) is a structural isomer of the well-known histamine homolog, homohistamine (3-(1H-imidazol-4-yl)propan-1-amine). While the 4-substituted imidazole ring is the pharmacophore for endogenous histamine activity, the 2-substituted isomer serves as a critical probe in medicinal chemistry. It is primarily used to:

  • Deconstruct Histamine Receptor Binding: Acting as a steric and electronic control to validate the necessity of the 4-position tautomerism for H3/H4 receptor activation.

  • Scaffold for Antimicrobial Agents: Its derivatives (Schiff bases and thio-conjugates) exhibit potent antifungal and antibacterial profiles often superior to standard azoles in resistant strains.

  • Metal Coordination: The C2-position allows for bidentate chelation (N3 and the amine tail) used in metalloprotein mimics.

Chemical Identity
FeatureSpecification
IUPAC Name 3-(1H-imidazol-2-yl)propan-1-amine
Common Name 2-Imidazolylpropylamine
Molecular Formula C6H11N3
Key Distinction Propyl chain attached at C2 (between the two nitrogens), unlike Histamine (Ethyl chain at C4 ).[1]

Comparative Biological Performance[2]

A. Receptor Pharmacology: The "Isomeric Switch"

The most profound insight comes from comparing the 2-yl isomer against the 4-yl isomer (Homohistamine) and Histamine itself. This comparison validates the "tautomeric recognition" hypothesis of GPCR activation.

CompoundStructure (Linkage)TargetActivity ProfileMechanism Note
Histamine Ethyl @ C4H1, H2, H3, H4Full AgonistPerfect tautomeric switching (Nτ-H to Nπ-H) triggers receptor activation.
Homohistamine Propyl @ C4H3 / H4Partial Agonist / AntagonistChain extension reduces efficacy but maintains affinity; used as a lead for H3 antagonists.
3-(1H-Imidazol-2-yl)... Propyl @ C2 H3 / H4 Weak/Inactive (Low Affinity) Critical Insight: The C2 attachment prevents the imidazole ring from rotating to form the specific H-bond network required for receptor activation. It acts as a "negative control" in SAR studies.
Impromidine Complex (C4)H2AgonistContains the 4-yl pharmacophore; 2-yl analogs lose H2 activity.
B. Antimicrobial & Antifungal Potency

While the free amine is pharmacologically quiet at histamine receptors, its derivatives (specifically Schiff bases and N-alkylated forms) show superior activity against pathogens compared to standard azoles.

  • Schiff Base Derivatives: Condensation of the primary amine with substituted benzaldehydes.

    • Performance: High activity against Candida albicans and Aspergillus niger.

    • Mechanism:[2][3] Disruption of fungal cell membrane ergosterol synthesis (similar to fluconazole but with distinct binding kinetics due to the propyl linker).

  • Thio-Derivatives: 2-(1H-imidazol-2-ylthio) analogs.[4]

    • Performance: MIC values < 10 µg/mL against Gram-positive bacteria (S. aureus).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates why the 2-yl position (Target Molecule) differs drastically from the 4-yl (Histamine) position in biological signaling.

SAR_Analysis cluster_0 Histamine / Homohistamine (4-yl) cluster_1 Target: 3-(1H-Imidazol-2-yl)... (2-yl) H_Struct Imidazole-4-yl Core (N-H tautomer shift possible) H_Bind High Affinity Binding (Asp3.32 & Glu5.46) H_Struct->H_Bind Fits Pocket T_Struct Imidazole-2-yl Core (Sterically Locked / pKa shift) H_Struct->T_Struct Isomeric Shift (C4 to C2) H_Act Receptor Activation (Signal Transduction) H_Bind->H_Act T_Bind Low/No Affinity (Mismatch with pocket) T_Struct->T_Bind Steric Clash T_App Application: Antimicrobial Scaffolds Metal Chelation T_Struct->T_App Derivatization

Caption: SAR comparison showing how shifting the alkyl chain from C4 to C2 disrupts the tautomeric switching required for Histamine Receptor activation, repurposing the molecule for antimicrobial applications.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial)

Rationale: To generate biologically active antifungal agents from the parent amine.

  • Reagents: 3-(1H-imidazol-2-yl)propan-1-amine (1.0 eq), Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the amine in absolute ethanol.

    • Add the aldehyde dropwise under continuous stirring.

    • Reflux the mixture for 4–6 hours at 80°C. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

    • Purification: Recrystallize from ethanol/water.

  • Validation:

    • IR Spectroscopy: Look for appearance of C=N stretch at ~1620 cm⁻¹ and disappearance of N-H doublet of the primary amine.

Protocol B: Histamine H3 Receptor Binding Assay (Radioligand)

Rationale: To quantify the affinity (or lack thereof) of the 2-yl isomer vs. the 4-yl standard.

  • Membrane Preparation: Use rat cerebral cortex membranes (rich in H3 receptors) or CHO cells stably expressing human H3R.

  • Ligand: [³H]-N-α-methylhistamine (Agonist radioligand, Kd ~ 0.5 nM).

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM [³H]-ligand.

    • Add increasing concentrations (10⁻¹⁰ to 10⁻⁵ M) of 3-(1H-imidazol-2-yl)propan-1-amine .

    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate IC50.[5]

    • Convert to Ki using Cheng-Prusoff equation:

      
      
      
    • Expected Result: Ki > 10,000 nM (Inactive) for the 2-yl isomer, compared to Ki ~ 5-10 nM for the 4-yl isomer (Homohistamine).

Signaling Pathway: H3 Receptor Context

Although the 2-yl isomer is a weak binder, understanding the pathway it fails to activate is crucial for drug design.

H3_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) Gi G_i/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK / ERK Activation Gi->MAPK Activates Ligand Homohistamine (4-yl) (Agonist) Ligand->H3R Activates Ligand2 2-yl Isomer (No Effect) Ligand2->H3R No Binding cAMP cAMP Levels AC->cAMP Decreases Release Neurotransmitter Release (Histamine, ACh, NE) cAMP->Release Modulates

Caption: The H3 Receptor signaling cascade. The 2-yl isomer fails to engage the H3R, preventing the Gi/o-mediated inhibition of Adenylyl Cyclase.

References

  • Stark, H., et al. (1996). Novel Carbamates as Potent Histamine H3 Receptor Antagonists with High in Vitro and Oral in Vivo Activity. Journal of Medicinal Chemistry.

  • Lazewska, D., et al. (2009).[6] Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates.[6] Bioorganic & Medicinal Chemistry Letters.[6]

  • Salman, A., et al. (2015).[4][7] Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. National Center for Biotechnology Information.

  • Harper, E. A., et al. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-(1H-Imidazol-2-YL)propan-1-amine

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of reliable and reproducible results. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(1H-Imidazol-2-YL)propan-1-amine, a key intermediate and potential impurity in pharmaceutical synthesis. We will delve into the rationale behind the method development, a detailed validation protocol in accordance with international guidelines, and a comparative analysis with alternative analytical techniques.

The Analytical Challenge: Quantifying a Polar Imidazole Compound

3-(1H-Imidazol-2-YL)propan-1-amine is a polar molecule containing a primary amine and an imidazole ring. This structure presents a unique set of challenges for chromatographic separation and quantification. The primary amine can lead to peak tailing on traditional silica-based columns due to strong interactions with residual silanols, while the imidazole moiety contributes to its hydrophilicity. Therefore, a well-developed and rigorously validated analytical method is paramount to ensure accurate and precise measurements.

Proposed HPLC Method: A Foundation for Reliable Quantification

Based on established methods for similar imidazole-containing compounds and histamine, a reversed-phase HPLC method with UV detection is proposed as a primary analytical technique. The selection of this method is underpinned by its widespread availability, cost-effectiveness, and robustness for routine quality control applications.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmA C18 column provides a good balance of hydrophobicity for retaining the analyte while minimizing excessive secondary interactions. The 5 µm particle size offers a good compromise between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileThe use of an ion-pairing agent like TFA is crucial to mitigate the peak tailing of the primary amine by masking residual silanols on the stationary phase. A gradient elution from a low to high percentage of acetonitrile will be necessary to elute the polar analyte with a good peak shape and within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate that is compatible with most HPLC systems and provides good chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Detector UV-Vis Diode Array Detector (DAD)The imidazole ring exhibits UV absorbance, typically around 210-230 nm. A DAD allows for the monitoring of the entire UV spectrum, which is beneficial for assessing peak purity and specificity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Cornerstone of Confidence: A Comprehensive Method Validation Protocol

The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[1][2] The following validation parameters, based on the International Council for Harmonisation (ICH) guidelines, must be thoroughly evaluated.[3][4]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][5]

Experimental Protocol:

  • Forced Degradation Studies: The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo Analysis: A placebo (a mixture of all formulation components except the analyte) is analyzed to ensure that no interfering peaks are observed at the retention time of the analyte.

  • Peak Purity Analysis: The Diode Array Detector (DAD) is used to assess the spectral purity of the analyte peak in the presence of its degradants and placebo components.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3-(1H-Imidazol-2-YL)propan-1-amine at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3][5] It is often expressed as the percent recovery.

Experimental Protocol:

  • Spiked Placebo Analysis: A known amount of the analyte is added (spiked) to a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percent recovery of the analyte at each level.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small variations to the chromatographic conditions, one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 unit)

  • Analyze the system suitability parameters for each condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Specificity Specificity (Forced Degradation, Placebo) Protocol->Specificity Linearity Linearity (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spiked Placebo) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or SD/Slope) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness DataAnalysis Analyze Results vs. Criteria Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: A streamlined workflow for the validation of an analytical HPLC method.

Comparative Analysis of Analytical Techniques

While HPLC with UV detection is a robust and accessible technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, good for routine QC.Moderate sensitivity, potential for interference from co-eluting compounds.Routine quantification, purity testing, and stability studies.
LC-MS/MS Separation by HPLC coupled with mass spectrometry for highly selective and sensitive detection.Extremely high sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, requires specialized expertise.Trace level impurity analysis, bioanalytical studies, and characterization of unknowns.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and semi-volatile compounds, high sensitivity.Requires derivatization for non-volatile compounds like 3-(1H-Imidazol-2-YL)propan-1-amine, which can be complex and time-consuming.Analysis of volatile impurities or related substances.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High separation efficiency, small sample volume, low solvent consumption.Lower sensitivity compared to LC-MS/MS, reproducibility can be a challenge.Analysis of charged and highly polar compounds, chiral separations.

Logical Relationships in Method Validation

ValidationLogic cluster_parameters Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD/LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose LOD_LOQ->FitForPurpose Robustness->FitForPurpose

Caption: The relationship between validation parameters and the overall goal of ensuring a method is fit for its purpose.

Conclusion

The successful quantification of 3-(1H-Imidazol-2-YL)propan-1-amine relies on the development and rigorous validation of a suitable analytical method. The proposed reversed-phase HPLC method with UV detection provides a solid foundation for reliable and routine analysis. However, for applications requiring higher sensitivity or selectivity, alternative techniques such as LC-MS/MS should be considered. By adhering to the principles of method validation outlined in this guide, researchers and drug development professionals can ensure the integrity and accuracy of their analytical data, a critical component in the journey from discovery to market.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • EMA, Guideline on the Validation of Bioanalytical Methods. European Medicines Agency. [Link]

  • ICH Quality Guidelines. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

Sources

Validation

A Comparative In Vitro Analysis of 3-(1H-Imidazol-2-YL)propan-1-amine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key feature in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a key feature in a multitude of biologically active molecules, engaging with a wide array of cellular targets.[1][2][3] This guide focuses on a specific subclass, the 3-(1H-Imidazol-2-YL)propan-1-amine derivatives, providing a comprehensive in vitro comparison of their potential biological activities. While direct comparative data for a series of these specific derivatives is emergent, this document synthesizes available data from closely related analogues to offer predictive insights into their performance. We will delve into their potential as histamine receptor modulators and their antifungal activity, alongside crucial cytotoxicity assessments.

The rationale for investigating this particular chemical motif stems from the known pharmacophoric elements: the imidazole ring, a common feature in ligands for biogenic amine receptors, and the flexible propan-1-amine chain, which allows for optimal interaction within receptor binding pockets.[4][5] Understanding the in vitro characteristics of these derivatives is a critical first step in the drug discovery pipeline, enabling informed decisions for lead optimization and further preclinical development.

Comparative In Vitro Efficacy: Histamine Receptor Affinity and Antifungal Potential

To provide a meaningful comparison, we have compiled and analyzed in vitro data from structurally analogous imidazole-containing compounds. This section will focus on two primary areas of therapeutic interest: histamine receptor modulation and antifungal efficacy.

Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key target for treating neurological and cognitive disorders.[5][6] Imidazole-based compounds have historically been at the forefront of H3R antagonist development.[5] The following table summarizes the binding affinities (Ki values) of several imidazole-containing compounds, providing a benchmark for the potential of 3-(1H-Imidazol-2-YL)propan-1-amine derivatives.

Compound/AnalogueReceptorKi (nM)Reference CompoundKi (nM)Source
Imidazole-containing carbamate seriesHuman H3R< 100--[4]
Imidazole-free alkylpiperidine derivative 5Rat H3R4.5--[7]
2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl etherRat H3R12.6--[8]

Note: The data presented is for structurally related compounds to provide an estimated performance benchmark.

The consistently low nanomolar binding affinities of these analogues underscore the potential of the imidazole core in targeting the H3R. The variations in Ki values highlight the sensitivity of the receptor to substitutions on and around the imidazole and the aliphatic chain. This suggests that modifications to the 3-(1H-Imidazol-2-YL)propan-1-amine backbone could yield highly potent and selective H3R antagonists.

Antifungal Activity

Fungal infections, particularly those caused by Candida species, represent a significant and growing health concern.[9][10] Azole antifungals, which include many imidazole derivatives, are a mainstay in treatment.[9][10] Here, we compare the in vitro anti-Candida activity of related imidazole derivatives, using Minimum Inhibitory Concentration (MIC) as the key performance metric.

Compound/AnalogueCandida albicans MIC (µmol/mL)Reference CompoundCandida albicans MIC (µmol/mL)Source
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)0.0054Fluconazole> 1.6325[9][11]
1-aryl-3-(1H-imidazol-1-yl)propan-1-ol ester (5a)0.0833Fluconazole> 1.6325[12]

Note: The data presented is for structurally related compounds to provide an estimated performance benchmark.

The remarkable potency of the tested analogues, particularly compound 5j, which is significantly more potent than the clinical standard fluconazole, strongly suggests that the 3-(1H-imidazol-yl)propane scaffold is a promising starting point for the development of novel antifungal agents.[9][11]

Foundational In Vitro Assays: Protocols and Workflows

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the key in vitro assays discussed in this guide.

Histamine H3 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for the H3 receptor.

Workflow Diagram:

G prep Membrane Preparation (e.g., from rat cerebral cortex) incubation Incubation: - Membranes - [3H]-Radioligand (e.g., [3H]clobenpropit) - Test Compound (varying concentrations) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (calculate Ki values) scintillation->analysis

Histamine H3 Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize guinea-pig cerebral cortex membranes in a suitable buffer (e.g., 20mM HEPES-NaOH).[13][14]

  • Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-clobenpropit), and varying concentrations of the 3-(1H-Imidazol-2-YL)propan-1-amine derivative.[13][14] Include wells for total binding (no competitor) and non-specific binding (excess of a known H3R ligand).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 21°C) for a sufficient time to reach equilibrium.[13][14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Workflow Diagram:

G prep Fungal Inoculum Preparation (e.g., Candida albicans) inoculation Inoculation of Wells with fungal suspension prep->inoculation dilution Serial Dilution of Test Compound in 96-well plate dilution->inoculation incubation Incubation (e.g., 35°C for 24-48 hours) inoculation->incubation readout Visual or Spectrophotometric Reading (determine lowest concentration with no growth - MIC) incubation->readout

Antifungal MIC Assay Workflow

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the 3-(1H-Imidazol-2-YL)propan-1-amine derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

G seeding Cell Seeding (e.g., human cancer cell line) in 96-well plate treatment Treatment with Test Compound (varying concentrations) seeding->treatment incubation Incubation (e.g., 24, 48, or 72 hours) treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Incubation to allow formazan formation mtt->formazan solubilization Addition of Solubilizing Agent (e.g., DMSO) formazan->solubilization readout Spectrophotometric Reading (measure absorbance at ~570 nm) solubilization->readout analysis Data Analysis (calculate IC50 values) readout->analysis

Sources

Comparative

assessing the purity of synthesized 3-(1H-Imidazol-2-YL)propan-1-amine

Topic: Comparative Guide: Assessing the Purity of Synthesized 3-(1H-Imidazol-2-yl)propan-1-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Format: Technical Comparison Guide (No Templ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Assessing the Purity of Synthesized 3-(1H-Imidazol-2-yl)propan-1-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Format: Technical Comparison Guide (No Templates)

Executive Summary: The Analytical Challenge

Synthesizing 3-(1H-Imidazol-2-yl)propan-1-amine (CAS: 50964-46-2) presents a unique analytical challenge compared to its more common isomer, 1-(3-aminopropyl)imidazole. The presence of a basic primary amine and an amphoteric imidazole ring creates a zwitterionic character that complicates standard reverse-phase HPLC. Furthermore, distinguishing the desired C2-substituted product from potential N1-substituted regioisomers (a common synthetic impurity) requires high-specificity techniques.

This guide compares the three primary methodologies for purity assessment: Quantitative NMR (qNMR) , Ion-Pair HPLC , and Potentiometric Titration . We establish qNMR as the primary reference method for absolute assay, while HPLC is reserved for trace impurity profiling.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics of the three competing methodologies based on experimental validation.

FeatureMethod A: Quantitative NMR (qNMR) Method B: Ion-Pair HPLC-UV Method C: Potentiometric Titration
Primary Utility Absolute Purity (Assay) Impurity Profiling Salt Stoichiometry
Reference Standard Not Required (Internal Standard used)Required (Certified Reference Material)Not Required
Specificity High (Distinguishes Regioisomers)Medium (Dependent on Column/Mobile Phase)Low (Measures Total Basicity)
LOD / LOQ ~0.1% / 0.5%0.01% / 0.05% (High Sensitivity)N/A
Major Limitation Lower sensitivity for trace impuritiesPeak tailing due to polar amineCannot distinguish isomers
Throughput Fast (<15 min/sample)Slow (30-45 min run time)Fast (<10 min/sample)

Detailed Experimental Protocols

Method A: qNMR (The "Gold Standard" for Absolute Assay)

Rationale: qNMR is the preferred method for synthesized batches where a certified reference standard of the specific 2-isomer is unavailable. It provides an absolute purity value traceable to the internal standard.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or Dimethyl sulfone .

    • Why: Maleic acid has a distinct singlet at ~6.3 ppm (D₂O), well-separated from the imidazole protons (7.0–7.3 ppm) and the propyl chain.

  • Sample Preparation:

    • Weigh ~10 mg of the synthesized amine (precision ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid IS into the same vial.

    • Dissolve in 0.6 mL D₂O (Deuterium Oxide).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Must be >5× T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity)
    
Method B: Ion-Pair HPLC (For Impurity Profiling)

Rationale: Standard C18 columns fail to retain this polar, basic compound, leading to elution in the void volume. Ion-pairing agents are required to induce retention and separate the 2-isomer from the 1-isomer impurity.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 × 150 mm, 5 µm.

  • Mobile Phase:

    • A: 10 mM Sodium Octanesulfonate (Ion-Pair Reagent) in Water + 0.1% Phosphoric Acid (pH 2.5).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold for polar amine retention).

    • 5–20 min: 5% → 60% B.

    • 20–25 min: 60% B.

  • Detection: UV at 210 nm (Amine/Imidazole absorption) and 260 nm .

  • Critical Control: The N1-substituted isomer (impurity) is less basic and less polar than the C2-isomer; it will typically elute later under these conditions.

Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for assessing the purity of a synthesized batch. It prioritizes qNMR for the "Go/No-Go" decision and HPLC for the final Certificate of Analysis (CoA).

PurityAssessment Start Synthesized Crude 3-(1H-Imidazol-2-yl)propan-1-amine qNMR Step 1: qNMR (D2O) (Absolute Assay) Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 Recrystallize Reprocess: Recrystallization (EtOH/HCl) Decision1->Recrystallize No (Low Assay) HPLC Step 2: Ion-Pair HPLC (Impurity Profiling) Decision1->HPLC Yes Recrystallize->qNMR Re-test Decision2 Regioisomer < 1%? HPLC->Decision2 Decision2->Recrystallize No (High Regioisomer) Titration Step 3: Potentiometric Titration (Chloride Counter-ion Check) Decision2->Titration Yes FinalCoA Release Batch (Generate CoA) Titration->FinalCoA

Caption: Analytical Workflow for Validating Imidazole-Amine Purity. qNMR serves as the primary gatekeeper before expensive HPLC profiling.

Impurity Origin & Regioselectivity

Understanding what you are detecting is as important as the method itself. In the synthesis of 2-substituted imidazoles, the primary risk is N-alkylation vs. C-alkylation .

ImpurityPathways Precursor Imidazole Precursor (or 2-Methylimidazole) Reaction Alkylation / Coupling Precursor->Reaction Target Target Product: C2-Substituted (3-(1H-Imidazol-2-yl)...) Reaction->Target Major Path (Protected N) Impurity1 Impurity A: N1-Substituted (1-(3-Aminopropyl)...) Reaction->Impurity1 Side Path (Unprotected N) Impurity2 Impurity B: Bis-Alkylated (1,2-Disubstituted) Reaction->Impurity2 Over-reaction

Caption: Synthetic pathways leading to critical regioisomer impurities. HPLC must resolve the C2-Target from the N1-Impurity.

References

  • PubChem. "3-(1H-imidazol-2-yl)propan-1-amine Compound Summary." National Library of Medicine. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link] (Foundational text for qNMR protocol validation).

  • Separation Science. "HILIC Separations of Polar Amines." Chromatography Online. [Link] (General reference for polar amine methodology).

Sources

Validation

A Comparative Guide to the Synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(1H-Imidazol-2-yl)propan-1-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Imidazol-2-yl)propan-1-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a 2-substituted imidazole ring linked to a primary amine via a propyl chain, is present in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this amine is therefore of significant interest to the drug development community. This guide will explore and compare the most viable synthetic strategies, focusing on a two-step approach involving the preparation and subsequent reduction of a nitrile intermediate, and will also consider potential direct synthesis methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine can be broadly approached via two main strategies: a two-step synthesis involving a nitrile intermediate, and a more direct, albeit less documented, reductive amination approach.

Route 1: Two-Step Synthesis via a Nitrile Intermediate

This is currently the most plausible and well-supported synthetic strategy. It involves two key transformations:

  • Synthesis of the Nitrile Precursor: Preparation of 3-(1H-imidazol-2-yl)propanenitrile.

  • Reduction of the Nitrile: Conversion of the nitrile to the target primary amine.

The primary challenge in this step is achieving C-alkylation at the 2-position of the imidazole ring, as direct alkylation often leads to N-alkylation. A robust strategy to overcome this involves the protection of the imidazole nitrogen, followed by directed metallation and subsequent reaction with a suitable electrophile.

Protecting Group Strategy and C-2 Lithiation:

A common and effective method involves the use of a readily introduced and removed protecting group on the imidazole nitrogen. This allows for selective deprotonation at the C-2 position using a strong base, such as n-butyllithium, to form a 2-lithioimidazole intermediate. This nucleophilic intermediate can then react with an appropriate three-carbon electrophile bearing a nitrile functionality.[1]

Experimental Protocol: Synthesis of 2-Substituted Imidazoles via C-2 Lithiation (General Procedure)

  • Protection: Imidazole is reacted with a suitable protecting group reagent (e.g., triethyl orthoformate) to yield the N-protected imidazole.

  • Lithiation: The N-protected imidazole is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (-40 °C). An equimolar amount of n-butyllithium is then added dropwise to effect deprotonation at the C-2 position.

  • Electrophilic Quench: The desired electrophile (in this case, a 3-halopropanenitrile such as 3-bromopropanenitrile) is added to the solution of the 2-lithioimidazole intermediate.

  • Deprotection: The protecting group is removed under mild acidic or neutral conditions to yield the 2-substituted imidazole.[1]

G imidazole Imidazole protected_imidazole N-Protected Imidazole imidazole->protected_imidazole Protection lithio_imidazole 2-Lithio-N-protected Imidazole protected_imidazole->lithio_imidazole n-BuLi nitrile_precursor 3-(N-Protected-Imidazol-2-yl)propanenitrile lithio_imidazole->nitrile_precursor Br(CH2)2CN final_nitrile 3-(1H-Imidazol-2-yl)propanenitrile nitrile_precursor->final_nitrile Deprotection

Once the nitrile precursor is obtained, the final step is its reduction to the primary amine. Two primary methods are widely employed for this transformation: catalytic hydrogenation and chemical reduction with metal hydrides.

Method A: Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a well-established heterogeneous catalyst for the hydrogenation of nitriles to primary amines.[2][3] This method offers the advantages of being relatively clean, with the catalyst easily removed by filtration.

Experimental Protocol: Raney® Nickel Catalyzed Nitrile Reduction

  • Reaction Setup: 3-(1H-imidazol-2-yl)propanenitrile is dissolved in a suitable solvent, typically dry ethanol.[3]

  • Catalyst and Reducing Agent: Raney® Nickel (as a moist slurry) and a hydrogen source are added to the solution. While hydrogen gas (H₂) is the traditional choice, transfer hydrogenation using reagents like potassium borohydride (KBH₄) in ethanol can also be effective and may be more convenient for laboratory-scale synthesis.[3]

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or with gentle heating. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the Raney® Nickel is carefully filtered off. The filtrate is then concentrated under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][5][6] This method is often faster than catalytic hydrogenation but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

Experimental Protocol: LiAlH₄ Reduction of Nitriles

  • Reaction Setup: A suspension of LiAlH₄ is prepared in an anhydrous ethereal solvent (e.g., tetrahydrofuran (THF) or diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C.

  • Addition of Nitrile: A solution of 3-(1H-imidazol-2-yl)propanenitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, maintaining the low temperature. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts. The resulting slurry is filtered, and the filter cake is washed with an organic solvent. The combined organic filtrates are dried and concentrated to yield the crude amine.

G nitrile 3-(1H-Imidazol-2-yl)propanenitrile amine 3-(1H-Imidazol-2-yl)propan-1-amine nitrile->amine Reduction (Raney Ni/H₂ or LiAlH₄)

Route 2: Direct Synthesis via Reductive Amination

A more direct, though less established, route to 3-(1H-Imidazol-2-yl)propan-1-amine could involve the reductive amination of a suitable aldehyde precursor, such as imidazole-2-acetaldehyde. This one-pot reaction combines the formation of an imine from the aldehyde and ammonia, followed by its immediate reduction to the primary amine.[7][8]

Challenges and Considerations:

The primary challenge of this route lies in the synthesis and stability of the starting aldehyde, imidazole-2-acetaldehyde. Aldehydes can be prone to self-condensation and other side reactions. However, if the aldehyde can be prepared efficiently, this route offers the advantage of being more atom-economical.

Conceptual Protocol: Reductive Amination of Imidazole-2-acetaldehyde

  • Reaction Setup: Imidazole-2-acetaldehyde would be dissolved in a suitable solvent, such as methanol.

  • Amine Source and Reducing Agent: A source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent would be added. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it selectively reduces the imine in the presence of the aldehyde.[7]

  • Reaction Conditions: The reaction would likely be carried out at room temperature with stirring.

  • Work-up: The work-up would involve removal of the solvent and purification of the product, likely through acid-base extraction followed by chromatography or distillation.

Performance Comparison

ParameterRoute 1: Nitrile Reduction (Raney Ni)Route 1: Nitrile Reduction (LiAlH₄)Route 2: Reductive Amination (Conceptual)
Overall Yield Moderate to HighHighPotentially Moderate to High
Scalability GoodChallenging due to LiAlH₄ handlingPotentially Good
Safety Relatively SafeHazardous (Pyrophoric Reagent)Moderate (Cyanide-containing reagent)
Reaction Conditions Mild (RT to moderate heat)Anhydrous, Inert AtmosphereMild (RT)
Work-up Simple FiltrationCareful Quenching ProcedureStandard Extraction
Precursor Availability Requires multi-step synthesisRequires multi-step synthesisRequires synthesis of potentially unstable aldehyde

Conclusion

For the synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine, the two-step route involving the reduction of a nitrile intermediate is the most well-defined and reliable strategy. The synthesis of the nitrile precursor via C-2 lithiation of a protected imidazole offers a robust method for introducing the required carbon chain at the desired position.

For the subsequent reduction of the nitrile, the choice between catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ will depend on the specific laboratory capabilities and scale of the synthesis. Raney® Nickel offers a safer and more scalable option, while LiAlH₄ may provide higher yields on a smaller scale but requires more stringent handling procedures.

The direct reductive amination route remains a conceptually attractive but less experimentally validated alternative. Further research into the stable synthesis of the required imidazole-2-acetaldehyde precursor is necessary to establish its viability as a practical synthetic method.

References

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • MDPI. (2015, December 16). Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. Retrieved from [Link]

  • Patsnap. (2020, May 5). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • MDPI. (2016, June 25). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-FORMYLBENZENESULFONAMIDE. Retrieved from [Link]

  • Brieflands. (2018, December 30). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Amanote Research. (2013, January 1). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

  • ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]

  • PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method.
  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Selectivity Assessment of 3-(1H-Imidazol-2-yl)propan-1-amine Based Antagonists

This guide outlines a rigorous framework for assessing the selectivity of antagonists based on the 3-(1H-Imidazol-2-yl)propan-1-amine scaffold. While the 4-isomer (homohistamine) is the endogenous-like pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of antagonists based on the 3-(1H-Imidazol-2-yl)propan-1-amine scaffold. While the 4-isomer (homohistamine) is the endogenous-like pharmacophore for the Histamine H3 Receptor (H3R), the 2-isomer presents a unique structural profile often utilized to modulate affinity or probe steric constraints within the receptor binding pocket.

This guide addresses the specific challenges of this scaffold, particularly its potential for off-target binding at alpha-adrenergic receptors and the Histamine H4 Receptor (H4R) .

Executive Summary & Structural Context[1][2][3]

The 3-(1H-Imidazol-2-yl)propan-1-amine moiety is a structural isomer of homohistamine (which carries the imidazole at the 4-position). In the context of Histamine H3 Receptor (H3R) antagonists, this scaffold represents a critical deviation from the endogenous histamine structure.

  • Primary Target: Histamine H3 Receptor (Antagonism/Inverse Agonism).

  • Structural Nuance: The shift of the propyl-amine chain to the C2 position of the imidazole ring significantly alters the tautomeric preference and steric presentation compared to the classical 4-substituted ligands (e.g., histamine, immepip).

  • Critical Selectivity Liability: Unlike 4-substituted imidazoles, 2-substituted imidazoles possess a high propensity for cross-reactivity with

    
    -adrenergic receptors  and imidazoline binding sites , necessitating a specialized screening cascade.
    

Mechanism of Action & Signaling Pathways

To accurately assess antagonism, one must first validate the assay system against the constitutive activity of the H3R. H3R is a G


-coupled GPCR that exhibits high constitutive activity. Antagonists based on this scaffold are often inverse agonists .
H3R Signaling & Antagonist Intervention

The following diagram illustrates the H3R signaling cascade and the specific intervention points for 3-(1H-Imidazol-2-yl)propan-1-amine derivatives.

H3R_Signaling Ligand 3-(1H-Imidazol-2-yl) propan-1-amine Derivative H3R H3 Receptor (Constitutively Active) Ligand->H3R  Binding (Antagonism/Inverse Agonism) Gi Gi/o Protein Ligand->Gi  Prevents Gi Coupling cAMP cAMP Levels Ligand->cAMP  Restores Levels H3R->Gi  Activation (Blocked) HMT Histamine Release (Presynaptic) H3R->HMT  Autoreceptor Inhibition AC Adenylyl Cyclase Gi->AC  Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK  Activation AC->cAMP  Reduction

Caption: Schematic of H3R blockade by imidazole-based antagonists. The ligand prevents Gi/o coupling, thereby reversing the suppression of cAMP and modulating presynaptic histamine release.

Selectivity Profiling: The "2-yl" Liability

The 2-position substitution introduces specific off-target risks that differ from standard H3 antagonists. A robust evaluation must quantify the Selectivity Ratio (


 Off-Target / 

H3R).
Comparative Selectivity Matrix
Target ReceptorRelevanceStructural Risk Factor (2-yl Scaffold)Acceptance Criterion (Selectivity Ratio)
Histamine H3R Primary Target High affinity requires optimized linker length (propyl).N/A (

nM)
Histamine H4R Major Off-Target High homology with H3R (37% overall, 58% TM). 2-yl analogs often retain H4 affinity.> 100-fold

-Adrenergic
Critical Liability High Risk. 2-substituted imidazoles mimic clonidine-like pharmacophores.> 1000-fold
H1 Receptor Safety (Sedation)Low Risk (H1 prefers 2-aminoethyl chain).> 1000-fold
H2 Receptor Safety (Gastric)Moderate Risk (H2 accepts imidazole variations).> 1000-fold
CYP450 (3A4/2D6) Metabolic StabilityImidazole ring nitrogen can coordinate heme iron.


M

Experimental Protocols

To validate the performance of your 3-(1H-Imidazol-2-yl)propan-1-amine antagonist, use the following self-validating workflow.

Protocol A: [ H]-N- -Methylhistamine Competition Binding (H3R)

Purpose: Determine affinity (


) at the primary target.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Ligand: [

    
    H]-N-
    
    
    
    -methylhistamine (NAMH) at 2 nM (
    
    
    nM).
  • Incubation: 90 mins at 25°C in 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB): Define using 10

    
    M Thioperamide  or Clobenpropit .
    
  • Validation: The Hill slope must be near -1.0. If significantly shallower, suspect negative cooperativity or multiple binding sites (common with imidazole ligands).

Protocol B: The "Alpha-Screen" (Critical for 2-yl Scaffolds)

Purpose: Rule out adrenergic cross-reactivity.

  • System: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand: [

    
    H]-RX821002 (Antagonist) or [
    
    
    
    H]-Clonidine (Agonist).
  • Comparator: Run Clonidine as a positive control.

  • Analysis: If your 2-yl compound displaces >50% of ligand at 1

    
    M, it fails the selectivity criterion.
    
Protocol C: GTP S Functional Assay (Inverse Agonism)

Purpose: Distinguish neutral antagonists from inverse agonists.

  • Setup: H3R membranes + [

    
    S]GTP
    
    
    
    S.
  • Basal Check: Measure binding in the absence of agonist. H3R shows high basal [

    
    S]GTP
    
    
    
    S binding.
  • Challenge: Add increasing concentrations of the test compound.

  • Result:

    • Inverse Agonist: Reduces binding below basal levels (Negative Efficacy).

    • Neutral Antagonist: No change in basal, but blocks R-

      
      -methylhistamine response.
      

Screening Workflow Visualization

The following decision tree ensures that only high-quality leads proceed to in vivo testing.

Selectivity_Workflow Start Compound Synthesis (2-yl Scaffold) H3_Bind Primary H3R Binding (Ki < 10 nM?) Start->H3_Bind Alpha_Screen Alpha-2 Adrenergic Screen (Critical) H3_Bind->Alpha_Screen Pass Discard Discard / Redesign H3_Bind->Discard Fail H4_Select H4R Selectivity (>100x?) Alpha_Screen->H4_Select Pass (>1000x) Alpha_Screen->Discard Fail (Binds Alpha) Func_Assay GTPyS Functional (Inverse Agonist?) H4_Select->Func_Assay Pass H4_Select->Discard Fail Lead Valid Lead Candidate Func_Assay->Lead Confirmed

Caption: Step-wise screening cascade prioritizing the exclusion of alpha-adrenergic cross-reactivity, a common failure mode for 2-substituted imidazole ligands.

Comparative Data Analysis

When publishing your data, format your results to explicitly compare the 2-yl scaffold against the standard 4-yl (homohistamine) class and reference antagonists.

Table 1: Representative Affinity Profile (


) 
CompoundStructure NoteH3R

H4R


-AR

Selectivity (H3 vs

)
Test Cmpd A 3-(1H-Imidazol-2-yl )propan-1-amine deriv.8.56.27.1 25-fold (Poor)
Test Cmpd B Modified 2-yl (Bulky N-subst.)9.15.85.0>10,000-fold (Excellent)
Homohistamine 3-(1H-Imidazol-4-yl )propan-1-amine7.26.5< 4.0High
Clobenpropit Reference (Isothiourea)9.58.1< 5.0High
Clonidine Reference (

agonist)
< 5.0< 5.09.2N/A

Note: Data for Test Cmpd A illustrates the "2-yl liability" where affinity for the alpha-adrenergic receptor is elevated compared to the 4-yl analogs.

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery. Link

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Arrang, J.M., et al. (1987). "Auto-inhibition of Brain Histamine Release Mediated by a Novel Class (H3) of Histamine Receptor." Nature. Link

  • Gemkow, M.J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today. Link

  • PubChem Compound Summary. (2026). "3-(1H-imidazol-2-yl)propan-1-amine."[1] National Center for Biotechnology Information. Link

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity &amp; Selectivity of 3-(1H-Imidazol-2-yl)propan-1-amine Derivatives

Executive Summary: The "2-yl" vs. "4-yl" Distinction In the development of histaminergic ligands, the 3-(1H-Imidazol-2-yl)propan-1-amine scaffold represents a critical structural divergence from the endogenous ligand, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-yl" vs. "4-yl" Distinction

In the development of histaminergic ligands, the 3-(1H-Imidazol-2-yl)propan-1-amine scaffold represents a critical structural divergence from the endogenous ligand, histamine. While histamine and its potent H3/H4 analogs (e.g., Immepip, Imetit) typically feature the 4-substituted imidazole (4-(2-aminoethyl)imidazole), the 2-substituted derivatives offer a distinct pharmacological profile.

This guide provides a rigorous framework for evaluating the cross-reactivity of these 2-yl derivatives. Unlike their 4-yl counterparts, which often suffer from high intrinsic H1/H2 affinity or rapid metabolic clearance, 2-yl derivatives are frequently explored to modulate basicity, improve metabolic stability, or serve as linkers in bivalent ligands. However, the imidazole moiety itself introduces a high risk of Cytochrome P450 (CYP) inhibition via heme-iron coordination, a primary focus of this cross-reactivity study.

Mechanistic Context: H3/H4 Signaling Pathways

To understand cross-reactivity, one must first define the primary on-target signaling. 3-(1H-Imidazol-2-yl)propan-1-amine derivatives are typically screened against Histamine H3 (CNS autoreceptors) and H4 (Immune modulation) receptors. Both are G


-coupled GPCRs.
Figure 1: H3/H4 Receptor Signaling Cascade

The following diagram illustrates the primary signaling pathway (Gi/o) and the divergent downstream effects that distinguish H3/H4 activation from the off-target H1 (Gq) and H2 (Gs) pathways.

H3_Signaling Ligand Imidazole-2-yl Derivative H3R H3 Receptor (GPCR) Ligand->H3R Binding (Ki) H1_Cross OFF-TARGET: H1 Receptor (Gq -> Ca2+ Release) Ligand->H1_Cross Low Affinity Check CYP_Cross OFF-TARGET: CYP450 (Heme Coordination) Ligand->CYP_Cross Metabolic Liability Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Phosphorylation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation

Caption: Primary Gi/o signaling of H3/H4 receptors vs. potential off-target pathways (H1/CYP).

Comparative Performance Analysis

The following table contrasts the 2-yl scaffold against standard 4-yl histaminergic ligands. The "2-yl" shift often results in reduced intrinsic affinity for H3/H4 compared to the natural 4-yl pharmacophore but can offer superior selectivity against H1/H2 receptors.

Table 1: Pharmacological & Cross-Reactivity Profile Comparison
Feature3-(1H-Imidazol-2-yl)propan-1-amine (2-yl Scaffold)Histamine / Immepip (4-yl Standards)Thioperamide (Reference Antagonist)Implications for Development
H3 Affinity (

)
Moderate to Low (>100 nM typical)High (<10 nM)High (<10 nM)2-yl often requires N-substitution or lipophilic tails to regain potency.
H4 Affinity (

)
Low (Selectivity variable)High (<20 nM)High (<50 nM)2-yl derivatives are often used to design H3-selective ligands by exploiting H4 pocket differences.
H1/H2 Cross-Reactivity Low (Preferred Profile)High (Natural Ligand)Low The 2-yl shift disrupts the specific tautomeric recognition required for H1/H2 activation.
CYP450 Inhibition High Risk (Steric exposure)Moderate Risk Moderate Risk The exposed N3 on the imidazole ring is a potent coordinator of Heme iron in CYP enzymes.
Metabolic Stability Variable Low (HMT/DAO substrate)Moderate 2-yl position blocks Histamine N-Methyltransferase (HMT) recognition.

Cross-Reactivity Profiling: Protocols & Methodology

To validate a new derivative, you must prove it does not bind promiscuously. The two critical axes of cross-reactivity for this class are Receptor Selectivity (H1/H2 exclusion) and Enzymatic Liability (CYP inhibition).

Workflow Diagram: The Screening Cascade

Screening_Cascade cluster_cross Cross-Reactivity Metrics Start New 2-yl Derivative Tier1 Tier 1: Binding Affinity (Radioligand Displacement) Start->Tier1 Tier2 Tier 2: Functional Potency (GTPγS Binding) Tier1->Tier2 If Ki < 100nM Tier3 Tier 3: Cross-Reactivity (H1/H2 & CYP Panel) Tier2->Tier3 If Emax > 80% H1H2 H1/H2 Selectivity Ratio (Target > 1000-fold) Tier3->H1H2 CYP CYP Inhibition (IC50) (Target > 10 µM) Tier3->CYP

Caption: Step-wise validation cascade ensuring potency before assessing cross-reactivity liabilities.

Protocol A: Receptor Cross-Reactivity (H1/H2 Exclusion)

Goal: Confirm the compound does not induce allergic (H1) or gastric (H2) side effects.

  • System: CHO-K1 or HEK293 cells stably expressing human H1 or H2 receptors.

  • Radioligand:

    • H1:

      
      -Mepyramine (Antagonist) or 
      
      
      
      -Histamine.[1]
    • H2:

      
      -Tiotidine.
      
  • Assay Buffer: 50 mM Na/K Phosphate, pH 7.4.

  • Procedure:

    • Incubate membrane preparations (20 µg protein/well) with radioligand (

      
       concentration) and varying concentrations of the 2-yl derivative (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: Selectivity Ratio (

      
      ) > 1000.
      
Protocol B: CYP450 Inhibition (The "Imidazole Liability")

Goal: Quantify the risk of Drug-Drug Interactions (DDI) caused by the imidazole ring coordinating with CYP heme.

  • Enzymes: Recombinant human CYP1A2, CYP2C9, CYP2D6, and CYP3A4 (most critical for imidazoles).

  • Substrates:

    • CYP3A4: Midazolam or Testosterone.

    • CYP2D6: Dextromethorphan.

  • Method: Fluorometric or LC-MS/MS endpoint.

  • Procedure:

    • Incubate test compound (0.1 - 50 µM) with microsomes and NADPH-regenerating system.

    • Add probe substrate and incubate for 10-30 min at 37°C.

    • Quench with acetonitrile.

    • Measure metabolite formation via LC-MS/MS.

  • Interpretation:

    • High Risk:

      
       (Common for unoptimized imidazoles).
      
    • Acceptable:

      
      .
      
    • Note: 2-yl derivatives often show lower CYP inhibition than 1-yl derivatives (like ketoconazole) but must still be monitored closely [1].

Critical Analysis & Expert Insights

The "Isomer Effect" on Selectivity

The shift from 4-yl (histamine-like) to 2-yl alters the tautomeric equilibrium of the imidazole ring.

  • H3/H4 Recognition: The H3 receptor relies on specific hydrogen bonding with the

    
    -H of the imidazole. The 2-yl substitution can sterically hinder this interaction unless the alkyl chain length is optimized (often requiring a propyl or butyl linker rather than ethyl) [2].
    
  • Metabolic Protection: The 2-yl position effectively blocks methylation by Histamine N-Methyltransferase (HMT) , which strictly recognizes the 4-yl motif. This renders 2-yl derivatives more metabolically stable in the CNS compared to endogenous histamine analogs.

Troubleshooting Low Affinity

If your 2-yl derivative shows poor H3 affinity (


):
  • Check Linker Length: The propyl (3-carbon) chain is often optimal for 4-yl, but 2-yl derivatives may require rigidification (e.g., cyclopropane linkers) to orient the amine correctly [3].

  • Add Lipophilicity: H3 receptors have a large lipophilic binding pocket. Attaching a distinct lipophilic group (e.g., biphenyl, cyclohexyl) to the amine or the imidazole N1 position often restores potency [4].

References

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2006).[2] URL:[Link]

  • Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Source: Journal of Pharmacology and Experimental Therapeutics (2000). URL:[Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Source: Frontiers in Neuroscience (2016). URL:[Link]

  • BindingDB Entry: 3-(1H-imidazol-5-yl)propan-1-amine (Homohistamine). Source: BindingDB. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1H-Imidazol-2-YL)propan-1-amine

Researchers and drug development professionals handling 3-(1H-Imidazol-2-YL)propan-1-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling 3-(1H-Imidazol-2-YL)propan-1-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory requirements. The procedures outlined are based on the known hazards associated with imidazole derivatives and aliphatic amines, which include potential corrosivity, toxicity, and reactivity.

Foundational Principles of Disposal: Hazard Assessment

Understanding the inherent hazards of 3-(1H-Imidazol-2-YL)propan-1-amine is critical to appreciating the necessity of the following disposal procedures. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the structural components—an imidazole ring and a primary aliphatic amine—suggest the following potential hazards:

  • Corrosivity: Similar to other amines, this compound is likely basic and can cause severe skin burns and eye damage.[1][2][3]

  • Toxicity: Imidazole and its derivatives can be harmful if swallowed or inhaled.[1][3][4] Some related compounds also carry warnings for reproductive toxicity.[3][5][6]

  • Reactivity: Amines can react exothermically with acids, acid chlorides, and strong oxidizing agents.[5][7] Improper mixing of waste can lead to dangerous reactions.

Given these potential hazards, 3-(1H-Imidazol-2-YL)propan-1-amine is classified as hazardous chemical waste and must be managed accordingly under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any waste collection or disposal procedures, ensure all necessary safety measures are in place. All handling of 3-(1H-Imidazol-2-YL)propan-1-amine and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the potentially corrosive material, which can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with the corrosive amine.[8]
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended.To protect against accidental spills and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary for handling fine powders.To minimize inhalation exposure, especially in the absence of a chemical fume hood.[8]
Waste Characterization and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of safe disposal.[9] Commingling incompatible waste streams can result in dangerous chemical reactions.[10]

Protocol for Waste Segregation:

  • Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated gloves, weigh boats, solid compound) or liquid (e.g., solutions containing the compound).

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof, and sealable container.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.

    • Ensure the container material is compatible with the amine.

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste."[9]

    • List the full chemical name: "3-(1H-Imidazol-2-YL)propan-1-amine." Avoid abbreviations or chemical formulas.[9]

    • For mixtures, list all chemical components and their approximate percentages.[9]

    • Indicate the date of waste generation.

  • Segregate from Incompatibles: Store the waste container away from strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][7]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated Identify Identify Waste Type Start->Identify SolidWaste Solid Waste (e.g., contaminated PPE, solid compound) Identify->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Identify->LiquidWaste Liquid ContainerSolid Select Labeled, Sealable, Puncture-Resistant Solid Waste Container SolidWaste->ContainerSolid ContainerLiquid Select Labeled, Leak-Proof, Compatible Liquid Waste Container LiquidWaste->ContainerLiquid Store Store in Designated Hazardous Waste Accumulation Area ContainerSolid->Store ContainerLiquid->Store Segregate Segregate from Incompatible Materials (Acids, Oxidizers) Store->Segregate

Caption: Workflow for the segregation of 3-(1H-Imidazol-2-YL)propan-1-amine waste.

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory, near the point of generation.[9]

Key Storage Requirements:

  • Secure and Ventilated: The storage area should be secure and well-ventilated.[7]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak.

  • Closed Containers: Waste containers must be kept tightly sealed except when adding waste.[9] Do not leave funnels in the containers.[9]

Final Disposal Procedures

The ultimate disposal of 3-(1H-Imidazol-2-YL)propan-1-amine must be handled by a licensed hazardous waste disposal company.[8] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste before its collection.

Steps for Final Disposal:

  • Documentation: Maintain a detailed log of the generated waste, including the quantity and date.[8]

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or if it will no longer be used, contact your institution's EHS office to arrange for a waste pickup.[7]

  • Professional Disposal: The licensed hazardous waste vendor will transport the waste for final disposal. The most common and recommended method for the destruction of organic compounds like this is high-temperature incineration.[8]

Important Note on Sewer Disposal: Do not dispose of 3-(1H-Imidazol-2-YL)propan-1-amine down the drain. While some guidelines permit the sewer disposal of small quantities of certain aliphatic amines after neutralization, this requires explicit written permission from your institution's EHS department and is generally not advisable for a compound with this hazard profile.[10][11]

Spill and Decontamination Procedures

In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.

  • Small Spills: If a small amount of the compound is spilled, it can be cleaned up by trained laboratory personnel wearing appropriate PPE. Use an inert absorbent material for liquids. Place all cleanup materials in a sealed container and label it as hazardous waste.[7]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[7]

Following any potential exposure, follow the first-aid guidance in the SDS. For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For eye contact, use an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[7]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 3-(1H-Imidazol-2-YL)propan-1-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [Link]

  • Imidazole Standard Operating Procedure - Washington State University. [Link]

  • Acceptable Drain Disposal Procedures - USDA ARS. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Codes [40 CFR 261.33] - Environmental Resource Center. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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